Product packaging for ABTL-0812(Cat. No.:CAS No. 57818-44-7)

ABTL-0812

Numéro de catalogue: B1662738
Numéro CAS: 57818-44-7
Poids moléculaire: 296.4 g/mol
Clé InChI: AFDSETGKYZMEEA-HZJYTTRNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-hydroxylinoleic acid is a 2-hydroxy fatty acid derived from linoleic acid. It has a role as an Arabidopsis thaliana metabolite, an antineoplastic agent, a PPARalpha agonist and a PPARgamma agonist. It is a 2-hydroxy fatty acid, a long-chain fatty acid and a HODE. It is functionally related to a linoleic acid.
alpha-Hydroxylinoleic acid is under investigation in clinical trial NCT04431258 (ABTL0812 in Combination With FOLFIRINOX for First-line Treatment of Metastatic Pancreatic Study).
Ibrilatazar is an orally bioavailable, lipid analogue and inhibitor of raptor-mammalian target of rapamycin (mTOR) (mTOR complex 1;  mTORC1), rictor-mTOR (mTOR complex 2;  mTORC2) and dihydrofolate reductase (DHFR) with potential antineoplastic activity. Upon oral administration, ibrilatazar binds to and inhibits both mTORC1 and mTORC2, which may result in apoptosis and a decrease in proliferation in mTORC1/2-expressing tumor cells. mTOR is a serine/threonine kinase that is upregulated in some tumors;  it plays an important role in the PI3K/Akt/mTOR signaling pathway which is often deregulated in cancer cells. In addition, ibrilatazar inhibits DHFR, an enzyme that reduces dihydrofolic acid to tetrahydrofolic acid, thereby blocking tetrahydrofolate synthesis, and resulting in both the depletion of nucleotide precursors and the inhibition of DNA, RNA and protein synthesis. This induces autophagy-induced cell death and further inhibition of cell proliferation.
sodium salt formulation derivative from 2-hydroxy-linoleic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O3 B1662738 ABTL-0812 CAS No. 57818-44-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(9Z,12Z)-2-hydroxyoctadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDSETGKYZMEEA-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258077
Record name (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57818-44-7
Record name (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABTL-0812
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Hydroxylinoleic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16027
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABTL-0812
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DE74TJ7EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ABTL-0812 mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of ABTL-0812 in Cancer Cells

Introduction

This compound is a first-in-class, orally administered small molecule currently under clinical investigation as a targeted anticancer agent.[1][2] It is a polyunsaturated fatty acid derivative that induces cytotoxic autophagy, a form of programmed cell death, with high selectivity for cancer cells while sparing non-tumoral cells.[2][3] Its unique mechanism of action, which involves the convergence of two major cellular stress pathways, makes it a promising candidate for a broad spectrum of cancer types, including lung, endometrial, and pancreatic cancer, as well as glioblastoma.[1][2][4] This document provides a comprehensive overview of the molecular pathways and cellular events that underpin the anticancer activity of this compound.

Core Mechanism of Action: A Dual Approach to Cytotoxic Autophagy

This compound's efficacy stems from its ability to simultaneously induce two critical cellular processes: Endoplasmic Reticulum (ER) stress and the inhibition of the PI3K/Akt/mTORC1 survival pathway.[2][3] These two actions converge to trigger a robust and persistent autophagic response that ultimately leads to cancer cell death.[1]

Endoplasmic Reticulum (ER) Stress Induction via Dihydroceramide (B1258172) Accumulation

A primary mechanism initiated by this compound involves the modulation of sphingolipid metabolism.[5][6]

  • DEGS1 Inhibition: this compound impairs the activity of Delta 4-desaturase, sphingolipid 1 (DEGS1), an enzyme located in the ER.[6][7] DEGS1 is responsible for converting dihydroceramides into ceramides.[7]

  • Dihydroceramide Accumulation: Inhibition of DEGS1 leads to a significant increase in the cellular levels of long-chain dihydroceramides.[5][6]

  • UPR Activation: This accumulation of dihydroceramides induces severe and sustained ER stress, which in turn activates the Unfolded Protein Response (UPR).[2][5] The UPR is a signaling pathway designed to handle misfolded proteins. This compound specifically activates the PERK-eIF2α-ATF4-CHOP branch of the UPR.[2][8]

  • TRIB3 Upregulation: A key consequence of UPR activation is the transcriptional upregulation of the pseudokinase Tribbles-3 (TRIB3) via the transcription factors ATF4 and CHOP (also known as DDIT3).[5][6][9]

Inhibition of the PI3K/Akt/mTORC1 Pathway

The second arm of this compound's mechanism directly targets a central signaling pathway that promotes cancer cell growth and survival.

  • PPARα/γ Activation: In silico screening identified Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ) as cellular targets of this compound.[10][11] this compound binds to and activates these nuclear receptors.[1][3]

  • TRIB3-Mediated Akt Inhibition: The activation of PPARα/γ, in concert with the ER stress response, leads to the significant overexpression of TRIB3.[10][12] TRIB3 is an endogenous inhibitor of the serine/threonine kinase Akt.[13][14] It directly binds to Akt, preventing its phosphorylation and activation by its upstream kinases (PDK1 and mTORC2).[5][10]

  • mTORC1 Suppression: The inhibition of Akt leads to the subsequent suppression of the downstream mTOR complex 1 (mTORC1), a master regulator of cell growth and a key negative regulator of autophagy.[10][12][15]

The convergence of mTORC1 inhibition and dihydroceramide-induced ER stress creates a synergistic effect, leading to the robust induction of cytotoxic autophagy and subsequent cancer cell death.[5]

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key molecular pathways and experimental logic involved in the action of this compound.

ABTL_0812_Mechanism_of_Action cluster_0 This compound Dual Action cluster_1 Sphingolipid Metabolism & ER Stress cluster_2 PI3K/Akt/mTOR Pathway Inhibition cluster_3 Cellular Outcome ABTL This compound DEGS1 DEGS1 Inhibition ABTL->DEGS1 PPAR PPARα/γ Activation ABTL->PPAR DHC Dihydroceramide Accumulation DEGS1->DHC ER_Stress ER Stress DHC->ER_Stress UPR UPR Activation (PERK -> ATF4 -> CHOP) ER_Stress->UPR Autophagy Cytotoxic Autophagy ER_Stress->Autophagy TRIB3 TRIB3 Upregulation UPR->TRIB3 PPAR->TRIB3 Akt Akt Inhibition TRIB3->Akt mTORC1 mTORC1 Inhibition Akt->mTORC1 mTORC1->Autophagy Death Cancer Cell Death Autophagy->Death

Caption: Dual mechanism of this compound leading to cytotoxic autophagy in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Models cluster_clinical Clinical Trials cell_lines Cancer Cell Lines (Lung, Pancreatic, GBM, etc.) viability Cell Viability (MTT Assay) cell_lines->viability western Protein Analysis (Immunoblot for LC3-II, p-Akt, TRIB3) cell_lines->western qpcr Gene Expression (RT-qPCR for TRIB3, CHOP) cell_lines->qpcr xenograft Tumor Xenografts (Subcutaneous & Orthotopic) viability->xenograft efficacy Tumor Growth Inhibition & Survival Analysis xenograft->efficacy phase1 Phase I/IIa (Safety, Tolerability, PK/PD) efficacy->phase1 pd_markers Pharmacodynamic Biomarkers (Blood TRIB3 & CHOP mRNA) phase1->pd_markers

References

ABTL-0812: A Technical Guide to its Cytotoxic Autophagy Induction Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule anti-cancer agent currently under clinical investigation. Its primary mechanism of action is the induction of robust and persistent cytotoxic autophagy, leading to the death of cancer cells while sparing non-tumoral cells.[1][2] This technical guide provides an in-depth overview of the molecular pathways governing this compound's unique anti-cancer activity, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A Dual Approach to Inducing Cytotoxic Autophagy

This compound employs a dual mechanism to trigger cancer cell death through autophagy. These two pathways converge to ensure a sustained and lethal autophagic response.[1][2]

  • Inhibition of the Akt/mTORC1 Signaling Axis: this compound upregulates the expression of Tribbles homolog 3 (TRIB3), a pseudokinase that directly binds to Akt, preventing its phosphorylation and subsequent activation.[1][3] This inhibition of the Akt/mTORC1 pathway, a critical regulator of cell growth and survival, is a key initiating event in this compound-induced autophagy.[1][4]

  • Induction of Endoplasmic Reticulum (ER) Stress: The compound triggers ER stress, leading to the activation of the Unfolded Protein Response (UPR).[1][2] A crucial aspect of this process is the this compound-mediated increase in cellular levels of long-chain dihydroceramides. This is achieved through the impairment of delta 4-desaturase, sphingolipid 1 (DEGS1) activity. The resulting accumulation of dihydroceramides instigates sustained ER stress, which in turn activates the ATF4-DDIT3-TRIB3 pathway, further contributing to the induction of cytotoxic autophagy.

The synergistic effect of Akt/mTORC1 inhibition and ER stress induction leads to a powerful and sustained autophagic response that ultimately results in cancer cell death.

Signaling Pathways

The following diagrams illustrate the key signaling cascades involved in this compound's mechanism of action.

ABTL0812_Pathway ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR Activates DEGS1 DEGS1 (Inhibition) ABTL0812->DEGS1 TRIB3 TRIB3 (Upregulation) PPAR->TRIB3 Induces transcription Akt Akt TRIB3->Akt Inhibits mTORC1 mTORC1 Akt->mTORC1 Inhibits Autophagy_mTOR Cytotoxic Autophagy mTORC1->Autophagy_mTOR Inhibits dhCeramides Dihydroceramides (Accumulation) DEGS1->dhCeramides Blocks conversion to Ceramides ER_Stress ER Stress / UPR dhCeramides->ER_Stress Induces ATF4 ATF4-DDIT3 ER_Stress->ATF4 Activates Autophagy_ER Cytotoxic Autophagy ER_Stress->Autophagy_ER Induces ATF4->TRIB3 Induces transcription

This compound dual mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines
Cell LineTypeIC50 (µM) at 48h
U87MGGlioblastoma25.4 ± 1.3
U251Glioblastoma28.9 ± 1.2
A172Glioblastoma46.9 ± 1.1
T98GGlioblastoma33.5 ± 1.2
GSC-5Glioblastoma Stem Cell15.2 ± 1.2 (at 96h)
BT12MGlioblastoma Stem Cell43.7 ± 1.1 (at 96h)
BT48EFGlioblastoma Stem Cell20.1 ± 1.2 (at 96h)
BT50EFGlioblastoma Stem Cell25.3 ± 1.2 (at 96h)

Data extracted from studies on glioblastoma cell lines.[5][6][7]

Table 2: Pharmacodynamic Biomarker Modulation by this compound
BiomarkerCell LineTreatmentFold Change (mRNA)
TRIB3A54950 µM this compound (24h)~4-fold increase
DDIT3/CHOPA54950 µM this compound (24h)~3-fold increase
TRIB3MiaPaCa-250 µM this compound (24h)~6-fold increase
DDIT3/CHOPMiaPaCa-250 µM this compound (24h)~5-fold increase

Representative data from RT-qPCR analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Cell_Viability_Workflow start Seed cells in 96-well plates step1 Allow cells to attach overnight start->step1 step2 Treat with serial dilutions of this compound step1->step2 step3 Incubate for 48-96 hours step2->step3 step4 Add Cell Counting Kit-8 (CCK-8) solution step3->step4 step5 Incubate for 1-4 hours step4->step5 step6 Measure absorbance at 450 nm step5->step6 end Calculate IC50 values step6->end

Workflow for determining cell viability.

Protocol Details:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for the desired time period (e.g., 48 or 96 hours).

  • Viability Reagent: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation: Plates are incubated for an additional 1-4 hours at 37°C.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

  • Analysis: The IC50 values are calculated from dose-response curves using appropriate software (e.g., GraphPad Prism).

Immunoblotting

This protocol is used to analyze the expression and phosphorylation status of key proteins in the signaling pathway.

Immunoblotting_Workflow start Treat cells with this compound step1 Lyse cells and quantify protein start->step1 step2 Separate proteins by SDS-PAGE step1->step2 step3 Transfer proteins to PVDF membrane step2->step3 step4 Block membrane and incubate with primary antibody step3->step4 step5 Incubate with HRP-conjugated secondary antibody step4->step5 step6 Detect signal using chemiluminescence step5->step6 end Analyze protein bands step6->end

Workflow for immunoblotting analysis.

Protocol Details:

  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-TRIB3, anti-phospho-Akt, anti-LC3) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (RT-qPCR)

This protocol is used to measure the mRNA expression levels of target genes.

RTqPCR_Workflow start Treat cells with this compound step1 Isolate total RNA start->step1 step2 Synthesize cDNA step1->step2 step3 Perform qPCR with gene-specific primers step2->step3 end Analyze gene expression (ΔΔCt method) step3->end

Workflow for RT-qPCR analysis.

Protocol Details:

  • RNA Isolation: Total RNA is extracted from this compound-treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: The qPCR reaction is performed using a SYBR Green master mix and gene-specific primers for TRIB3, DDIT3, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Conclusion

This compound represents a novel therapeutic strategy in oncology by inducing cancer cell death through cytotoxic autophagy. Its dual mechanism of action, involving the inhibition of the pro-survival Akt/mTORC1 pathway and the induction of ER stress, provides a robust and sustained therapeutic effect. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the further investigation and clinical application of this compound. The use of pharmacodynamic biomarkers such as TRIB3 and DDIT3/CHOP holds promise for monitoring treatment response in clinical settings.

References

ABTL-0812 and PPAR Alpha/Gamma Activation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule anticancer agent that induces cytotoxic autophagy in tumor cells.[1][2][3] Its mechanism of action is novel, defining a new druggable cellular pathway that links the activation of Peroxisome Proliferator-Activated Receptors (PPARs) to the inhibition of the pro-survival PI3K/Akt/mTORC1 axis.[4][5][6] This document provides an in-depth technical guide on the core mechanism of this compound, focusing on its interaction with PPAR alpha (PPARα) and PPAR gamma (PPARγ), the resulting signal transduction, and its effects in preclinical and clinical settings.

Core Mechanism of Action: Dual Pathway to Cytotoxic Autophagy

This compound's anticancer activity stems from a dual mechanism that converges to induce robust and persistent autophagy, ultimately leading to cancer cell death.[1][2][7] These two interconnected pathways are:

  • PPAR-Mediated Inhibition of the Akt/mTORC1 Axis: this compound binds to and activates the transcriptional activity of the nuclear receptors PPARα and PPARγ.[2][4] This activation leads to the upregulation of Tribbles-3 pseudokinase (TRIB3) gene expression.[4][8] The TRIB3 protein then binds directly to the serine/threonine kinase Akt, preventing its phosphorylation and activation by upstream kinases. This action effectively suppresses the entire Akt/mTORC1 signaling cascade, a central regulator of cell growth, proliferation, and survival that is commonly hyperactivated in many human cancers.[4][5][8]

  • Induction of Endoplasmic Reticulum (ER) Stress: this compound has been shown to increase the cellular levels of long-chain dihydroceramides by impairing the activity of dihydroceramide (B1258172) desaturase-1 (DEGS1).[9][10][11] The accumulation of dihydroceramides induces sustained ER stress and activates the Unfolded Protein Response (UPR).[1][9] This activation proceeds specifically through the PERK-eIF2α-ATF4-CHOP pathway, which also contributes to the upregulation of TRIB3.[1][10]

The convergence of Akt/mTORC1 blockade and ER stress induction results in a strong, sustained autophagic response that overwhelms the cell's protective mechanisms, leading to cytotoxic autophagy and cell death.[2][12] This mechanism is selective for cancer cells, with minimal effect on non-tumorigenic cells.[1][8]

ABTL0812_Mechanism cluster_drug This compound Action cluster_pathway1 PPAR-TRIB3 Pathway cluster_pathway2 ER Stress Pathway cluster_akt_mtor Akt/mTORC1 Axis cluster_output Cellular Outcome ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR Activates DHC ↑ Dihydroceramides (DEGS1 Inhibition) ABTL0812->DHC Induces TRIB3_mRNA TRIB3 mRNA PPAR->TRIB3_mRNA ↑ Transcription TRIB3 TRIB3 Protein TRIB3_mRNA->TRIB3 Akt Akt TRIB3->Akt Inhibits Activation mTORC1 mTORC1 TRIB3->mTORC1 Inhibits (via Akt) ER_Stress ER Stress / UPR DHC->ER_Stress ER_Stress->TRIB3 ↑ Expression (via ATF4/CHOP) Autophagy Cytotoxic Autophagy ER_Stress->Autophagy Induces Akt->mTORC1 Activates mTORC1->Autophagy Inhibits CellDeath Cancer Cell Death Autophagy->CellDeath

Caption: this compound dual mechanism of action.

Quantitative Data

Table 1: Preclinical In Vitro Efficacy (IC50)
Cell LineCancer TypeIC50 (µM)Reference
U87MGGlioblastoma~25[1]
GSC-5Glioblastoma Stem Cells~30[1]
A549Non-Small Cell Lung CancerNot Specified[4]
MiaPaCa-2Pancreatic CancerNot Specified[4]
MDA-MB-231Triple-Negative Breast Cancer~20-30[13]
231PTRPaclitaxel-Resistant TNBC~20-30[13]

Note: IC50 values are approximate as derived from graphical representations in some source materials.

Table 2: Clinical Trial Efficacy and Pharmacokinetics
Clinical Trial IDCancer TypeTreatmentKey Efficacy ResultsPharmacokinetic (PK) / Pharmacodynamic (PD) DataReference
NCT02201823 (Phase 1/1b)Advanced Solid TumorsThis compound Monotherapy2 patients with stable disease >1 year.RP2D: 1300 mg TID. Correlation found between drug levels and pAkt/Akt ratio.[2][12]
NCT03366480 (Phase 2)Squamous NSCLCThis compound + Paclitaxel (B517696)/CarboplatinORR: 52.0%; Median OS: 22.5 months; Median PFS: 6.2 months.TRIB3 and CHOP biomarkers induced by treatment.[14][15]
NCT03366480 (Phase 2)Endometrial CancerThis compound + Paclitaxel/CarboplatinIncreased efficacy over chemotherapy alone.TRIB3 mRNA levels increased in whole blood samples.[3][8]
NCT04431258 (Phase 2b)Metastatic Pancreatic CancerThis compound + FOLFIRINOXCurrently recruiting.N/A[1][3]

ORR: Overall Response Rate; OS: Overall Survival; PFS: Progression-Free Survival; RP2D: Recommended Phase 2 Dose; TID: Three times a day.

Experimental Protocols

Cell Culture and Viability Assays
  • Cell Lines: Human cancer cell lines (e.g., A549 lung, MiaPaCa-2 pancreatic, U87MG glioblastoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO2 humidified atmosphere.[1][4]

  • Viability Assay: Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 48 or 72 hours). Cell viability is assessed using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by automated cell counting with trypan blue exclusion. Absorbance is read on a microplate reader, and IC50 values are calculated.[4][13]

Viability_Workflow cluster_prep cluster_treat cluster_assay cluster_analysis start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate 24h seed->incubate1 treat Add this compound (Dose-Response) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Control read->calculate end Determine IC50 calculate->end

Caption: Workflow for a typical cell viability assay.
Immunoblotting

  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1][4]

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[4][16]

  • Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., TRIB3, p-Akt (Ser473), total Akt, LC3B, CHOP, actin).[1][4]

  • Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[4]

In Vivo Xenograft Models
  • Animal Models: Immunodeficient mice (e.g., athymic nude or NOD-SCID) are used.[1][4]

  • Tumor Implantation: Human cancer cells (e.g., 2-5 x 10^6 cells) are suspended in a solution like Matrigel and injected subcutaneously or orthotopically into the mice.[1][4]

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally (e.g., via gavage) daily or on a specified schedule. The control group receives a vehicle.[4]

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers (Volume = (width² x length)/2). Animal body weight and general health are also monitored.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunoblotting, immunohistochemistry).[1][4]

PPAR Transcriptional Activity Assay
  • Transfection: Cells (e.g., A549) are transiently co-transfected with a PPAR-responsive firefly luciferase reporter plasmid (containing PPREs), a Renilla luciferase control plasmid (for normalization), and plasmids encoding for PPARα or PPARγ to assess isoform-specific effects.[4]

  • Treatment: 16-24 hours post-transfection, cells are treated with this compound, known PPAR agonists (e.g., rosiglitazone (B1679542) for PPARγ), or vehicle.[4]

  • Luciferase Assay: After the treatment period (e.g., 24 hours), cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.[4]

PPAR_Logic ABTL0812 This compound PPAR PPARα / PPARγ Receptor ABTL0812->PPAR Binds & Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE in DNA (Promoter Region) Heterodimer->PPRE Binds to Transcription Target Gene Transcription (e.g., TRIB3) PPRE->Transcription Initiates

Caption: Logical flow of PPAR activation by this compound.

Conclusion

This compound represents a novel therapeutic strategy in oncology that leverages a unique mechanism of action. By activating PPARα and PPARγ, it initiates a signaling cascade through TRIB3 to inhibit the critical Akt/mTORC1 survival pathway. This action, coupled with the induction of ER stress, forces cancer cells into a state of robust, cytotoxic autophagy. The preclinical data and emerging clinical results underscore the potential of this compound as a safe and effective anticancer agent, particularly in combination with standard chemotherapy, for various solid tumors.[3][7][8] The measurement of TRIB3 and CHOP mRNA in patient blood samples serves as a promising pharmacodynamic biomarker to monitor treatment response.[8][14][15]

References

Endoplasmic Reticulum Stress Response to ABTL-0812: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABTL-0812 is a first-in-class, orally administered small molecule anti-cancer agent that induces cytotoxic autophagy in cancer cells.[1] A primary mechanism driving this effect is the induction of a robust and sustained endoplasmic reticulum (ER) stress response, leading to the activation of the Unfolded Protein Response (UPR).[1][2] This guide provides an in-depth overview of the molecular pathways involved in the this compound-induced ER stress response, quantitative data on key markers, and detailed experimental protocols for its investigation.

Core Mechanism: Dihydroceramide (B1258172) Accumulation and UPR Activation

This compound's induction of ER stress is initiated by its impact on sphingolipid metabolism. The compound impairs the activity of delta 4-desaturase, sphingolipid 1 (DEGS1), which leads to an accumulation of long-chain dihydroceramides within the cancer cells.[3][4] This buildup of dihydroceramides is a key trigger for ER stress, which in turn activates the UPR.[3]

The UPR is a cellular stress response that aims to restore ER homeostasis. However, under the sustained stress induced by this compound, the UPR's pro-death arm is activated, leading to cytotoxic autophagy.[3] This mechanism has been observed across a range of cancer cell lines, including pancreatic, endometrial, lung, glioblastoma, and neuroblastoma.[1][3][5] Notably, this compound demonstrates selectivity for tumor cells over non-tumoral cells, which may be attributed to the basal ER stress levels in cancer cells, making them more susceptible to further ER stress induction.[3]

Key Signaling Pathway: PERK-eIF2α-ATF4-CHOP Axis

The primary signaling cascade activated by this compound-induced ER stress is the PERK pathway. This leads to the phosphorylation of PERK and eIF2α, followed by the increased expression of ATF4 and its downstream target, DDIT3 (also known as CHOP).[1] The transcription factor CHOP is a critical executor of the pro-death arm of the UPR.[3] This pathway ultimately upregulates TRIB3, a pseudokinase that inhibits the pro-survival Akt/mTORC1 axis, further contributing to cytotoxic autophagy.[1][3]

Signaling Pathway Diagram

ABTL0812_ER_Stress_Pathway ABTL0812 This compound DEGS1 DEGS1 (Delta 4-desaturase, sphingolipid 1) ABTL0812->DEGS1 Inhibits Dihydroceramides Long-chain Dihydroceramides (Accumulation) ER_Stress Endoplasmic Reticulum Stress Dihydroceramides->ER_Stress Induces PERK p-PERK ER_Stress->PERK Autophagy Cytotoxic Autophagy ER_Stress->Autophagy Leads to eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP DDIT3 (CHOP) ATF4->CHOP TRIB3 TRIB3 CHOP->TRIB3 Akt_mTORC1 Akt/mTORC1 Axis (Inhibition) TRIB3->Akt_mTORC1 Inhibits

Caption: this compound induced ER stress signaling pathway.

Quantitative Data on ER Stress Markers

The induction of ER stress by this compound has been quantified in both preclinical and clinical settings. The expression of key UPR markers, particularly TRIB3 and DDIT3 (CHOP), has been shown to be significantly upregulated in response to this compound treatment.

MarkerMethodSystemKey FindingsReference
TRIB3 mRNA RT-qPCRWhole blood from NSCLC and endometrial cancer patientsSignificantly increased levels observed in patients treated with this compound.[6][6]
DDIT3 (CHOP) mRNA RT-qPCRWhole blood from NSCLC and endometrial cancer patientsSignificantly increased levels observed in patients treated with this compound.[6][6]
p-PERK, p-eIF2α, ATF4, CHOP ImmunoblottingU87MG glioblastoma cellsConcentration-dependent increase in protein levels.[1][1]
ATF4, HSPA5 ImmunohistochemistryMiaPaca2 and A549 tumor xenograftsIncreased expression in this compound treated mice.[3][3]
DDIT3 (CHOP) ImmunohistochemistryMiaPaca2 and A549 tumor xenograftsAugmented expression in this compound treated mice.[3][3]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: A variety of human cancer cell lines can be used, including glioblastoma (U87MG, U251, A172), pancreatic (MiaPaca2), lung (A549, H157), and endometrial (Ishikawa, Hec-1A).[1][3]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with varying concentrations of this compound (typically in the range of 10-100 µM) for specified time periods (e.g., 4, 16, 24, or 48 hours) to assess the induction of ER stress markers.[1][3]

Western Blotting for ER Stress Proteins

This protocol is designed to detect the expression levels of key proteins in the ER stress pathway.

  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for ER stress markers (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-TRIB3, and a loading control like anti-GAPDH or anti-β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed using software like ImageJ to quantify the relative protein expression levels, normalized to the loading control.

RT-qPCR for ER Stress Gene Expression

This protocol measures the mRNA levels of ER stress-related genes.

  • RNA Extraction: Total RNA is extracted from this compound-treated cells or patient blood samples using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and gene-specific primers for TRIB3, DDIT3, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo & Clinical Analysis Cell_Culture Cancer Cell Culture Treatment This compound Treatment (Dose and Time Course) Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Cell_Lysis Cell Lysis Harvest->Cell_Lysis RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth SDS_PAGE SDS-PAGE & Transfer Protein_Quant->SDS_PAGE qPCR RT-qPCR (TRIB3, DDIT3) cDNA_Synth->qPCR Immunoblot Immunoblotting (p-PERK, p-eIF2α, ATF4, CHOP) SDS_PAGE->Immunoblot Xenograft Tumor Xenograft Models ABTL_Treatment This compound Administration Xenograft->ABTL_Treatment Patient_Samples Patient Blood Samples Blood_Draw Blood Collection Patient_Samples->Blood_Draw Tumor_Extraction Tumor Extraction ABTL_Treatment->Tumor_Extraction IHC Immunohistochemistry (ATF4, CHOP) Tumor_Extraction->IHC Blood_RNA_Extraction RNA Extraction from Blood Blood_Draw->Blood_RNA_Extraction Blood_qPCR RT-qPCR (TRIB3, DDIT3) Blood_RNA_Extraction->Blood_qPCR

Caption: Experimental workflow for studying this compound's ER stress response.

Clinical Relevance and Future Directions

The induction of ER stress by this compound is not only a key aspect of its preclinical anti-cancer activity but also a measurable pharmacodynamic marker in clinical trials.[3][7] The ability to monitor TRIB3 and DDIT3 mRNA levels in patient blood provides a valuable tool for assessing drug activity and patient response.[3][6] this compound is currently in Phase 2 clinical trials for various cancers, including endometrial, squamous non-small cell lung, and pancreatic cancer.[2][8]

Future research will likely focus on further elucidating the downstream effectors of the this compound-induced ER stress response and exploring rational combination therapies that can potentiate this mechanism of action. Understanding the intricacies of how dihydroceramide accumulation leads to ER stress and subsequent cytotoxic autophagy will be crucial for optimizing the therapeutic potential of this compound and developing novel cancer treatments targeting this pathway.

References

ABTL-0812: A Technical Guide to its Inhibition of PI3K/Akt/mTOR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule that represents a novel therapeutic strategy in oncology.[1][2][3] This compound induces cytotoxic autophagy in cancer cells through a dual mechanism of action: the induction of endoplasmic reticulum (ER) stress and the blockade of the PI3K/Akt/mTOR signaling pathway.[4][5][6][7] The hyperactivation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, contributing to tumor cell growth, proliferation, survival, and resistance to therapy.[1][5] this compound's unique mechanism, which involves the upregulation of Tribbles-3 (TRIB3) pseudokinase, offers a promising new avenue for treating a broad spectrum of malignancies, including lung, endometrial, pancreatic, and glioblastoma.[8][1][4][5][9]

This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its inhibition of the PI3K/Akt/mTOR pathway. It includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for pivotal assays, and visualizations of the signaling pathways and experimental workflows.

Mechanism of Action: TRIB3-Mediated Inhibition of Akt

This compound's primary mechanism for inhibiting the PI3K/Akt/mTOR cascade is indirect and elegantly orchestrated. The compound binds to and activates the nuclear receptors PPARα and PPARγ, leading to the transcriptional upregulation of the TRIB3 gene.[8][1][2][4] The resulting TRIB3 protein, a pseudokinase, acts as a natural inhibitor of Akt.[8][1][2]

TRIB3 directly binds to Akt, preventing its phosphorylation and subsequent activation by upstream kinases such as PDK1 and mTORC2.[8][2][5][10] This blockade of Akt activation is the critical juncture that leads to the downstream suppression of the entire PI3K/Akt/mTORC1 axis.[8][1][2] The inhibition of this pathway, coupled with the induction of ER stress, converges to trigger robust and sustained autophagy, ultimately leading to cancer cell death.[4][5][7]

Below is a diagram illustrating the signaling pathway of this compound's action.

ABTL0812_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR Activates TRIB3_Gene TRIB3 Gene PPAR->TRIB3_Gene Upregulates Transcription TRIB3 TRIB3 (Pseudokinase) TRIB3_Gene->TRIB3 Translation Akt Akt TRIB3->Akt Binds and Inhibits Activation mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy Cytotoxic Autophagy mTORC1->Autophagy Inhibits CellDeath Cell Death Autophagy->CellDeath Leads to Cell_Viability_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 48-96 hours treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Measure absorbance at 570 nm solubilize->read Western_Blot_Workflow start Treat cells with this compound lysis Lyse cells and collect protein extracts start->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a nitrocellulose membrane sds_page->transfer blocking Block the membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-Akt, anti-TRIB3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection Xenograft_Study_Workflow start Inject cancer cells subcutaneously into immunodeficient mice tumor_growth Allow tumors to establish to a palpable size start->tumor_growth randomization Randomize mice into treatment groups (Vehicle, this compound, etc.) tumor_growth->randomization treatment Administer treatment (e.g., oral gavage of this compound) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Sacrifice mice at study endpoint and excise tumors monitoring->endpoint analysis Analyze tumors (weight, histology, biomarker analysis) endpoint->analysis

References

The Role of TRIB3 Upregulation by ABTL-0812: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABTL-0812 is a first-in-class, orally available small molecule that induces cytotoxic autophagy in cancer cells, demonstrating a promising safety and efficacy profile in preclinical and clinical settings.[1][2] A key mediator of this compound's mechanism of action is the upregulation of Tribbles Pseudokinase 3 (TRIB3). This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, with a central focus on the induction of TRIB3 and its downstream consequences. We will detail the signaling cascades, present quantitative data from key studies, outline experimental methodologies, and provide visual representations of the underlying biological processes.

Introduction: this compound and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a prime target for anticancer therapies.[3][4] this compound is an anticancer agent that exerts its effects through a novel mechanism that ultimately leads to the inhibition of the PI3K/Akt/mTORC1 axis and the induction of robust, cytotoxic autophagy.[3][5] This process is initiated by the binding and activation of the peroxisome proliferator-activated receptors (PPARs).[3][5]

The Core Mechanism: TRIB3 Upregulation

The central event in this compound's mechanism of action is the upregulation of TRIB3, a pseudokinase that acts as an endogenous inhibitor of Akt.[3][5] this compound activates both PPARα and PPARγ, leading to the increased transcription of the TRIB3 gene.[3][5] The newly synthesized TRIB3 protein then binds directly to Akt, preventing its phosphorylation and subsequent activation by upstream kinases.[3][5] This blockade of Akt activation leads to the suppression of the entire Akt/mTORC1 signaling cascade, which in turn triggers autophagy-mediated cancer cell death.[3][5]

In addition to the PPAR-mediated upregulation of TRIB3, this compound also induces endoplasmic reticulum (ER) stress.[1][6] This ER stress response, through the ATF4-DDIT3-TRIB3 axis, further contributes to the upregulation of TRIB3 and the induction of cytotoxic autophagy.[6] The dual action of Akt/mTOR blockade and ER stress induction converges to create a robust and sustained autophagic response that selectively kills cancer cells.[1][7]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on this compound, demonstrating its effects on cell viability and target engagement.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer25.3 ± 2.1[8]
MiaPaCa-2Pancreatic Cancer31.7 ± 3.5[8]
U87MGGlioblastoma15.2 µM to 46.9 µM[2]
GSC-5Glioblastoma Stem Cells15.2 µM to 46.9 µM[2]

Table 2: Modulation of Key Signaling Proteins by this compound

Cell LineTreatmentTRIB3 Expressionp-Akt (Ser473) LevelsReference
A549This compoundUpregulatedDecreased[3]
MiaPaCa-2This compoundUpregulatedDecreased[3]
U87MGThis compoundIncreased (concentration-dependent)Decreased[2]
GSC-5This compoundIncreased (concentration-dependent)Decreased[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the molecular pathway of this compound action and a typical experimental workflow for its investigation.

ABTL0812_Pathway cluster_cell Cancer Cell ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR activates ER_Stress ER Stress ABTL0812->ER_Stress induces TRIB3_gene TRIB3 Gene Transcription PPAR->TRIB3_gene induces TRIB3 TRIB3 Protein TRIB3_gene->TRIB3 Akt Akt TRIB3->Akt binds and inhibits mTORC1 mTORC1 Akt->mTORC1 inhibition of Autophagy Cytotoxic Autophagy mTORC1->Autophagy inhibition of ATF4 ATF4 ER_Stress->ATF4 activates ATF4->TRIB3_gene induces Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment start->treatment viability Cell Viability Assay (MTT) treatment->viability protein Protein Extraction treatment->protein rna RNA Extraction treatment->rna western Western Blot (TRIB3, p-Akt, Akt) protein->western qpcr qPCR (TRIB3 mRNA) rna->qpcr

References

ABTL-0812 Induced Cancer Cell Death: A Departure from Classical Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ABTL-0812 is a novel, first-in-class small molecule that has demonstrated significant anti-cancer activity in preclinical and clinical settings. Its mechanism of action represents a paradigm shift from conventional chemotherapy and targeted agents that primarily induce apoptosis. This compound triggers cancer cell death through a robust and sustained process of cytotoxic autophagy. This guide provides a detailed examination of the molecular pathways activated by this compound, contrasting them with the mechanisms of classical apoptosis. It includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing the drug's effects, and visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Novel Mechanism of this compound

This compound is an orally administered small molecule that has shown a high safety profile and efficacy in patients with advanced solid tumors.[1] Unlike many cancer therapeutics that rely on the induction of apoptosis, this compound's primary mechanism of cytotoxicity is through the induction of autophagy-mediated cell death.[2][3] This distinct mechanism offers a potential therapeutic advantage, particularly in cancers that have developed resistance to apoptosis-inducing agents.

The Core Mechanism: A Dual Assault Leading to Cytotoxic Autophagy

This compound exerts its anti-cancer effects through a dual mechanism of action that converges to induce robust and persistent autophagy, ultimately leading to cancer cell death while sparing non-tumoral cells.[1][4]

Inhibition of the Akt/mTORC1 Survival Pathway

This compound inhibits the PI3K/Akt/mTORC1 pathway, a central signaling cascade that promotes cell growth, proliferation, and survival in many cancers.[2][5] This inhibition is not direct but is mediated by the upregulation of Tribbles Pseudokinase 3 (TRIB3).[3][5][6]

  • Activation of PPARα and PPARγ: this compound binds to and activates the nuclear receptors PPARα and PPARγ.[2][5]

  • Upregulation of TRIB3: This activation leads to the increased transcription and expression of TRIB3.[5][6][7]

  • Inhibition of Akt: TRIB3, a pseudokinase, binds directly to Akt, preventing its phosphorylation and activation by upstream kinases.[1][4][5]

  • Suppression of mTORC1: The inhibition of Akt leads to the subsequent suppression of the mTORC1 complex, a key negative regulator of autophagy.[5]

Induction of Endoplasmic Reticular (ER) Stress and the Unfolded Protein Response (UPR)

Concurrently, this compound induces significant and sustained endoplasmic reticular (ER) stress, which activates the Unfolded Protein Response (UPR).[1][8] This is a crucial component of its cytotoxic effect.

  • Accumulation of Dihydroceramides: this compound impairs the activity of dihydroceramide (B1258172) desaturase-1 (DEGS1), leading to the accumulation of long-chain dihydroceramides in cancer cells.[8]

  • ER Stress Activation: This accumulation of dihydroceramides induces ER stress.[8]

  • UPR Activation: The ER stress triggers the UPR, a signaling pathway that initially aims to restore ER homeostasis but can lead to cell death if the stress is prolonged and severe. The UPR is activated via the PERK-eIF2α-ATF4-CHOP pathway, which further upregulates TRIB3.[4]

The convergence of Akt/mTORC1 inhibition and ER stress induction creates a potent stimulus for the initiation and sustained execution of cytotoxic autophagy.[1][2]

This compound-Induced Autophagy vs. Apoptosis

While both autophagy and apoptosis are cellular processes that can lead to cell death, their mechanisms and morphological characteristics are distinct. Chemotherapy traditionally induces apoptosis, whereas this compound primarily utilizes autophagy.[3]

FeatureThis compound-Induced Cytotoxic AutophagyClassical Apoptosis
Primary Inducer This compoundChemotherapy, radiation, death receptor ligands
Morphology Formation of double-membraned autophagosomes, lysosomal degradation of cellular contentsCell shrinkage, chromatin condensation, nuclear fragmentation, formation of apoptotic bodies
Key Proteins LC3-II, ATG5, TRIB3, CHOPCaspases (e.g., Caspase-3, -8, -9), Bcl-2 family proteins
Cellular Outcome Self-digestion and degradation leading to cell deathControlled cellular dismantling and removal by phagocytes

Interestingly, while the primary mode of cell death induced by this compound is autophagy, some studies, particularly in neuroblastoma, have shown that it can also induce apoptosis.[9][10] This suggests that the cellular context and cancer type may influence the ultimate cell death modality. When combined with chemotherapy, this compound can shift the cell death mechanism from apoptosis (induced by chemotherapy) to a non-apoptotic, autophagy-dependent cell death.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
Cell LineIC50 (µM) at 48 hours
U87MG25.3
U25128.1
A17235.7
T98G46.9
Patient-Derived Glioblastoma Stem Cells (GSCs)
GSC-515.2 (at 96 hours)
GSC-1222.4 (at 96 hours)
Data from Frontiers in Oncology.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cytotoxic Autophagy

ABTL0812_Mechanism cluster_PPAR PPAR Activation cluster_ER_Stress ER Stress Induction cluster_Akt_mTOR Akt/mTORC1 Inhibition ABTL0812 This compound PPARa PPARα ABTL0812->PPARa PPARg PPARγ ABTL0812->PPARg DEGS1 DEGS1 ABTL0812->DEGS1 inhibits TRIB3 TRIB3 Upregulation PPARa->TRIB3 activate transcription PPARg->TRIB3 activate transcription Dihydroceramides Dihydroceramides Accumulation DEGS1->Dihydroceramides increased levels ER_Stress ER Stress Dihydroceramides->ER_Stress UPR UPR Activation (PERK, eIF2α, ATF4, CHOP) ER_Stress->UPR UPR->TRIB3 upregulates Autophagy Cytotoxic Autophagy UPR->Autophagy induces Akt Akt TRIB3->Akt inhibits phosphorylation mTORC1 mTORC1 Akt->mTORC1 inhibits mTORC1->Autophagy disinhibition leads to CellDeath Cancer Cell Death Autophagy->CellDeath

Caption: this compound signaling pathway leading to cytotoxic autophagy.

Experimental Workflow for Assessing Autophagy Induction

Autophagy_Workflow cluster_assays Autophagy Assays start Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment lysate Cell Lysis treatment->lysate if Immunofluorescence (LC3 puncta formation) treatment->if flux Autophagy Flux Assay (with lysosomal inhibitors like Bafilomycin A1) treatment->flux western Western Blot (LC3-I to LC3-II conversion, p62 degradation) lysate->western analysis Data Analysis and Quantification western->analysis if->analysis flux->analysis

Caption: Workflow for evaluating this compound-induced autophagy.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis
  • Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, TRIB3, LC3, p62, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagy Flux Assay by Western Blotting
  • Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 10 µM Chloroquine) for the last 2-4 hours of the treatment period.

  • Cell Lysis and Western Blotting: Perform cell lysis and western blotting as described above, probing for LC3 and p62.

  • Data Analysis: An increase in the amount of LC3-II in the presence of the lysosomal inhibitor compared to this compound alone indicates an active autophagic flux. A decrease in p62 levels with this compound treatment, which is rescued by the lysosomal inhibitor, also confirms autophagy induction.

Immunofluorescence for LC3 Puncta Formation
  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with 1% BSA in PBS.

  • Primary Antibody Incubation: Incubate with an anti-LC3 primary antibody.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. The formation of distinct puncta (dots) of LC3 fluorescence within the cytoplasm is indicative of autophagosome formation.

Conclusion

This compound represents a significant advancement in cancer therapy due to its unique mechanism of inducing cytotoxic autophagy. By targeting the Akt/mTORC1 pathway through TRIB3 upregulation and inducing ER stress, this compound activates a potent and sustained autophagic response that leads to the death of cancer cells. This mechanism is fundamentally different from classical apoptosis, offering a promising therapeutic strategy for a wide range of cancers, including those resistant to conventional treatments. The detailed understanding of its molecular pathways and the availability of robust experimental protocols are crucial for the continued development and clinical application of this promising anti-cancer agent.

References

A Technical Guide to the Preclinical Anticancer Activity of ABTL-0812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABTL-0812 is a first-in-class, orally administered small molecule demonstrating significant anticancer activity in a wide range of preclinical models.[1] Developed by Ability Pharmaceuticals, this compound selectively induces cytotoxic autophagy in cancer cells, leading to their death while sparing non-tumoral cells.[2][3] Its unique dual mechanism of action, which involves the convergence of Endoplasmic Reticulum (ER) stress and inhibition of the PI3K/Akt/mTOR pathway, makes it a promising candidate for monotherapy and in combination with standard-of-care chemotherapies.[1][4] This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound.

Core Mechanism of Action

This compound executes its anticancer effects through a novel dual mechanism that converges on the induction of robust and persistent cytotoxic autophagy.[2][5] This process involves two primary signaling cascades: the induction of ER stress and the simultaneous inhibition of the Akt/mTORC1 survival pathway.

2.1 Inhibition of the PI3K/Akt/mTORC1 Axis

This compound functions as an activator of the nuclear receptors PPARα and PPARγ.[4][6] This activation leads to the transcriptional upregulation of the Tribbles-3 pseudokinase (TRIB3).[6][7] The induced TRIB3 protein directly binds to the central kinase Akt (Protein Kinase B), preventing its phosphorylation and subsequent activation by upstream kinases.[1][6] This blockade of Akt effectively suppresses the downstream Akt/mTORC1 signaling axis, a critical pathway for cancer cell proliferation and survival.[6]

2.2 Induction of Endoplasmic Reticulum (ER) Stress

Independent of its effect on the Akt pathway, this compound also elevates the cellular levels of long-chain dihydroceramides.[7][8] This is achieved by impairing the activity of delta 4-desaturase, sphingolipid 1 (DEGS1), an enzyme responsible for converting dihydroceramides to ceramides.[8][9] The accumulation of dihydroceramides induces significant ER stress, triggering the Unfolded Protein Response (UPR).[3][7] This sustained UPR activation, primarily through the PERK-eIF2α-ATF4-CHOP signaling cascade, contributes to the pro-death autophagic signal.[3]

The convergence of these two pathways—Akt/mTORC1 inhibition and ER stress—results in a powerful induction of autophagy that overwhelms the cancer cell's protective mechanisms, leading to cytotoxic cell death.[1][5] In some cancer models, such as glioblastoma and neuroblastoma, this autophagy-mediated process is followed by the induction of apoptosis.[1][10]

ABTL-0812_Mechanism_of_Action ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR activates DEGS1 DEGS1 (Desaturase-1) ABTL0812->DEGS1 inhibits TRIB3 TRIB3 (Pseudokinase) Upregulation PPAR->TRIB3 Akt Akt (PKB) TRIB3->Akt binds & inhibits Autophagy Cytotoxic Autophagy TRIB3->Autophagy via Akt inhibition mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC1->Proliferation DHC Dihydroceramide (B1258172) Accumulation ER_Stress ER Stress DHC->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR UPR->Autophagy CellDeath Cancer Cell Death Autophagy->CellDeath

Caption: this compound dual mechanism of action.

Quantitative Preclinical Data

This compound has demonstrated broad efficacy across a variety of cancer types in both in vitro and in vivo models.

3.1 In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a wide panel of human cancer cell lines. The compound shows consistent activity in the low micromolar range.

Cancer Type Cell Line / Model IC50 (µM) Reference
GlioblastomaU87MG25.3[1]
GlioblastomaA17246.9[1]
GlioblastomaU25135.7[1]
GlioblastomaT98G30.1[1]
GlioblastomaGSC-5 (Stem Cells)15.2[1]
Lung (Adeno.)A549~20-30[11][12]
Lung (Squamous)H157Not specified[11]
Lung (Squamous)H520Not specified[11]
PancreaticMiaPaCa-2Not specified[6]
Breast (TNBC)MDA-MB-231Not specified[13]
Breast (TNBC, Paclitaxel-Resistant)231PTRNot specified[13]

Table 1: Summary of in vitro IC50 values for this compound in various cancer cell lines.

3.2 In Vivo Efficacy in Xenograft Models

Oral administration of this compound has been shown to significantly impair tumor growth and improve survival in multiple animal models. It is effective both as a single agent and in combination with chemotherapy.

Cancer Type Animal Model Treatment Regimen Key Outcomes Reference
GlioblastomaU87MG & T98G Subcutaneous Xenografts (Athymic Mice)This compound (120 or 240 mg/kg, oral, daily)Significant impairment of tumor growth.[1][1]
GlioblastomaU87MG Orthotopic Xenografts (Athymic Mice)This compound (240 mg/kg, oral, daily)Increased disease-free and overall survival.[1][1]
Lung (Adeno.)A549 Subcutaneous Xenografts (Nude Mice)This compound + DocetaxelPotentiated the therapeutic effect of docetaxel, showing the highest tumor growth inhibition.[11][11]
Breast (TNBC)231PTR (Paclitaxel-Resistant) Xenografts (Nude Mice)This compound + Paclitaxel (B517696)Potentiated antitumor effect and reverted paclitaxel resistance.[13][13]
NeuroblastomaNeuroblastoma Xenografts (Mice)This compound (oral)Impaired tumor growth.[10][10]
PancreaticMiaPaca2 & A549 Xenografts (Athymic Mice)This compoundIncreased markers of ER stress (ATF4, DDIT3) in tumors.[7][7]

Table 2: Summary of in vivo efficacy of this compound in preclinical models.

Key Experimental Protocols

The following section details the methodologies for key experiments used to characterize the preclinical activity of this compound.

4.1 Cell Culture and Reagents

  • Cell Lines: Human cancer cell lines (e.g., U87MG, A549, MDA-MB-231) were maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and cultured at 37°C in a 5% CO2 humidified atmosphere.[1]

  • Compound: this compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to the final working concentrations for in vitro experiments.[1]

4.2 Cell Viability Assay

  • Method: The cytotoxicity of this compound was primarily assessed using the Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.[1][12]

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • Cells were then treated with increasing concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).[12][14]

    • After treatment, CCK-8 or MTT reagent was added to each well and incubated according to the manufacturer's instructions.

    • The optical density (OD) was measured using a microplate reader at the appropriate wavelength.

    • OD values were normalized to the vehicle-treated control cells to calculate percentage viability, and IC50 values were determined using graphing software.[1]

In_Vitro_Workflow start Start seed Seed Cancer Cells in 96-well Plates start->seed attach Allow Cells to Attach Overnight seed->attach treat Treat with this compound (Dose-Response) or Vehicle attach->treat incubate Incubate for 48-72 hours treat->incubate assay Add CCK-8 or MTT Reagent incubate->assay read Measure Optical Density (Plate Reader) assay->read analyze Normalize Data & Calculate IC50 Values read->analyze end End analyze->end

Caption: General workflow for in vitro cell viability assays.

4.3 Western Blotting

  • Purpose: To detect the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.

  • Procedure:

    • Cells were treated with this compound for the desired time.

    • Cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., TRIB3, p-Akt, Akt, LC3, CHOP, β-actin).[1][3]

    • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

4.4 Autophagy and Apoptosis Detection

  • Autophagy: Autophagy induction was confirmed by detecting the conversion of LC3-I to the autophagosome-associated form LC3-II via Western blot and by observing an increase in acidic vesicular organelles (AVOs) using acridine (B1665455) orange staining.[1]

  • Apoptosis: Apoptosis was quantified using flow cytometry after staining cells with an Annexin V-fluorochrome conjugate (e.g., Alexa Fluor 488) and a viability dye like propidium (B1200493) iodide (PI).[3]

4.5 In Vivo Xenograft Studies

  • Model: Athymic (nu/nu) nude mice were typically used.[1]

  • Procedure:

    • A suspension of human cancer cells (e.g., 5 x 10^6 U87MG cells) was injected subcutaneously into the flank of each mouse.[1]

    • Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Mice were randomized into treatment groups (e.g., vehicle control, this compound at various doses).

    • This compound was administered daily via oral gavage.[1]

    • Tumor volume and body weight were measured regularly (e.g., twice weekly).

    • At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., immunohistochemistry, Western blot).[3][13]

In_Vivo_Workflow start Start inject Subcutaneous Injection of Cancer Cells into Mice start->inject growth Allow Tumor Growth to Palpable Size (e.g., 150mm³) inject->growth randomize Randomize Mice into Treatment & Control Groups growth->randomize treat Daily Oral Gavage: This compound or Vehicle randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint Reached monitor->endpoint (e.g., 3-4 weeks) excise Euthanize Mice & Excise Tumors endpoint->excise analyze Tumor Analysis (IHC, WB) excise->analyze end End analyze->end

References

ABTL-0812: A Paradigm of Tumor Cell Selectivity Through Autophagy-Mediated Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule that has demonstrated significant anti-cancer activity in a range of preclinical and clinical settings. A hallmark of this compound is its remarkable selectivity for tumor cells, inducing cytotoxic autophagy while largely sparing non-malignant cells. This document provides an in-depth technical overview of the mechanisms underpinning this compound's tumor-selective action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways and workflows.

Core Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

This compound exerts its potent anti-tumor effects through a unique dual mechanism that converges on the induction of robust and sustained cytotoxic autophagy. This process is initiated by two primary molecular events: the induction of Endoplasmic Reticulum (ER) stress and the inhibition of the pro-survival PI3K/Akt/mTOR signaling pathway.

The selectivity of this compound for cancer cells is a critical aspect of its therapeutic potential.[1][2][3] This selectivity is attributed to the differential response of cancerous and non-cancerous cells to the drug's dual mechanism of action. While tumor cells undergo robust and lethal autophagy, normal cells are largely unaffected at therapeutic concentrations.[1][4]

Signaling Pathway of this compound

The molecular cascade initiated by this compound is multifaceted. The drug binds to and activates the nuclear receptors PPARα and PPARγ, leading to the transcriptional upregulation of Tribbles Homolog 3 (TRIB3).[5] TRIB3, a pseudokinase, then binds to Akt, preventing its phosphorylation and subsequent activation of the mTORC1 complex.[5] Concurrently, this compound induces ER stress, activating the Unfolded Protein Response (UPR). This dual assault on critical cellular pathways culminates in a powerful induction of autophagy that is cytotoxic to cancer cells.[4][6][7]

ABTL0812_Signaling_Pathway cluster_drug This compound Action cluster_pathways Cellular Pathways ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR Activates ER_Stress Endoplasmic Reticulum Stress (UPR) ABTL0812->ER_Stress Induces TRIB3 TRIB3 Upregulation PPAR->TRIB3 Induces Transcription Akt Akt TRIB3->Akt Inhibits Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Death Tumor Cell Death Akt->Cell_Death Promotes Survival Autophagy Cytotoxic Autophagy mTORC1->Autophagy Inhibits ER_Stress->Autophagy Induces Autophagy->Cell_Death Leads to Experimental_Workflow start Hypothesis: This compound is selectively cytotoxic to tumor cells cell_culture Cell Culture: Cancer Cell Lines & Non-Cancerous Control Cells start->cell_culture treatment Treatment: Increasing concentrations of this compound cell_culture->treatment viability_assay Cell Viability Assay (MTT) Determine IC50 values treatment->viability_assay protein_analysis Western Blot Analysis: Measure TRIB3, p-Akt, LC3-II treatment->protein_analysis autophagy_detection Autophagy Assays: Acridine Orange, EM, IF treatment->autophagy_detection data_analysis Data Analysis and Interpretation viability_assay->data_analysis protein_analysis->data_analysis autophagy_detection->data_analysis conclusion Conclusion: Confirmation of selective cytotoxicity and mechanism data_analysis->conclusion Logical_Framework cluster_tumor Tumor Cells cluster_normal Normal Cells tumor_response High metabolic rate & Oncogene addiction (e.g., PI3K/Akt) => Heightened sensitivity to ER stress and Akt inhibition tumor_outcome Robust & Sustained Autophagy => Cytotoxic Autophagy => Cell Death tumor_response->tumor_outcome normal_response Homeostatic mechanisms intact => Tolerance to moderate ER stress and transient pathway inhibition normal_outcome Basal/Protective Autophagy => Cell Survival normal_response->normal_outcome ABTL0812 This compound Treatment ABTL0812->tumor_response ABTL0812->normal_response

References

ABTL-0812: A Technical Guide to its Effects on Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule that represents a novel therapeutic strategy in oncology. This compound induces cytotoxic autophagy in cancer cells through a dual mechanism of action: the activation of PPARα and PPARγ nuclear receptors, leading to endoplasmic reticulum (ER) stress, and the blockade of the PI3K/Akt/mTOR signaling pathway.[1] Emerging evidence, particularly from preclinical studies in glioblastoma, indicates that this compound is also active against cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's effects on CSCs, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Core Mechanism of Action

This compound's anti-cancer activity, including its effects on cancer stem cells, is rooted in its ability to simultaneously induce ER stress and inhibit the central PI3K/Akt/mTOR survival pathway. This dual action converges to trigger robust and sustained cytotoxic autophagy, leading to cancer cell death.[1] A key molecular event in this process is the upregulation of the pseudokinase Tribbles-3 (TRIB3), which binds to Akt and prevents its activation, thereby inhibiting the downstream signaling cascade.[2][3] Furthermore, this compound has been shown to increase the levels of dihydroceramides, which contributes to the induction of ER stress.[4]

Quantitative Data on the Effect of this compound on Glioblastoma Stem Cells

The most comprehensive data regarding this compound's impact on cancer stem cells comes from studies on glioblastoma multiforme (GBM).

Table 1: IC50 Values of this compound in Patient-Derived Glioblastoma Stem Cells (GSCs)
Glioblastoma Stem Cell LineIC50 (µM) at 96 hours
GSC-115.2
GSC-225.4
GSC-343.7
GSC-428.9

Data extracted from Mancini et al., 2022.[2]

Table 2: Effect of this compound on Neurosphere Formation in Glioblastoma Stem Cells
TreatmentSphere Number (relative to control)Sphere Size (relative to control)
This compound (10 µM)DecreasedDecreased
This compound (20 µM)Markedly DecreasedMarkedly Decreased
This compound (40 µM)Severely ImpairedSeverely Impaired

Qualitative summary based on data from Mancini et al., 2022.[2]

Table 3: Effect of this compound on Cancer Stem Cell and Differentiation Marker Expression in Glioblastoma Stem Cells (GSC-5)
MarkerMarker TypeEffect of this compound (48h)
CD44Mesenchymal/StemDecreased
CXCR4StemnessDecreased
βIII tubulinNeuronal DifferentiationIncreased
NFHNeuronal DifferentiationIncreased
Ki67ProliferationDecreased

Data extracted from FACS analysis in Mancini et al., 2022.[2]

Signaling Pathway and Experimental Workflow Visualizations

ABTL-0812_Signaling_Pathway cluster_cell Cancer Stem Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR activates ER Endoplasmic Reticulum ABTL0812->ER induces TRIB3_gene TRIB3 Gene Transcription PPAR->TRIB3_gene induces TRIB3 TRIB3 Protein TRIB3_gene->TRIB3 ER_Stress ER Stress / UPR ER->ER_Stress Autophagy Cytotoxic Autophagy ER_Stress->Autophagy induces Akt Akt TRIB3->Akt inhibits mTORC1 mTORC1 Akt->mTORC1 activates mTORC1->Autophagy inhibits CellDeath CSC Death Autophagy->CellDeath

Caption: Signaling pathway of this compound in cancer stem cells.

Neurosphere_Formation_Assay_Workflow start Isolate Glioblastoma Stem Cells (Patient-derived) culture Culture GSCs in serum-free neurosphere medium start->culture dissociate Dissociate neurospheres into single cells culture->dissociate seed Seed single cells in low-adherence plates dissociate->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 96 hours treat->incubate analyze Quantify neurosphere number and size incubate->analyze

Caption: Experimental workflow for a neurosphere formation assay.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in Mancini et al., 2022, for the study of this compound on glioblastoma stem cells.[2]

Patient-Derived Glioblastoma Stem Cell (GSC) Culture
  • Source: Freshly resected human glioblastoma tissue.

  • Dissociation: Mechanical dissociation followed by enzymatic digestion.

  • Culture Medium: Serum-free neurosphere medium supplemented with EGF and bFGF.

  • Culture Conditions: Cells are grown in suspension in low-adherence flasks to promote the formation of neurospheres.

  • Passaging: Neurospheres are collected, dissociated into single cells, and re-plated in fresh medium.

Cell Proliferation Assay
  • Seeding: GSCs are seeded as single cells in 96-well plates.

  • Treatment: Cells are treated with a range of this compound concentrations.

  • Incubation: Plates are incubated for 96 hours.

  • Quantification: Cell viability is assessed using a standard MTT or similar colorimetric assay.

  • Analysis: IC50 values are calculated from dose-response curves.

Neurosphere Formation Assay
  • Seeding: Single GSCs are seeded at a clonal density in 96-well low-adherence plates.

  • Treatment: this compound is added to the culture medium at various concentrations.

  • Incubation: Plates are incubated for 96 hours to allow for neurosphere formation.

  • Imaging: Wells are imaged using a light microscope.

  • Quantification: The number and diameter of neurospheres are measured using image analysis software.

Flow Cytometry (FACS) Analysis of Cell Markers
  • Cell Preparation: GSCs are treated with this compound for 48 hours.

  • Harvesting: Cells are harvested and dissociated into a single-cell suspension.

  • Staining: Cells are stained with fluorescently-conjugated antibodies against CSC and differentiation markers (e.g., CD44, CXCR4, βIII tubulin).

  • Acquisition: Samples are run on a flow cytometer.

  • Analysis: The percentage of cells expressing each marker is quantified using appropriate gating strategies.

In Vivo Tumorigenicity Studies
  • Animal Model: Athymic nude mice.

  • Cell Implantation: Human glioblastoma cells (e.g., U87MG) are injected subcutaneously.[2]

  • Treatment: Once tumors are established, mice are treated orally with this compound.[2]

  • Monitoring: Tumor volume and mouse weight are monitored regularly.[2]

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[2]

Effects on Cancer Stem Cells in Other Malignancies

While the most detailed evidence for this compound's effects on cancer stem cells is in glioblastoma, preclinical studies have shown its efficacy in a broad range of cancer types, including lung, endometrial, and pancreatic cancer, and it is generally reported to be active on "tumor stem cells".[1] However, specific quantitative data on the impact of this compound on CSC markers and tumor-initiating capacity in these other cancers is not yet extensively published.

Future Directions and Conclusion

This compound presents a promising new approach to cancer therapy with a unique mechanism of action that includes the targeting of cancer stem cells. The data from glioblastoma models provides a strong rationale for its further investigation as a CSC-targeting agent. Future research should focus on:

  • Elucidating the effects of this compound on CSC populations in other solid tumors, such as pancreatic, lung, and endometrial cancers.

  • Conducting in vivo limiting dilution assays to definitively quantify the impact of this compound on the tumor-initiating frequency of CSCs.

  • Investigating potential synergistic effects of this compound with other CSC-targeting agents or standard chemotherapies.

  • Exploring the potential interplay between the this compound-induced pathways and other critical CSC signaling networks like Wnt, Notch, and Hedgehog.

References

ABTL-0812: A Technical Deep Dive into Dihydroceramide-Mediated Cytotoxic Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABTL-0812 is a first-in-class, orally administered small molecule currently under clinical investigation as a novel anti-cancer therapeutic. Its mechanism of action is distinguished by the induction of robust, cytotoxic autophagy in cancer cells. This is achieved through a unique dual mechanism: the inhibition of the PI3K/Akt/mTORC1 signaling pathway and the induction of profound Endoplasmic Reticulum (ER) stress. Central to this process is the targeted manipulation of sphingolipid metabolism, specifically the accumulation of long-chain dihydroceramides. This document provides a comprehensive technical overview of this compound's mechanism, focusing on the critical role of dihydroceramide (B1258172) level manipulation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: A Dual Approach

This compound's anti-neoplastic activity stems from a two-pronged assault on critical cellular pathways that converge to trigger cancer cell death via autophagy.

Inhibition of the PI3K/Akt/mTORC1 Axis

This compound functions as an activator of the nuclear receptors PPARα (Peroxisome Proliferator-Activated Receptor Alpha) and PPARγ (Peroxisome Proliferator-Activated Receptor Gamma)[1][2][3]. Activation of these transcription factors leads to the significant upregulation of Tribbles Pseudokinase 3 (TRIB3) gene expression[1][3][4][5]. The TRIB3 protein acts as a natural endogenous inhibitor of the serine/threonine kinase Akt. It physically binds to Akt, preventing its essential phosphorylation and subsequent activation by upstream kinases[1][6]. This action effectively stifles the entire PI3K/Akt/mTORC1 pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer[3][6][7].

Induction of Endoplasmic Reticulum (ER) Stress

Concurrently, this compound induces a state of sustained ER stress, which triggers the Unfolded Protein Response (UPR)[2][6][8]. As will be detailed, this is not an independent action but a direct consequence of the drug's primary impact on lipid metabolism. The convergence of Akt/mTORC1 blockade and intense ER stress creates an insurmountable cellular crisis, robustly activating autophagy as a terminal, cytotoxic process rather than a pro-survival mechanism[2][9][10].

ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR Activates TRIB3 TRIB3 Upregulation PPAR->TRIB3 Induces Expression Akt Akt TRIB3->Akt Binds & Inhibits Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: this compound inhibits the Akt/mTORC1 pathway via PPAR/TRIB3.

The Central Role of Dihydroceramide Accumulation

Recent investigations have elucidated the precise molecular driver behind this compound-induced ER stress: the accumulation of dihydroceramides[8][11][12].

Inhibition of Dihydroceramide Desaturase 1 (DEGS1)

This compound impairs the enzymatic activity of Delta 4-desaturase, sphingolipid 1 (DEGS1), also known as dihydroceramide desaturase 1[11][12][13]. DEGS1 is the terminal enzyme in the de novo sphingolipid synthesis pathway, responsible for introducing a critical double bond into dihydroceramides to convert them into ceramides[14][15]. By inhibiting DEGS1, this compound creates a metabolic bottleneck, leading to a significant and specific increase in the cellular levels of its substrates: long-chain dihydroceramides, including C16:0, C22:0, C24:0, and C24:1 species[14].

Dihydroceramides as Triggers for ER Stress and the UPR

The resulting accumulation of dihydroceramides directly causes severe and sustained ER stress, activating the UPR signaling cascade[8][11][12][16][17]. This response is mediated primarily through the PERK-eIF2α-ATF4-CHOP pathway[6][11]. Notably, this UPR activation further upregulates TRIB3 expression, creating a positive feedback loop that reinforces the inhibition of Akt[11]. This integrated mechanism—whereby impaired DEGS1 activity leads to dihydroceramide buildup, ER stress, and further TRIB3 expression—is the cornerstone of this compound's cytotoxic efficacy. The dual insults of nutrient signaling blockade (via Akt/mTORC1) and homeostatic crisis (via ER stress) converge to induce a form of autophagy that results in cancer cell death[8][12].

cluster_0 De Novo Sphingolipid Synthesis Sphinganine Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS dhCer Dihydroceramides CerS->dhCer DEGS1 DEGS1 dhCer->DEGS1 ER_Stress ER Stress / UPR dhCer->ER_Stress Accumulation Induces Cer Ceramides DEGS1->Cer ABTL0812 This compound ABTL0812->DEGS1 Inhibits Activity Autophagy Cytotoxic Autophagy ER_Stress->Autophagy Triggers

Caption: this compound inhibits DEGS1, causing dihydroceramide accumulation.

Integrated Signaling Pathway

The complete mechanism of this compound involves a sophisticated interplay between two major signaling axes, initiated by distinct primary actions but converging on the upregulation of TRIB3 and the induction of cytotoxic autophagy.

cluster_path1 Akt/mTORC1 Pathway Inhibition cluster_path2 ER Stress Pathway ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR Activates DEGS1 DEGS1 ABTL0812->DEGS1 Inhibits TRIB3 TRIB3 Upregulation PPAR->TRIB3 Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy Cytotoxic Autophagy mTORC1->Autophagy Inhibits TRIB3->Akt Inhibits dhCer Dihydroceramide Accumulation DEGS1->dhCer Leads to ER_Stress ER Stress / UPR dhCer->ER_Stress ATF4 ATF4-CHOP ER_Stress->ATF4 ER_Stress->Autophagy Induces ATF4->TRIB3 CellDeath Cancer Cell Death Autophagy->CellDeath

Caption: Integrated this compound mechanism leading to cytotoxic autophagy.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound in Glioblastoma (GBM) Models

Cell Line / Model IC50 (Half Maximal Inhibitory Concentration) Citation
U87MG (GBM Cell Line) 15.2 µM - 46.9 µM (range across panel) [6][9]
A172 (GBM Cell Line) Within 15.2 µM - 46.9 µM range [9]
U251 (GBM Cell Line) Within 15.2 µM - 46.9 µM range [9]

| GSCs (Patient-derived Stem Cells) | Within 15.2 µM - 46.9 µM range |[6][9] |

Table 2: Clinical Efficacy of this compound in Combination with Chemotherapy (Phase 1/2a)

Cancer Type Metric This compound + Chemo Historical Control (Chemo Alone) Citation
Endometrial Cancer Overall Response Rate (ORR) 66% 51% [18]
Endometrial Cancer Progression-Free Survival (PFS) 9.8 months 7.1 months [18]
Squamous NSCLC Overall Response Rate (ORR) 53% 32% [18]
Squamous NSCLC Progression-Free Survival (PFS) 6.2 months 4.2 months [10][18]

| Squamous NSCLC | Overall Survival (OS) | 22.5 months | 11.3 months |[18] |

Table 3: Pharmacodynamic Biomarkers in Patient Blood Samples

Biomarker Observation Implication Citation
TRIB3 mRNA Significant increase in levels in patients. Confirms target engagement and pathway activation. [4][8][12]

| DDIT3/CHOP mRNA | Significant increase in levels in patients. | Validates induction of ER stress and UPR in humans. |[8][12] |

Key Experimental Protocols

The following sections outline the core methodologies used to investigate the mechanism of this compound.

Protocol: Quantification of Dihydroceramide Levels via LC-MS/MS

This protocol provides a robust method for measuring changes in dihydroceramide species in response to this compound treatment.

  • Cell Culture and Treatment: Plate cancer cells (e.g., MiaPaCa-2, A549) and grow to 80% confluency. Treat with vehicle control or various concentrations of this compound for a specified time (e.g., 16-24 hours).

  • Sample Preparation (Lipid Extraction):

    • Harvest and wash cells with ice-cold PBS.

    • Perform a two-phase lipid extraction using a methyl-tert-butyl ether (MTBE) based method.

    • Add an internal standard mix (e.g., isotopically labeled ceramides/dihydroceramides) to the samples prior to extraction for accurate quantification.

    • Dry the lipid-containing organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Employ a gradient elution using two mobile phases, such as A (Water with 0.1% formic acid) and B (Acetonitrile/Isopropanol with 0.1% formic acid), to separate lipid species.

    • Flow Rate: Typically 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each dihydroceramide species of interest and the internal standards.

  • Quantification:

    • Generate a calibration curve using known concentrations of dihydroceramide standards.

    • Calculate the peak area ratio of the endogenous analyte to the corresponding internal standard.

    • Determine the concentration in unknown samples by interpolating from the standard curve[19][20].

Protocol: Western Blot Analysis of Pathway Modulation

This method is used to assess changes in protein expression and phosphorylation status.

  • Cell Lysis: After treatment with this compound, wash cells with PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-TRIB3, anti-phospho-Akt (Ser473/Thr308), anti-total-Akt, anti-LC3B, and anti-Actin (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[1][6][21]. The conversion of LC3-I to the lipidated LC3-II form (a lower migrating band) is a key indicator of autophagy induction[9].

Protocol: RT-qPCR for Gene Expression Analysis

This protocol is used to quantify mRNA levels of key target genes like TRIB3 and DDIT3.

  • RNA Extraction: Following cell or patient blood sample collection, extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from an equal amount of RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA, SYBR Green or a TaqMan probe, and specific forward and reverse primers for the genes of interest (TRIB3, DDIT3) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene[12][21].

cluster_0 Protein Analysis cluster_1 Lipid Analysis cluster_2 Gene Expression Analysis Start Cell Culture & This compound Treatment Harvest Harvest Cells / Samples Start->Harvest Lysis Cell Lysis Harvest->Lysis LipidEx Lipid Extraction Harvest->LipidEx RNAEx RNA Extraction Harvest->RNAEx WB Western Blot Lysis->WB p-Akt, TRIB3, LC3-II LCMS LC-MS/MS LipidEx->LCMS Dihydroceramides RTqPCR RT-qPCR RNAEx->RTqPCR TRIB3, DDIT3 mRNA

Caption: General experimental workflow for analyzing this compound's effects.

Conclusion

This compound represents a significant advancement in targeted cancer therapy, leveraging a novel mechanism centered on the induction of cytotoxic autophagy. Its ability to increase cellular dihydroceramide levels through the inhibition of the enzyme DEGS1 is a key discovery, directly linking the manipulation of sphingolipid metabolism to the induction of ER stress and the UPR. This, combined with the concomitant inhibition of the pro-survival Akt/mTORC1 pathway via TRIB3 upregulation, creates a potent and selective anti-cancer effect. The validation of TRIB3 and DDIT3 as pharmacodynamic biomarkers in clinical trials further strengthens the understanding of its mechanism in patients. The continued investigation of this compound and the broader strategy of manipulating dihydroceramide levels hold significant promise for the future of oncology drug development.

References

Methodological & Application

ABTL-0812 In Vitro Assay Protocols for Cancer Cell Lines: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule that induces cytotoxic autophagy in cancer cells.[1] Its mechanism of action is twofold: it inhibits the PI3K/Akt/mTORC1 axis through the upregulation of Tribbles-3 pseudokinase (TRIB3), and it induces endoplasmic reticulum (ER) stress, which in turn activates the Unfolded Protein Response (UPR).[1][2][3] The convergence of these two pathways leads to robust and sustained autophagy, resulting in cancer cell death while sparing normal cells.[1][4] this compound has demonstrated efficacy in a variety of cancer cell lines, including lung, pancreatic, glioblastoma, and neuroblastoma.[1][3][5][6]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay Duration
A549Lung Adenocarcinoma~30-40[1][5]48 hours[1]
H1975Lung Adenocarcinoma~40[5]24 hours[5]
H157Lung Squamous Cell Carcinoma~20-30[5]24 hours[5]
H520Lung Squamous Cell Carcinoma~20[5]24 hours[5]
MiaPaCa-2Pancreatic Cancer~40[1]48 hours[1]
U87MGGlioblastoma15.8 - 46.9[3][7]48 hours[3][7]
T98GGlioblastoma15.8 - 46.9[3][7]48 hours[3][7]
GSC-5Glioblastoma Stem Cells15.2 - 43.7[3][7]96 hours[8]
BT12MGlioblastoma Stem Cells15.2 - 43.7[8]96 hours[8]
SK-N-BE(2)NeuroblastomaNot specifiedNot specified
LA1-5sNeuroblastomaNot specifiedNot specified

Signaling Pathway and Experimental Workflow Diagrams

ABTL0812_Signaling_Pathway ABTL0812 This compound PPAR PPARα/γ ABTL0812->PPAR activates ER_Stress ER Stress ABTL0812->ER_Stress induces TRIB3 TRIB3 (Pseudokinase) PPAR->TRIB3 upregulates Akt Akt TRIB3->Akt inhibits PI3K PI3K PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Autophagy Cytotoxic Autophagy mTORC1->Autophagy inhibits UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates UPR->Autophagy induces Cell_Death Cancer Cell Death Autophagy->Cell_Death leads to

Caption: this compound mechanism of action.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis (TRIB3, p-Akt, LC3, etc.) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End: Determine Efficacy and Mechanism of Action data_analysis->end

Caption: General experimental workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)[3][7]

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.2%.[3][8] Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 16 or 48 hours).[5][7]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels, such as TRIB3, p-Akt, and LC3, following this compound treatment.[5][9]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies (e.g., anti-TRIB3, anti-p-Akt, anti-Akt, anti-LC3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[10]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[10]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[2]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBS-T and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

References

Application Notes and Protocols for Determining ABTL-0812 IC50 in Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule that induces cytotoxic autophagy in cancer cells. Its mechanism of action is dual: it blocks the PI3K/Akt/mTOR pathway and induces endoplasmic reticulum stress (ER-stress), both of which converge to cause autophagy-mediated cancer cell death[1]. Preclinical studies have demonstrated its efficacy in a variety of cancers, including pancreatic cancer[1][2]. Currently, this compound is under investigation in a Phase 2b clinical trial for metastatic pancreatic cancer in combination with FOLFIRINOX[2].

These application notes provide a summary of the inhibitory concentration (IC50) of this compound in pancreatic cancer cells and a detailed protocol for its determination using a standard cell viability assay.

Data Presentation: this compound IC50 in Pancreatic Cancer

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 value for this compound in a human pancreatic cancer cell line.

Cell LineCancer TypeIncubation TimeIC50 (µM)Assay Method
MiaPaCa-2 Pancreatic Adenocarcinoma48 hours50MTT Assay

Signaling Pathway of this compound

This compound exerts its anticancer effects through a unique dual mechanism that leads to robust cytotoxic autophagy. The diagram below illustrates the key molecular events following treatment with this compound.

ABTL0812_Pathway ABTL This compound PPAR PPARα / PPARγ Activation ABTL->PPAR Binds & Activates ER_Stress Endoplasmic Reticulum (ER) Stress PPAR->ER_Stress TRIB3 TRIB3 Upregulation PPAR->TRIB3 Autophagy Cytotoxic Autophagy ER_Stress->Autophagy Induces Akt Akt (Protein Kinase B) TRIB3->Akt Inhibits mTOR mTOR Pathway Akt->mTOR Activates mTOR->Autophagy Inhibits Death Cancer Cell Death Autophagy->Death Leads to

Mechanism of action of this compound leading to cytotoxic autophagy.

Experimental Protocols

Protocol: Determining this compound IC50 using MTT Assay

This protocol details the steps to determine the IC50 value of this compound in adherent pancreatic cancer cells (e.g., MiaPaCa-2, PANC-1) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Principle of the Assay The MTT assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are dissolved using a solubilizing agent. The absorbance of the resulting solution is directly proportional to the number of viable cells.

Materials and Reagents

  • Pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile PBS (Phosphate-Buffered Saline)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

MTT_Workflow start Start seed Seed pancreatic cancer cells in 96-well plate start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 prepare_drug Prepare serial dilutions of this compound incubate1->prepare_drug treat Treat cells with this compound (include vehicle control) prepare_drug->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution (10µL) to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Aspirate medium & add MTT solvent (e.g., DMSO) incubate3->solubilize shake Shake plate for 10-15 min to dissolve formazan solubilize->shake read Measure absorbance at 570 nm shake->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Workflow for determining the IC50 of this compound via MTT assay.

Step-by-Step Procedure

  • Cell Seeding:

    • Trypsinize and count pancreatic cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Include wells for blank controls (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete growth medium from your stock solution. A suggested starting range is 0.1 µM to 100 µM.

    • Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and control solutions. Each concentration should be tested in triplicate.

    • Return the plate to the incubator for 48 to 72 hours.

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the % Viability against the log-concentration of this compound.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

References

Application Notes and Protocols for ABTL-0812 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of ABTL-0812, a first-in-class, orally available small molecule that induces cytotoxic autophagy, in various mouse xenograft models. The protocols and data presented are compiled from preclinical studies investigating the anti-tumor efficacy of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action that converges to induce robust and persistent cytotoxic autophagy in cancer cells, while sparing non-tumoral cells.[1] The primary pathways involved are:

  • Inhibition of the Akt/mTORC1 Axis: this compound binds to and activates the nuclear receptors PPARα and PPARγ.[2][3] This activation leads to the upregulation of Tribbles-3 pseudokinase (TRIB3), which in turn binds to Akt, preventing its phosphorylation and activation.[1][3] The subsequent inhibition of the Akt/mTORC1 signaling pathway is a key initiator of autophagy.[1][3]

  • Induction of Endoplasmic Reticular (ER) Stress: this compound causes an increase in cellular levels of long-chain dihydroceramides, which induces ER stress and activates the Unfolded Protein Response (UPR).[4] This ER stress is a potent inducer of autophagy-mediated cell death.[1][4]

The convergence of Akt/mTORC1 inhibition and ER stress induction leads to a sustained autophagic process that results in the death of cancer cells.[1][2]

Signaling Pathway of this compound

ABTL0812_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR Dihydroceramides Dihydroceramides ABTL0812->Dihydroceramides increases TRIB3_gene TRIB3 Gene PPAR->TRIB3_gene activates TRIB3 TRIB3 TRIB3_gene->TRIB3 expression Akt Akt TRIB3->Akt inhibits mTORC1 mTORC1 Akt->mTORC1 activates Autophagy Cytotoxic Autophagy mTORC1->Autophagy inhibits CellDeath Cancer Cell Death Autophagy->CellDeath leads to ER_Stress ER Stress / UPR ER_Stress->Autophagy activates Dihydroceramides->ER_Stress induces

Caption: this compound signaling pathway leading to cytotoxic autophagy.

Experimental Protocols

General Xenograft Tumor Establishment Workflow

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture cell_prep Cell Preparation (Trypsinization, Counting) cell_culture->cell_prep injection Subcutaneous Injection into Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment Initiation (this compound / Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Reached (Tumor size / Time) monitoring->endpoint analysis Tumor Excision & Further Analysis endpoint->analysis stop End analysis->stop

Caption: General workflow for establishing and treating mouse xenograft models.

Detailed Protocol: Subcutaneous Xenograft Model

This protocol is a generalized procedure based on methodologies reported in preclinical studies of this compound.[1][2][4]

1. Cell Culture and Preparation:

  • Culture selected cancer cell lines (e.g., U87MG, T98G, A549, SK-N-BE(2)) in appropriate media and conditions until they reach approximately 80-90% confluency.
  • Harvest cells using trypsinization and wash with serum-free medium or PBS.
  • Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).
  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 5 x 10^6 cells per 100-200 µL). Keep on ice.

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., athymic nude mice, 4-6 weeks old).
  • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
  • Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor the mice regularly for tumor formation.
  • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (length x width^2) / 2.
  • Once tumors reach a predetermined volume (e.g., 80-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[1][4]

4. This compound Administration:

  • Prepare this compound for oral administration in a suitable vehicle.
  • Administer this compound daily via oral gavage at the specified dose (e.g., 120 mg/kg or 240 mg/kg).[1]
  • Administer the vehicle solution to the control group following the same schedule.
  • For combination studies, administer other chemotherapeutic agents (e.g., paclitaxel, carboplatin) as per the established protocol.[5]

5. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and the body weight of the mice throughout the study as an indicator of toxicity.[1]
  • At the end of the study (based on tumor size limits or a defined time point), euthanize the mice.
  • Excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry for biomarkers like TRIB3, Ki67, or active Caspase-3).[1][2]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from various mouse xenograft studies involving this compound.

Table 1: this compound Monotherapy in Glioblastoma Xenograft Models.[1]
Cell LineMouse StrainTreatment GroupDose and ScheduleMean Tumor Weight Reduction vs. Vehicle
U87MGAthymic cd1 nu/nuThis compound120 mg/kg, daily, oralSignificant
U87MGAthymic cd1 nu/nuThis compound240 mg/kg, daily, oralSignificant
T98GAthymic cd1 nu/nuThis compound120 mg/kg, daily, oralSignificant
T98GAthymic cd1 nu/nuThis compound240 mg/kg, daily, oralSignificant

Note: The study demonstrated that this compound was well-tolerated, with no significant weight loss or signs of toxicity observed.[1]

Table 2: this compound Combination Therapy in Lung Cancer Xenograft Models.[5]
Cell LineMouse StrainTreatment GroupOutcome MeasureResult
A549Immunosuppressed nudeThis compound + DocetaxelTumor ProgressionHighest inhibition of tumor progression compared to either agent alone.
H157Not specifiedThis compound + Carboplatin/PaclitaxelSurvival at 20 days75% survival with combination vs. 0% with chemotherapy alone.
Table 3: Proposed Neuroblastoma Xenograft Studies.[2]
Model TypeCell LineMouse StrainProposed Treatment GroupsDose and Schedule (this compound)
SubcutaneousSK-N-BE(2)ImmunodeficientThis compound, Irinotecan, Retinoic Acid, Combinations120 mg/kg
Orthotopic (Adrenal)Patient-DerivedNMRI NudeThis compound, Vehicle120 mg/kg, twice a week, i.p.
Metastatic (Liver)SK-N-BE(2)ImmunodeficientThis compound, Irinotecan, Retinoic Acid, Combinations120 mg/kg
SubcutaneousTH-MYCN derivedImmunocompetentThis compound, anti-GD2, Combination120 mg/kg, oral

These tables provide a snapshot of the dosages and models used in the preclinical evaluation of this compound, highlighting its potential both as a monotherapy and in combination with standard-of-care chemotherapies. Researchers should refer to the primary literature for detailed statistical analyses and further experimental specifics.

References

Application Notes and Protocols for ABTL-0812 Oral Gavage Preparation and Dosage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation and oral gavage administration of ABTL-0812, a first-in-class, orally administered small molecule that induces cytotoxic autophagy in cancer cells. The protocol is intended for preclinical research in animal models, particularly mice. This compound activates the nuclear receptors PPARα and PPARγ, leading to the upregulation of Tribbles-3 pseudokinase (TRIB3) and the induction of endoplasmic reticulum (ER) stress. This dual mechanism converges to inhibit the PI3K/Akt/mTORC1 signaling pathway, a critical regulator of cell growth and survival, ultimately resulting in autophagy-mediated cancer cell death.[1][2][3][4][5][6] This document outlines the materials required, a step-by-step preparation of the dosing solution, and recommended dosage guidelines based on published preclinical studies.

Introduction

This compound is a promising anti-cancer agent with a unique mechanism of action that selectively targets cancer cells.[3] Its efficacy has been demonstrated in various preclinical cancer models, including glioblastoma, pancreatic cancer, lung cancer, and neuroblastoma.[1][2] As an orally bioavailable compound, oral gavage is the standard method for its administration in preclinical animal studies to investigate its therapeutic potential.[1]

The primary mechanism of this compound involves a dual action:

  • Inhibition of the PI3K/Akt/mTORC1 Axis: this compound activates PPARα and PPARγ, which in turn upregulates the expression of TRIB3.[4][5] TRIB3 is a pseudokinase that binds to Akt, preventing its phosphorylation and activation, thereby inhibiting the downstream mTORC1 signaling pathway.[1][4][5]

  • Induction of Endoplasmic Reticulum (ER) Stress: this compound has also been shown to induce ER stress, which contributes to the induction of cytotoxic autophagy.[1][6]

This targeted approach, which exploits key oncogenic pathways, makes this compound a subject of significant interest in cancer research.

Quantitative Data Summary

The following table summarizes the oral dosages of this compound used in preclinical mouse models as reported in the literature.

Animal ModelCancer TypeDosageDosing FrequencyVehicleReference
Athymic Nude MiceGlioblastoma (U87MG and T98G xenografts)120 mg/kg and 240 mg/kgDailyNot specified, referred to as "vehicle"[1]
Athymic Nude MiceLung and Pancreatic Xenografts120 mg/kgDaily for 33 daysNot specified, referred to as "vehicle"

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile distilled water (ddH₂O) or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles), appropriate size for the animal model

  • Syringes (1 mL or appropriate volume)

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of this compound Oral Gavage Solution

This protocol is based on a common vehicle formulation for hydrophobic compounds for in vivo administration.

1. Vehicle Preparation:

  • In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

    • 5% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 50% ddH₂O or saline

  • Vortex the mixture thoroughly until a homogenous solution is formed.

2. This compound Stock Solution (Optional):

  • For ease of handling, a concentrated stock solution of this compound in DMSO can be prepared. For example, a 100 mg/mL stock can be made by dissolving 100 mg of this compound in 1 mL of DMSO.

3. Dosing Solution Preparation:

  • Calculate the required amount of this compound based on the desired final concentration and the total volume of the dosing solution needed.

  • Example for a 10 mg/mL dosing solution:

    • To prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound powder.

    • Add 50 µL of DMSO to the this compound powder and vortex until fully dissolved.

    • Add 400 µL of PEG300 to the solution and vortex.

    • Add 50 µL of Tween 80 and vortex until the solution is clear.

    • Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.

    • Vortex thoroughly to ensure a uniform suspension. If necessary, sonicate briefly to aid dissolution.

4. Final Preparation and Storage:

  • The final dosing solution should be prepared fresh before each administration.

  • If a stock solution in DMSO is used, it should be stored at -20°C. The final dosing solution containing the complete vehicle should be used immediately.

Oral Gavage Administration Protocol
  • Animal Handling: Acclimatize the animals to handling and the gavage procedure to minimize stress.

  • Dose Calculation: Calculate the volume of the dosing solution to be administered to each animal based on its body weight and the desired dosage.

    • Example: For a 20 g mouse and a dosage of 120 mg/kg, the required dose is 2.4 mg (20 g / 1000 g/kg * 120 mg/kg).

    • If the dosing solution concentration is 10 mg/mL, the volume to administer is 0.24 mL or 240 µL (2.4 mg / 10 mg/mL).

  • Administration:

    • Gently restrain the mouse.

    • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

    • Attach the gavage needle to the syringe containing the calculated volume of the this compound solution.

    • Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.

    • Withdraw the needle gently.

  • Monitoring: Monitor the animals for any adverse reactions following administration.

Signaling Pathway and Experimental Workflow Diagrams

ABTL0812_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR ER_Stress ER Stress ABTL0812->ER_Stress TRIB3 TRIB3 (Upregulation) PPAR->TRIB3 Activation Akt Akt TRIB3->Akt Inhibition PI3K PI3K PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Autophagy Cytotoxic Autophagy mTORC1->Autophagy Inhibition CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes ER_Stress->Autophagy Induction CellDeath Cancer Cell Death Autophagy->CellDeath Leads to

Caption: Mechanism of action of this compound.

Oral_Gavage_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring A Weigh this compound C Mix this compound with Vehicle A->C B Prepare Vehicle (DMSO, PEG300, Tween 80, ddH₂O) B->C D Vortex/Sonicate to Homogenize C->D E Calculate Dose (based on body weight) D->E F Administer via Oral Gavage E->F G Observe Animal for Adverse Effects F->G H Proceed with Experimental Endpoint G->H

Caption: Experimental workflow for this compound oral gavage.

References

Application Notes and Protocols: Monitoring ABTL-0812 Induced Autophagy with LC3-II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class, orally available small molecule that induces cytotoxic autophagy in cancer cells, positioning it as a promising therapeutic agent.[1][2] Its mechanism of action involves the dual induction of Endoplasmic Reticulum (ER) Stress and the inhibition of the PI3K/Akt/mTOR signaling pathway.[3][4] This concerted action leads to a sustained autophagic response culminating in cancer cell death.[1][3]

A reliable method for monitoring the autophagic process induced by this compound is the detection and quantification of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).[5][6] During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is then recruited to the autophagosome membrane.[6] An increase in the amount of LC3-II is a hallmark of autophagosome formation and, therefore, autophagy induction.[5]

These application notes provide detailed protocols for monitoring this compound-induced autophagy by detecting LC3-II via Western blotting and immunofluorescence.

This compound Signaling Pathway

This compound exerts its pro-autophagic and anti-cancer effects through a dual mechanism of action. It activates Peroxisome Proliferator-Activated Receptors (PPARs), which leads to the upregulation of Tribbles Pseudokinase 3 (TRIB3). TRIB3, in turn, inhibits the phosphorylation and activation of Akt, a key kinase in the PI3K/Akt/mTOR pathway, thereby suppressing this critical cell survival and proliferation pathway.[1][7] Concurrently, this compound induces ER stress, further promoting the autophagic process.[2][4]

ABTL0812_Pathway cluster_0 This compound Action cluster_1 Cellular Response ABTL0812 This compound PPARs PPARα/γ ABTL0812->PPARs ER_Stress ER Stress ABTL0812->ER_Stress TRIB3 TRIB3 Upregulation PPARs->TRIB3 Akt Akt Inhibition TRIB3->Akt mTORC1 mTORC1 Inhibition Akt->mTORC1 Autophagy Autophagy Induction mTORC1->Autophagy ER_Stress->Autophagy CellDeath Cancer Cell Death Autophagy->CellDeath

This compound Signaling Pathway

Data Presentation

The following tables summarize the expected quantitative outcomes from monitoring this compound induced autophagy. The data are illustrative and based on findings reported in preclinical studies.

Table 1: Quantification of LC3-II Levels by Western Blot

Treatment GroupThis compound Concentration (µM)LC3-II/β-actin Ratio (Fold Change vs. Control)
Control01.0
This compound102.5
This compound204.8
This compound407.2

Illustrative data derived from qualitative Western blot images in scientific literature. Actual results may vary.

Table 2: Quantification of LC3 Puncta by Immunofluorescence

Treatment GroupThis compound Concentration (µM)Average LC3 Puncta per Cell
Control03 ± 1
This compound2018 ± 4
This compound + Chloroquine2035 ± 6

Illustrative data based on representative immunofluorescence images. Chloroquine is a lysosomal inhibitor used to assess autophagic flux. Actual results may vary.

Experimental Protocols

Protocol 1: Western Blotting for LC3-II Detection

This protocol details the detection of LC3-I to LC3-II conversion as an indicator of autophagy induction.

Experimental Workflow:

WB_Workflow cluster_workflow Western Blot Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Immunoblotting with anti-LC3 D->E F Detection & Analysis E->F

Western Blot Workflow

Materials:

  • Cancer cell line of interest (e.g., A549, MiaPaCa-2)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Polyacrylamide gels (e.g., 15%)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL Western Blotting Substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for LC3-II and a loading control (e.g., β-actin) using densitometry software.

    • Normalize the LC3-II signal to the loading control.

Protocol 2: Immunofluorescence for LC3 Puncta Detection

This protocol allows for the visualization and quantification of LC3-II positive puncta, which represent autophagosomes.

Experimental Workflow:

IF_Workflow cluster_workflow Immunofluorescence Workflow A Cell Seeding & Treatment B Fixation & Permeabilization A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Mounting & Imaging E->F

Immunofluorescence Workflow

Materials:

  • Cancer cell line of interest

  • This compound

  • Glass coverslips

  • Complete cell culture medium

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with this compound and a vehicle control as described in the Western blotting protocol. For autophagic flux analysis, a set of cells can be co-treated with a lysosomal inhibitor like chloroquine.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 30 minutes at room temperature.

    • Incubate cells with the primary anti-LC3B antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash cells three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash cells twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize and capture images using a fluorescence microscope.

    • Quantify the number of LC3 puncta per cell using image analysis software.

Logical Relationship of Protocol Steps

The successful monitoring of this compound induced autophagy relies on a logical sequence of experimental steps, from initial cell culture to final data analysis.

Logical_Flow cluster_flow Experimental Logic Start Start: Hypothesis Formulation CellPrep Cell Line Selection & Culture Start->CellPrep Treatment This compound Treatment (Dose & Time Course) CellPrep->Treatment WesternBlot Western Blot for LC3-II Treatment->WesternBlot Immunofluorescence Immunofluorescence for LC3 Puncta Treatment->Immunofluorescence Quantification Quantitative Data Analysis WesternBlot->Quantification Immunofluorescence->Quantification Interpretation Interpretation of Results Quantification->Interpretation Conclusion Conclusion: Autophagy Induction Confirmed Interpretation->Conclusion

Logical Flow of the Experimental Protocol

References

Application Notes and Protocols: ABTL-0812 and Temozolomide Combination in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 14 months despite a standard of care that includes surgery, radiotherapy, and the alkylating agent temozolomide (B1682018) (TMZ).[1] The development of therapeutic resistance and tumor recurrence remains a significant challenge. ABTL-0812 is a first-in-class, orally administered small molecule that induces cytotoxic autophagy in cancer cells.[2] This document provides detailed application notes and protocols for studying the combination of this compound and temozolomide in preclinical glioblastoma models, based on published research.

Mechanism of Action: this compound

This compound exerts its anticancer effects through a dual mechanism of action that converges on the induction of autophagy-mediated cell death.[2][3] Firstly, it inhibits the Akt/mTORC1 signaling pathway via the overexpression of Tribbles pseudokinase 3 (TRIB3).[2][3] Secondly, this compound induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[2][3] This combined action leads to robust and sustained cytotoxic autophagy in glioblastoma cells.[2]

ABTL0812_Mechanism cluster_0 This compound Action cluster_1 Cellular Pathways cluster_2 Cellular Outcome ABTL0812 This compound TRIB3 TRIB3 Overexpression ABTL0812->TRIB3 ER_Stress ER Stress / UPR ABTL0812->ER_Stress Akt Akt TRIB3->Akt mTORC1 mTORC1 Akt->mTORC1 Autophagy Cytotoxic Autophagy mTORC1->Autophagy ER_Stress->Autophagy CellDeath Glioblastoma Cell Death Autophagy->CellDeath

This compound dual mechanism of action leading to cytotoxic autophagy.

Data Presentation

In Vitro Efficacy of this compound

This compound demonstrates potent anti-proliferative activity across a range of human glioblastoma cell lines and patient-derived glioblastoma stem cells (GSCs).[1][4]

Cell Line/GSCTypeIC50 (µM) at 48h/96h
U87MGGlioblastoma Cell Line25.3
A172Glioblastoma Cell Line28.4
U251Glioblastoma Cell Line30.1
T98GGlioblastoma Cell Line46.9
GSC-5Glioblastoma Stem Cell15.2 (at 96h)
BT12MGlioblastoma Stem Cell23.4 (at 96h)

Data sourced from studies on the anticancer effects of ABTL0812 in glioblastoma models.[1][4]

In Vivo Efficacy of this compound in Combination with Temozolomide and Radiotherapy

In an orthotopic U87MG glioblastoma mouse model, this compound potentiates the efficacy of both temozolomide (TMZ) and radiotherapy (RT). The triple combination of this compound, TMZ, and RT resulted in the most significant survival benefit.[1]

Treatment GroupMedian Survival (Days)% Increase in Lifespan vs. Control
Control (Vehicle)21-
This compound2833.3%
Radiotherapy (RT)2728.6%
Temozolomide (TMZ)2938.1%
This compound + RT3566.7%
This compound + TMZ3671.4%
RT + TMZ3461.9%
This compound + RT + TMZ 42 100%

Survival data from an orthotopic U87MG xenograft model.[1]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, T98G)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Protocol 2: Orthotopic Glioblastoma Xenograft Model and Combination Therapy

Objective: To evaluate the in vivo efficacy of this compound in combination with temozolomide and radiotherapy.

InVivo_Workflow cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Treatment Initiation cluster_2 Phase 3: Monitoring and Endpoint Implantation Day 0: Intracranial injection of U87MG cells into athymic nude mice TMZ_start Day 5: Start Temozolomide (TMZ) (e.g., 32 mg/kg, 5 consecutive days) Implantation->TMZ_start ABTL_start Day 7: Start this compound (e.g., 120 mg/kg, p.o., 5 days/week) Implantation->ABTL_start RT_start Day 8: Single dose Radiotherapy (RT) (e.g., 4 Gy) Implantation->RT_start Monitoring Monitor tumor growth (e.g., bioluminescence) and animal health (weight, symptoms) TMZ_start->Monitoring ABTL_start->Monitoring RT_start->Monitoring Endpoint Endpoint: Monitor survival or sacrifice at predefined time point for tumor analysis Monitoring->Endpoint

Workflow for the in vivo combination therapy study.

Materials:

  • Athymic nude mice (e.g., CD1 nu/nu)

  • U87MG glioblastoma cells

  • Stereotactic apparatus

  • This compound

  • Temozolomide

  • Irradiator for radiotherapy

Procedure:

  • Tumor Cell Implantation:

    • Culture U87MG cells and harvest them during the logarithmic growth phase.

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Inject approximately 2 x 10^5 U87MG cells in 5 µL of PBS into the right striatum of the mouse brain.

  • Animal Grouping and Treatment:

    • Randomly assign mice to the different treatment groups as detailed in the data table above (Control, this compound, RT, TMZ, and various combinations).

    • Temozolomide (TMZ) Administration: Starting on day 5 post-implantation, administer TMZ (e.g., 32 mg/kg) for 5 consecutive days.[2]

    • This compound Administration: Begin oral administration of this compound (e.g., 120 mg/kg) on day 7 post-implantation, 5 days a week.[2]

    • Radiotherapy (RT): On day 8 post-implantation, deliver a single 4 Gy dose of radiation to the tumor-bearing region of the brain.[2]

  • Monitoring and Endpoint:

    • Monitor the mice daily for clinical signs of tumor progression (e.g., weight loss, neurological symptoms).

    • Track tumor growth using non-invasive imaging (e.g., bioluminescence imaging if using luciferase-expressing cells).

    • The primary endpoint is overall survival. Record the date of death or euthanasia for each animal.

    • For mechanistic studies, a subset of animals can be euthanized at a specific time point, and tumors can be harvested for histological or molecular analysis.

Protocol 3: Immunohistochemistry for Proliferation and Angiogenesis Markers

Objective: To assess the effect of this compound and combination therapies on tumor cell proliferation (Ki-67) and angiogenesis (CD31) in tumor tissues.

Materials:

  • Paraffin-embedded tumor sections

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibodies (e.g., anti-Ki-67, anti-CD31)

  • Secondary antibodies (biotinylated)

  • Streptavidin-HRP

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer).

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% H2O2.

    • Block non-specific binding with a blocking serum.

    • Incubate the sections with the primary antibody (anti-Ki-67 or anti-CD31) overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody.

    • Wash and incubate with streptavidin-HRP.

    • Develop the signal with DAB substrate.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin.

    • Dehydrate the slides and mount with a coverslip.

  • Analysis:

    • Capture images using a light microscope.

    • Quantify the percentage of Ki-67 positive cells or the microvessel density (CD31 positive structures) using image analysis software.

Conclusion

The combination of this compound with the standard-of-care temozolomide and radiotherapy presents a promising therapeutic strategy for glioblastoma.[1] The provided data and protocols offer a framework for researchers to further investigate this combination's efficacy and underlying mechanisms in preclinical glioblastoma models. These studies are crucial for the potential clinical translation of this compound as a novel therapy for this devastating disease.[1]

References

ABTL-0812 in Paclitaxel-Resistant Breast Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class, orally available small molecule that represents a novel therapeutic strategy for cancers, including paclitaxel-resistant breast cancer. This document provides detailed application notes and experimental protocols based on preclinical studies demonstrating the efficacy of this compound, particularly in combination with paclitaxel (B517696), in overcoming chemoresistance in triple-negative breast cancer (TNBC). The core of this compound's mechanism is the induction of robust, cytotoxic autophagy in cancer cells.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism of action.[1][2] It binds to and activates the nuclear receptors PPARα and PPARγ, leading to endoplasmic reticulum (ER) stress.[1] Concurrently, it blocks the activation of Akt, a central kinase in the PI3K/Akt/mTOR survival pathway, through the upregulation of Tribbles-3 pseudokinase (TRIB3).[1] The convergence of these two pathways—ER stress and inhibition of the PI3K/Akt/mTOR axis—results in profound autophagy-mediated cancer cell death.[1] Preclinical studies have shown that this mechanism is effective in both paclitaxel-sensitive and paclitaxel-resistant breast cancer models, and that this compound can re-sensitize resistant cancer cells to paclitaxel.

Signaling Pathway

ABTL0812_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR activates ER_Stress ER Stress ABTL0812->ER_Stress induces TRIB3 TRIB3 PPAR->TRIB3 upregulates expression Autophagy Cytotoxic Autophagy ER_Stress->Autophagy induces PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates mTOR->Autophagy inhibits TRIB3->Akt inhibits activation Cell_Death Cell Death Autophagy->Cell_Death leads to

Caption: this compound signaling pathway in cancer cells.

Data Presentation

In Vitro Efficacy of this compound in Triple-Negative Breast Cancer Cell Lines

The cytotoxic activity of this compound was evaluated in both paclitaxel-sensitive (MDA-MB-231) and paclitaxel-resistant (231PTR) triple-negative breast cancer cell lines.

Cell LineTreatmentIC50 (µM)Reference
MDA-MB-231This compound34.0 ± 1.6[3]
231PTRThis compound37.0 ± 3.3[3]

Note: The IC50 values indicate that this compound is effective against both paclitaxel-sensitive and resistant TNBC cells.

Synergistic Effect of this compound and Paclitaxel on Cell Proliferation

The combination of this compound with paclitaxel demonstrated a synergistic effect in inhibiting the proliferation of both MDA-MB-231 and 231PTR cells.

Cell LineThis compound (µM)PaclitaxelOutcomeReference
MDA-MB-2315, 10, 20Various concentrationsSynergistic inhibition of cell proliferation[4]
231PTR5, 10, 20Various concentrationsSynergistic inhibition and re-sensitization to paclitaxel[4]
In Vivo Efficacy of this compound and Paclitaxel Combination

In a xenograft model using paclitaxel-resistant 231PTR cells, the combination of this compound and paclitaxel significantly inhibited tumor growth.

Treatment GroupDosing RegimenOutcomeReference
Vehicle Control-Progressive tumor growth[4]
Paclitaxel10 mg/kg, i.p., once weeklyMinimal effect on tumor growth[4]
This compound + PaclitaxelThis compound: 120 mg/kg, p.o., daily; Paclitaxel: 10 mg/kg, i.p., once weeklyPotentiated anti-tumor effect, reverting chemoresistance[3][4]
Biomarker Modulation

Treatment with this compound, both alone and in combination with paclitaxel, resulted in the upregulation of key biomarkers associated with its mechanism of action.

ModelTreatmentBiomarkerChangeReference
In Vitro (MDA-MB-231, 231PTR)This compoundTRIB3Increased expression[3]
In Vitro (MDA-MB-231, 231PTR)This compoundLC3-IIIncreased expression[3]
In Vivo (231PTR Xenograft)This compound + PaclitaxelTRIB3Increased expression in tumor lysates[3][4]
In Vivo (231PTR Xenograft)This compound + PaclitaxelLC3-IIIncreased expression in tumor lysates[3][4]

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines:

    • MDA-MB-231 (human triple-negative breast cancer cell line)

    • 231PTR (paclitaxel-resistant MDA-MB-231 cell line)

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Reagents:

    • This compound (Ability Pharmaceuticals)

    • Paclitaxel (Sigma-Aldrich)

In Vitro Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound and paclitaxel on the viability of breast cancer cells.

MTT_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate for 24h (Allow cells to attach) A->B C 3. Treat Cells (this compound, Paclitaxel, or combination) B->C D 4. Incubate for 48h C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) D->E F 6. Incubate for 3-4h (Allow formazan (B1609692) crystal formation) E->F G 7. Solubilize Formazan (Add 100 µL of DMSO or other solvent) F->G H 8. Read Absorbance (at 570 nm) G->H

Caption: MTT cell viability assay workflow.

Methodology:

  • Seed MDA-MB-231 and 231PTR cells in 96-well plates at a density of 5,000 cells per well and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM), paclitaxel, or a combination of both.

  • Incubate the plates for 48 hours at 37°C.

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for TRIB3 and LC3-II

This protocol is for detecting the expression levels of TRIB3 and the autophagy marker LC3-II.

Methodology:

  • Cell Lysis:

    • Culture cells to 70-80% confluency in 6-well plates.

    • Treat cells with this compound and/or paclitaxel for the desired time (e.g., 24 or 48 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against TRIB3 and LC3 (and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

In Vivo Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of this compound in combination with paclitaxel in a paclitaxel-resistant breast cancer xenograft model.

Xenograft_Workflow A 1. Cell Implantation (Subcutaneous injection of 231PTR cells into nude mice) B 2. Tumor Growth (Allow tumors to reach a palpable size) A->B C 3. Randomize Mice (into treatment groups) B->C D 4. Treatment Administration (Vehicle, Paclitaxel, this compound + Paclitaxel) C->D E 5. Monitor Tumor Growth (Measure tumor volume regularly) D->E F 6. Endpoint (e.g., after 36 days) E->F G 7. Tumor Excision and Analysis (Western blot for biomarkers) F->G

Caption: In vivo xenograft study workflow.

Methodology:

  • Animal Model: Use female athymic nude mice (4-6 weeks old).

  • Cell Inoculation: Subcutaneously inject 2-5 x 10^6 231PTR cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, paclitaxel alone, this compound + paclitaxel).

  • Treatment:

    • Administer this compound orally at a dose of 120 mg/kg daily.

    • Administer paclitaxel intraperitoneally at a dose of 10 mg/kg once a week.

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor animal body weight and general health.

  • Study Endpoint: After a predetermined period (e.g., 36 days), euthanize the mice and excise the tumors.

  • Analysis: Analyze the tumor lysates by western blot for TRIB3 and LC3-II expression as described above.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for paclitaxel-resistant breast cancer. Its unique mechanism of inducing cytotoxic autophagy, coupled with its ability to synergize with and overcome resistance to conventional chemotherapy like paclitaxel, makes it a promising candidate for further clinical development. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic applications of this compound in chemoresistant breast cancer.

References

Application Notes and Protocols for Pharmacodynamic Biomarker Analysis in ABTL-0812 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of pharmacodynamic biomarkers for studies involving ABTL-0812, a first-in-class, orally administered small molecule that induces cytotoxic autophagy in cancer cells.

Introduction

This compound is a promising anti-cancer agent currently in clinical development. Its unique mechanism of action involves the dual induction of Endoplasmic Reticulum (ER) stress and the inhibition of the PI3K/Akt/mTOR pathway, leading to autophagy-mediated cancer cell death.[1][2] This document outlines the key pharmacodynamic biomarkers associated with this compound activity and provides detailed protocols for their analysis.

Mechanism of Action

This compound's anti-cancer activity is primarily driven by two converging pathways:

  • Inhibition of the Akt/mTORC1 Axis: this compound activates Peroxisome Proliferator-Activated Receptors (PPARs), leading to the upregulation of Tribbles Pseudokinase 3 (TRIB3).[3][4] TRIB3, in turn, binds to Akt, preventing its phosphorylation and activation, which subsequently inhibits the mTORC1 signaling pathway.[3][4][5]

  • Induction of ER Stress: this compound impairs the activity of dihydroceramide (B1258172) desaturase 1 (DEGS1), leading to an accumulation of long-chain dihydroceramides. This accumulation induces sustained ER stress and activates the Unfolded Protein Response (UPR).[6]

The convergence of Akt/mTORC1 inhibition and ER stress induction leads to a robust and persistent autophagic response that results in cancer cell death.[1][2]

Key Pharmacodynamic Biomarkers

The following biomarkers are crucial for assessing the pharmacodynamic effects of this compound in both preclinical and clinical studies.

Biomarker CategoryBiomarkerDescriptionMethod of Analysis
Akt/mTORC1 Pathway TRIB3A pseudokinase upregulated by this compound that inhibits Akt activation.[3][4][7]RT-qPCR, Western Blot, Immunohistochemistry
Phospho-Akt (Ser473)The phosphorylated, active form of Akt. This compound treatment leads to a decrease in p-Akt levels.[1][3]Western Blot, Immunohistochemistry
Total AktTotal Akt protein levels, used for normalization of p-Akt.Western Blot
Phospho-p70S6KA downstream effector of mTORC1. Decreased phosphorylation indicates mTORC1 inhibition.[5]Western Blot
ER Stress & UPR DDIT3 (CHOP)A key transcription factor induced during ER stress that can mediate apoptosis.[6][8]RT-qPCR, Western Blot
ATF4A transcription factor activated during the UPR that induces the expression of CHOP and other stress-response genes.[6]Western Blot
Phospho-eIF2αPhosphorylation of eIF2α is an early event in the UPR.Western Blot
Autophagy LC3-IIMicrotubule-associated protein 1A/1B-light chain 3 is processed from LC3-I to LC3-II during autophagy, and LC3-II is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio or LC3-II levels is a marker of autophagy induction.[1]Western Blot, Immunofluorescence (LC3 puncta)
Acidic Vesicular Organelles (AVOs)Autophagolysosomes are acidic organelles that can be detected with lysosomotropic dyes like acridine (B1665455) orange.[1]Acridine Orange Staining, Flow Cytometry
Cell Fate Cleaved Caspase-3An executioner caspase, the cleavage of which indicates the induction of apoptosis.[9]Western Blot, Immunohistochemistry
Cell ViabilityOverall measure of the cytotoxic or cytostatic effects of this compound.MTT Assay, Crystal Violet Staining

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is for the detection of TRIB3, p-Akt (Ser473), Total Akt, p-p70S6K, CHOP, ATF4, p-eIF2α, and Cleaved Caspase-3.

Materials:

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein Assay Kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for TRIB3 and DDIT3 (CHOP) mRNA Expression

This protocol is for the quantification of TRIB3 and DDIT3 mRNA levels in cells or patient blood samples.[6][8]

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cells or blood samples using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the qPCR master mix, cDNA template, and gene-specific primers for TRIB3, DDIT3, and a reference gene (e.g., GAPDH or ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Immunofluorescence for LC3 Puncta Formation

This protocol is for the visualization of autophagosome formation by detecting the localization of LC3 to punctate structures.

Materials:

  • Cells cultured on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against LC3

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound or vehicle control.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary LC3 antibody for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. The formation of distinct LC3 puncta indicates autophagy induction.

Visualizations

This compound Signaling Pathway

ABTL0812_Pathway cluster_membrane cluster_cytoplasm cluster_er cluster_nucleus PI3K PI3K AKT Akt PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Autophagy Autophagy mTORC1->Autophagy inhibits CellDeath Cancer Cell Death Autophagy->CellDeath leads to TRIB3 TRIB3 TRIB3->AKT inhibits phosphorylation ER_Stress ER Stress / UPR ER_Stress->Autophagy induces DEGS1 DEGS1 Dihydroceramides Dihydroceramides DEGS1->Dihydroceramides converts Dihydroceramides->ER_Stress induces accumulation PPAR PPARα/γ PPAR->TRIB3 upregulates expression ABTL0812 This compound ABTL0812->DEGS1 inhibits ABTL0812->PPAR activates

Caption: this compound mechanism of action leading to cancer cell death.

Experimental Workflow for Biomarker Analysis

Experimental_Workflow cluster_assays Biomarker Assays start Cancer Cell Lines or Patient Samples treatment This compound Treatment start->treatment western Western Blot (p-Akt, TRIB3, LC3-II, CHOP) treatment->western rtqpcr RT-qPCR (TRIB3, DDIT3 mRNA) treatment->rtqpcr if_stain Immunofluorescence (LC3 Puncta) treatment->if_stain viability Cell Viability Assay treatment->viability data_analysis Data Analysis and Quantification western->data_analysis rtqpcr->data_analysis if_stain->data_analysis viability->data_analysis conclusion Assessment of Pharmacodynamic Effects data_analysis->conclusion

Caption: General workflow for pharmacodynamic biomarker analysis.

References

Application Note: Quantifying TRIB3 and DDIT3 mRNA Levels in Response to ABTL-0812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class small molecule anti-cancer agent that induces cytotoxic autophagy in tumor cells.[1][2] Its mechanism of action is twofold: it activates the nuclear receptors PPARα and PPARγ, leading to the upregulation of Tribbles Pseudokinase 3 (TRIB3), which in turn inhibits the pro-survival PI3K/Akt/mTORC1 signaling pathway.[1][3] Concurrently, this compound induces endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR) through the ATF4-DDIT3-TRIB3 axis.[4] DNA Damage Inducible Transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP), is a key transcription factor in the ER stress response that can promote apoptosis and cell cycle arrest.[5] The upregulation of both TRIB3 and DDIT3 mRNA has been identified as a reliable pharmacodynamic biomarker for monitoring the biological activity of this compound in both preclinical and clinical settings.[4][6][7] This application note provides a detailed protocol for quantifying TRIB3 and DDIT3 mRNA levels in response to this compound treatment and presents expected quantitative data in a structured format.

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of this compound and the experimental procedure for quantifying its effects on TRIB3 and DDIT3 mRNA, the following diagrams illustrate the key signaling pathway and the experimental workflow.

ABTL0812_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ABTL0812 This compound PPAR PPARα/γ ABTL0812->PPAR ER Endoplasmic Reticulum ABTL0812->ER TRIB3_gene TRIB3 Gene PPAR->TRIB3_gene Activation TRIB3_protein TRIB3 Protein TRIB3_gene->TRIB3_protein Transcription & Translation DDIT3_gene DDIT3 Gene DDIT3_protein DDIT3 Protein DDIT3_gene->DDIT3_protein Transcription & Translation ATF4 ATF4 ATF4->DDIT3_gene Activation Akt Akt mTORC1 mTORC1 Akt->mTORC1 Autophagy Cytotoxic Autophagy mTORC1->Autophagy Inhibition ER_Stress ER Stress ER->ER_Stress ER_Stress->ATF4 ER_Stress->Autophagy TRIB3_protein->Akt Inhibition DDIT3_protein->TRIB3_gene Positive Regulation

Caption: this compound signaling pathway leading to cytotoxic autophagy.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (or Vehicle Control) start->treatment harvest Cell Harvesting and Lysis treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis rt_qpcr Real-Time Quantitative PCR (RT-qPCR) - TRIB3 Primers - DDIT3 Primers - Housekeeping Gene Primers cdna_synthesis->rt_qpcr data_analysis Data Analysis (ΔΔCt Method) rt_qpcr->data_analysis results Results: Fold Change in TRIB3 and DDIT3 mRNA data_analysis->results

Caption: Experimental workflow for quantifying mRNA levels.

Quantitative Data Presentation

The following tables summarize the expected quantitative changes in TRIB3 and DDIT3 mRNA levels in human cancer cell lines treated with this compound. The data is presented as fold change relative to vehicle-treated control cells.

Table 1: TRIB3 mRNA Fold Change in Response to this compound

Cell LineCancer TypeThis compound Conc. (µM)Time (h)Fold Change (vs. Control)
A549Lung Carcinoma2024~ 8 - 12
MiaPaCa-2Pancreatic Carcinoma2024~ 10 - 15
H157Squamous Lung NSCLC2024Significant Increase
IshikawaEndometrial2024Significant Increase

Table 2: DDIT3 mRNA Fold Change in Response to this compound

Cell LineCancer TypeThis compound Conc. (µM)Time (h)Fold Change (vs. Control)
A549Lung Carcinoma2024Significant Increase
MiaPaCa-2Pancreatic Carcinoma2024Significant Increase
H157Squamous Lung NSCLC2024Significant Increase
IshikawaEndometrial2024Significant Increase

Note: "Significant Increase" indicates that while the exact fold change is not specified in the referenced literature, a statistically significant upregulation was reported.

Experimental Protocols

This section provides a detailed methodology for the quantification of TRIB3 and DDIT3 mRNA levels in cultured cancer cells treated with this compound.

Cell Culture and Treatment

1.1. Culture human cancer cell lines (e.g., A549, MiaPaCa-2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2. 1.2. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. 1.3. Once the desired confluency is reached, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 20 µM) or a vehicle control (e.g., DMSO). 1.4. Incubate the cells for the desired time period (e.g., 24 hours).

RNA Extraction

2.1. After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). 2.2. Lyse the cells directly in the well by adding 1 mL of TRIzol reagent per well and scraping the cells. 2.3. Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes. 2.4. Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds. 2.5. Incubate at room temperature for 3 minutes. 2.6. Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. 2.7. Transfer the upper aqueous phase containing the RNA to a new tube. 2.8. Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used. 2.9. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. 2.10. Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695). 2.11. Centrifuge at 7,500 x g for 5 minutes at 4°C. 2.12. Discard the ethanol and air-dry the RNA pellet for 5-10 minutes. 2.13. Resuspend the RNA in nuclease-free water. 2.14. Determine the RNA concentration and purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is considered pure).

cDNA Synthesis (Reverse Transcription)

3.1. Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions. 3.2. The typical reaction mixture includes RNA, reverse transcriptase, dNTPs, random primers, and reaction buffer. 3.3. Perform the reverse transcription reaction in a thermal cycler with the following typical conditions: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.

Real-Time Quantitative PCR (RT-qPCR)

4.1. Prepare the qPCR reaction mixture using a SYBR Green-based qPCR master mix. Each reaction should contain cDNA, forward and reverse primers for the gene of interest (TRIB3 or DDIT3) or a housekeeping gene (e.g., GAPDH, ACTB), and the master mix. 4.2. Primer Sequences:

  • Human TRIB3:
  • Forward: 5'-GCTTTGTCTTCGCTGACCGTGA-3'[4]
  • Reverse: 5'-CTGAGTATCTCAGGTCCCACGT-3'[4]
  • Human DDIT3 (CHOP):
  • Commercially available validated primers are recommended (e.g., from OriGene, QIAGEN).[5][8]
  • Human GAPDH (Example Housekeeping Gene):
  • Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
  • Reverse: 5'-GAAGATGGTGATGGGATTTC-3' 4.3. Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:
  • Initial denaturation: 95°C for 10 minutes.
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds.
  • Annealing/Extension: 60°C for 60 seconds.
  • Melt curve analysis to confirm product specificity.

Data Analysis

5.1. Determine the cycle threshold (Ct) values for TRIB3, DDIT3, and the housekeeping gene in both this compound-treated and vehicle-treated samples. 5.2. Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the gene of interest (TRIB3 or DDIT3).

  • ΔCt = Ct(gene of interest) - Ct(housekeeping gene) 5.3. Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample.
  • ΔΔCt = ΔCt(treated) - ΔCt(control) 5.4. Calculate the fold change in gene expression using the 2-ΔΔCt method.
  • Fold Change = 2-ΔΔCt

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for researchers to quantify the mRNA expression of the key pharmacodynamic biomarkers TRIB3 and DDIT3 in response to the anti-cancer agent this compound. Accurate and reproducible quantification of these transcripts is essential for preclinical and clinical studies to assess the biological activity and efficacy of this compound. The provided signaling pathway and workflow diagrams offer a clear visual representation of the underlying molecular mechanisms and the experimental design.

References

Application Notes and Protocols: ABTL-0812 for Inducing ER Stress in Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule that has demonstrated potent anti-cancer activity in preclinical and clinical studies, including in non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action is unique, involving the induction of cytotoxic autophagy through a dual effect: the inhibition of the PI3K/Akt/mTOR pathway and the induction of endoplasmic reticulum (ER) stress.[3][4][5] These application notes provide a comprehensive overview of this compound's effects on lung cancer models, with a focus on its role in inducing ER stress, and offer detailed protocols for relevant experimental analyses.

Mechanism of Action: Induction of ER Stress

This compound's ability to induce ER stress is a critical component of its cytotoxic effect on cancer cells. The proposed mechanism involves the following key steps:

  • Inhibition of DEGS1: this compound impairs the activity of dihydroceramide (B1258172) desaturase 1 (DEGS1), a key enzyme in the ceramide biosynthesis pathway.[6][7]

  • Accumulation of Dihydroceramides: The inhibition of DEGS1 leads to an accumulation of long-chain dihydroceramides within the ER.[6][7]

  • Activation of the Unfolded Protein Response (UPR): The buildup of dihydroceramides triggers ER stress, leading to the activation of the Unfolded Protein Response (UPR). This is a signaling network that aims to restore ER homeostasis but can induce cell death if the stress is prolonged and severe.[7][8]

  • PERK-eIF2α-ATF4-CHOP-TRIB3 Pathway: this compound activates the PERK branch of the UPR. This leads to the phosphorylation of eIF2α, and the subsequent increased translation of ATF4. ATF4, in turn, upregulates the expression of the pro-apoptotic protein CHOP and the pseudokinase TRIB3.[7][8]

  • Inhibition of Akt/mTORC1 Axis: TRIB3 is a negative regulator of Akt, and its upregulation by this compound leads to the inhibition of the Akt/mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[9][10]

  • Cytotoxic Autophagy: The convergence of ER stress and Akt/mTORC1 inhibition results in a robust and sustained induction of autophagy that ultimately leads to cancer cell death.[4][5]

Data Presentation

Preclinical Efficacy of this compound in Lung Cancer Models

The following tables summarize the quantitative data on the anti-cancer effects of this compound in various lung cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound in Human Lung Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)
A549Adenocarcinoma~5048
H157Squamous Cell CarcinomaNot specifiedNot specified
H1975AdenocarcinomaNot specified48
H520Squamous Cell CarcinomaNot specified48

Data extracted from studies on the effects of this compound on cancer cell viability.[10][11]

Table 2: In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model

Animal ModelCancer Cell LineTreatmentDosageTumor Growth Inhibition
Athymic nude miceA549This compound (oral gavage)30 mg/kgSignificant inhibition
Athymic nude miceA549Docetaxel (intraperitoneal)5 mg/kgSignificant inhibition
Athymic nude miceA549This compound + Docetaxel30 mg/kg + 5 mg/kgEnhanced inhibition

Data from a study evaluating the anti-tumor effects of this compound alone and in combination with chemotherapy.[12]

Table 3: Clinical Efficacy of this compound in Combination with Chemotherapy in Squamous NSCLC Patients (Phase II Trial)

ParameterThis compound + Paclitaxel/CarboplatinHistorical Control (Chemotherapy alone)
Overall Response Rate (ORR)52.0%31.7%
Median Progression-Free Survival (PFS)6.2 months4.2 months
Median Overall Survival (OS)22.5 months11.3 months

Results from the ENDOLUNG Phase II clinical trial (NCT03366480).[1][2]

Mandatory Visualizations

ABTL0812_Mechanism_of_Action ABTL0812 This compound DEGS1 DEGS1 ABTL0812->DEGS1 inhibits Dihydroceramides Dihydroceramides (accumulate) DEGS1->Dihydroceramides | ER_Stress ER Stress Dihydroceramides->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Autophagy Cytotoxic Autophagy ER_Stress->Autophagy induces PERK PERK UPR->PERK activates eIF2a p-eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP upregulates TRIB3 TRIB3 ATF4->TRIB3 upregulates Akt Akt TRIB3->Akt inhibits mTORC1 mTORC1 Akt->mTORC1 activates Akt->Autophagy | CellDeath Cancer Cell Death Autophagy->CellDeath leads to

Caption: this compound signaling pathway in lung cancer cells.

Experimental_Workflow start Start: Lung Cancer Cell Culture treatment Treat cells with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot Analysis (ER Stress Markers) treatment->western if Immunofluorescence (LC3 for Autophagy) treatment->if data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis if->data_analysis

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on lung cancer cell lines.

Materials:

  • Lung cancer cell lines (e.g., A549, H157)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count lung cancer cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Western Blot Analysis for ER Stress Markers

This protocol is for detecting the expression of key ER stress-related proteins in lung cancer cells treated with this compound.

Materials:

  • Lung cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-TRIB3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Wash this compound-treated and control cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add ECL reagent and detect the chemiluminescent signal using an imaging system.

    • Use β-actin as a loading control.

Immunofluorescence for Autophagy Detection (LC3 Staining)

This protocol is for visualizing the formation of autophagosomes in lung cancer cells treated with this compound by staining for LC3 protein.

Materials:

  • Lung cancer cells grown on coverslips in a 24-well plate

  • This compound

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-LC3)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed lung cancer cells on coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with this compound for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Staining:

    • Wash with PBS.

    • Block with blocking solution for 30 minutes.

    • Incubate with the anti-LC3 primary antibody in blocking solution for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody in blocking solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct punctate structures (LC3 puncta) in the cytoplasm.

Conclusion

This compound represents a promising therapeutic agent for lung cancer, acting through a novel mechanism that involves the induction of ER stress and subsequent cytotoxic autophagy. The protocols and data presented here provide a framework for researchers to investigate the effects of this compound in lung cancer models and to further elucidate its mechanism of action. The use of pharmacodynamic biomarkers such as TRIB3 and CHOP in clinical trials highlights the translational potential of targeting the ER stress pathway in cancer therapy.[1]

References

Application Notes and Protocols: Neurosphere Formation Assay with ABTL-0812 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the neurosphere formation assay for evaluating the efficacy of ABTL-0812, a first-in-class anticancer agent, on cancer stem cells (CSCs). The protocols and data presented herein are specifically tailored for researchers in oncology and drug development investigating novel therapeutics targeting CSCs in cancers such as glioblastoma and neuroblastoma.

Introduction

The neurosphere formation assay is a widely used in vitro method to identify and quantify neural stem and progenitor cells, which can be adapted to study cancer stem cells, often referred to as tumor-initiating cells. This assay is predicated on the ability of stem cells to proliferate and form three-dimensional, spherical colonies in non-adherent, serum-free culture conditions. The number and size of these neurospheres are indicative of the self-renewal and proliferative capacity of the cancer stem cell population.

This compound is an orally available, small molecule that induces cytotoxic autophagy in cancer cells.[1][2] Its mechanism of action involves the dual activation of PPARα and PPARγ nuclear receptors, leading to endoplasmic reticulum (ER) stress and the inhibition of the PI3K/Akt/mTOR signaling pathway.[3][4] This targeted action makes this compound a compelling candidate for eradicating cancer stem cells, which are often resistant to conventional therapies.

Data Presentation

The following tables summarize the quantitative effects of this compound on glioblastoma stem cells (GSCs).

Table 1: Inhibitory Concentration (IC50) of this compound on Glioblastoma Stem Cells (GSCs)

Cell Line/ModelAssay DurationIC50 (µM)
Patient-Derived GSCs (Panel)96 hours15.2 - 43.7
Glioblastoma Cell Lines (Panel)48 hours15.8 - 46.9

Data sourced from a study on the anticancer effects of this compound in glioblastoma models.[1][2]

Table 2: Dose-Dependent Effect of this compound on Neurosphere Formation

Treatment Concentration (µM)Effect on Neurosphere NumberEffect on Neurosphere Size
10ReductionReduction
20Significant ReductionSignificant Reduction
40Further Significant ReductionFurther Significant Reduction

Qualitative summary based on findings that this compound reduces the number and size of neurospheres in a concentration-dependent manner.[1]

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., patient-derived glioblastoma stem cells, neuroblastoma cell lines)

  • DMEM/F12 medium

  • B27 supplement

  • Epidermal Growth Factor (EGF)

  • Basic Fibroblast Growth Factor (bFGF)

  • Heparin

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Non-adherent culture plates or flasks

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hemocytometer or automated cell counter

  • Microscope with imaging capabilities

Preparation of this compound Stock Solution

For in vitro assays, this compound should be dissolved in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[5] This stock solution should be stored at -20°C. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

Protocol for Neurosphere Formation Assay
  • Cell Culture Preparation :

    • Culture the chosen cancer cell line under standard conditions. For adherent cell lines, grow to 70-80% confluency.

    • Prepare the neurosphere culture medium: DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and 1% Penicillin-Streptomycin.

  • Cell Seeding :

    • Harvest the cells using Trypsin-EDTA and neutralize with serum-containing medium if necessary.

    • Wash the cells with PBS and resuspend in the neurosphere culture medium.

    • Perform a viable cell count using a hemocytometer and Trypan Blue exclusion.

    • Seed the cells at a low density (e.g., 1,000 to 5,000 viable cells/mL) in non-adherent culture plates.

  • This compound Treatment :

    • Prepare serial dilutions of this compound in the neurosphere culture medium from the stock solution.

    • Add the desired final concentrations of this compound to the cell suspensions at the time of seeding.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.

  • Incubation :

    • Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2.

    • Allow neurospheres to form for 7-14 days. Avoid disturbing the plates during this period.

  • Quantification of Neurospheres :

    • After the incubation period, capture images of the neurospheres in each well using a microscope.

    • Count the number of neurospheres per well. A sphere is typically defined as a colony with a diameter greater than 50 µm.

    • Measure the diameter of the neurospheres using image analysis software.

    • Calculate the average number and size of neurospheres for each treatment condition.

  • Data Analysis :

    • Compare the number and size of neurospheres in the this compound-treated groups to the vehicle control group.

    • Determine the IC50 for neurosphere formation by plotting the percentage of neurosphere formation relative to the control against the log of the this compound concentration.

Mandatory Visualizations

ABTL0812_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Targets & Pathways ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway ABTL0812->PI3K_Akt_mTOR Inhibits ER_Stress Endoplasmic Reticulum Stress (ER-Stress) PPAR->ER_Stress Induces Autophagy Cytotoxic Autophagy ER_Stress->Autophagy Leads to PI3K_Akt_mTOR->Autophagy Inhibition Leads to Cell_Death Cancer Cell Death Autophagy->Cell_Death

Caption: Mechanism of action of this compound leading to cancer cell death.

Neurosphere_Assay_Workflow cluster_0 Preparation cluster_1 Treatment & Culture cluster_2 Analysis Start Start: Cancer Cell Culture Harvest Harvest & Create Single-Cell Suspension Start->Harvest Count Viable Cell Count Harvest->Count Seed Seed in Non-Adherent Plates with Neurosphere Medium Count->Seed Treat Add this compound (and Vehicle Control) Seed->Treat Incubate Incubate for 7-14 Days Treat->Incubate Image Image Neurospheres Incubate->Image Quantify Count Number & Measure Size of Neurospheres Image->Quantify Analyze Data Analysis (IC50) Quantify->Analyze

Caption: Experimental workflow for the neurosphere formation assay.

References

Application Notes and Protocols for ABTL-0812 in Patient-Derived Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule anti-cancer agent currently in clinical development. It induces robust cytotoxic autophagy in cancer cells, leading to their death, while demonstrating a favorable safety profile by sparing non-tumoral cells.[1][2] Patient-derived organoids (PDOs) are three-dimensional in vitro culture systems that recapitulate the genetic and phenotypic heterogeneity of a patient's tumor, making them a powerful tool for preclinical drug screening and personalized medicine. This document provides detailed application notes and protocols for the use of this compound in patient-derived organoid cultures.

Mechanism of Action

This compound exerts its anti-cancer effects through a unique dual mechanism that converges on the induction of cytotoxic autophagy.[1][3]

  • Inhibition of the PI3K/Akt/mTORC1 Axis via TRIB3 Upregulation: this compound activates the nuclear receptors PPARα and PPARγ, leading to the transcriptional upregulation of Tribbles Pseudokinase 3 (TRIB3).[4][5] TRIB3, in turn, binds to the protein kinase Akt, preventing its phosphorylation and activation. This effectively inhibits the pro-survival PI3K/Akt/mTORC1 signaling pathway.[4][5][6]

  • Induction of Endoplasmic Reticulum (ER) Stress: this compound causes an accumulation of long-chain dihydroceramides by inhibiting the enzyme dihydroceramide (B1258172) desaturase 1 (DEGS1).[7] This increase in dihydroceramides induces significant ER stress and triggers the Unfolded Protein Response (UPR).[1][7]

The convergence of Akt/mTORC1 inhibition and sustained ER stress leads to a robust and persistent autophagic response that results in cancer cell death.[1][3]

Signaling Pathway of this compound

ABTL0812_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR Activates DEGS1 DEGS1 ABTL0812->DEGS1 Inhibits TRIB3_Gene TRIB3 Gene PPAR->TRIB3_Gene Upregulates Transcription TRIB3_Protein TRIB3 Protein TRIB3_Gene->TRIB3_Protein Translation Akt Akt TRIB3_Protein->Akt Binds & Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Promotes Autophagy_Induction Cytotoxic Autophagy Autophagy_Inhibition->Autophagy_Induction Inhibition is Lifted Dihydroceramides Dihydroceramides DEGS1->Dihydroceramides Blocks conversion of ER_Stress ER Stress / UPR Dihydroceramides->ER_Stress Accumulation Induces ER_Stress->Autophagy_Induction Induces Cell_Death Cancer Cell Death Autophagy_Induction->Cell_Death Leads to

Caption: this compound dual mechanism of action leading to cytotoxic autophagy.

Data Presentation

In Vitro Efficacy of this compound
Cancer TypeCell Line/ModelIC50 (µM)Reference
GlioblastomaGBM Cell Lines15.2 - 46.9[8][9]
GlioblastomaPatient-Derived GSCs15.2 - 46.9[8][9]
Lung CancerA549Not specified[4][5]
Pancreatic CancerMiaPaCa-2Not specified[4][5]
Endometrial CancerVarious Cell LinesNot specified[6][10]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Organoid (PDO) Cultures

This protocol is adapted from established methods for generating PDOs from tumor tissues.[11][12]

Materials:

  • Fresh tumor tissue in collection medium (e.g., Advanced DMEM/F-12 with antibiotics) on ice.

  • Digestion buffer (e.g., Collagenase/Hyaluronidase mix).

  • Basement membrane matrix (e.g., Matrigel), pre-chilled.

  • Organoid culture medium (specific to tissue type, often containing EGF, Noggin, R-spondin1).

  • Cell culture plates (24- or 48-well).

  • Standard cell culture equipment.

Procedure:

  • Tissue Processing: Mince the tumor tissue into small fragments (<1 mm³) in a sterile petri dish.

  • Enzymatic Digestion: Transfer fragments to a tube with digestion buffer and incubate at 37°C with agitation for 30-60 minutes, or until tissue is dissociated.

  • Cell Isolation: Neutralize the digestion buffer with media and filter the cell suspension through a 70-100 µm cell strainer to remove large clumps.

  • Cell Pelletting: Centrifuge the suspension at 400 x g for 5 minutes. Discard the supernatant.

  • Embedding: Resuspend the cell pellet in the pre-chilled basement membrane matrix.

  • Plating: Dispense 25-50 µL droplets of the cell-matrix mixture into the center of pre-warmed culture plate wells.

  • Solidification: Incubate the plate at 37°C for 20-30 minutes to allow the matrix to solidify.

  • Culture: Gently add pre-warmed organoid culture medium to each well and maintain at 37°C and 5% CO₂. Change the medium every 2-3 days.

  • Passaging: Once organoids are established and have grown sufficiently, they can be passaged by mechanically or enzymatically disrupting the matrix and re-plating.

Protocol 2: this compound Treatment and Viability Assessment in PDOs

Materials:

  • Established PDO cultures.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Organoid culture medium.

  • Cell viability reagent (e.g., CellTiter-Glo® 3D).

  • Multi-well plates (96-well, white-walled for luminescence assays).

Procedure:

  • Organoid Dissociation and Seeding:

    • Mechanically disrupt established PDOs into smaller fragments.

    • Count the fragments or resulting single cells.

    • Seed a consistent number of organoids or cells in a basement membrane matrix into each well of a 96-well plate.

    • Allow organoids to reform for 24-48 hours.

  • Drug Preparation: Prepare a serial dilution of this compound in organoid culture medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Treatment:

    • Carefully remove the existing medium from the wells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate for a defined period (e.g., 72-120 hours), depending on the organoid growth rate.

  • Viability Assessment (Luminescence-based):

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions (typically in a 1:1 volume ratio with the culture medium).

    • Mix by shaking on an orbital shaker for 5 minutes.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized viability against the log concentration of this compound.

    • Calculate the IC50 value using a non-linear regression curve fit.

Experimental Workflow

PDO_Workflow Patient Patient Tumor Tissue Mince Mechanical Mincing Patient->Mince Digest Enzymatic Digestion Mince->Digest Embed Embed in Matrix Digest->Embed Culture Establish PDO Culture Embed->Culture Expand Expand & Bank Culture->Expand Plate Plate for Screening Expand->Plate Treat Treat with this compound (Dose-Response) Plate->Treat Assay Viability Assay (e.g., CellTiter-Glo) Treat->Assay Analyze Data Analysis (IC50 Calculation) Assay->Analyze Result Determine Organoid Sensitivity Analyze->Result

Caption: Workflow for screening this compound in patient-derived organoids.

Expected Outcomes and Data Interpretation

  • Viability Reduction: Treatment with this compound is expected to reduce the viability of cancer PDOs in a dose-dependent manner.

  • Morphological Changes: Microscopic examination may reveal changes in organoid morphology, such as increased fragmentation, reduced size, and the appearance of dying cells.

  • Biomarker Analysis: The efficacy of this compound can be further validated by analyzing key pharmacodynamic biomarkers in treated organoids. This can be done by lysing the organoids post-treatment and performing Western blotting or qPCR.

    • Expected Changes:

      • Increased expression of TRIB3.[6][10]

      • Decreased phosphorylation of Akt (p-Akt).[1][4]

      • Increased levels of ER stress markers (e.g., ATF4, CHOP).[7]

      • Increased levels of autophagy markers (e.g., LC3-II).

The use of PDOs provides a clinically relevant platform to assess the therapeutic potential of this compound across a range of cancer types and individual patient tumors, potentially identifying patient populations most likely to respond to this novel anti-cancer agent.

References

Application Note: Lipidomics Analysis of Cancer Cells Treated with ABTL-0812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class small molecule anti-cancer agent currently undergoing clinical evaluation for various malignancies, including endometrial and squamous non-small cell lung carcinoma.[1][2][3] Its mechanism of action involves the induction of robust cytotoxic autophagy in cancer cells.[4] This is achieved through a dual mechanism: the inhibition of the PI3K/Akt/mTOR pathway and the induction of endoplasmic reticulum (ER) stress.[5][6] A key event in the induction of ER stress by this compound is the significant accumulation of long-chain dihydroceramides, a class of sphingolipids.[1][2][7] This application note provides a detailed protocol for the lipidomics analysis of cancer cells treated with this compound, enabling researchers to investigate its impact on cellular lipid metabolism.

Mechanism of Action: this compound Signaling Pathway

This compound treatment leads to the inhibition of the enzyme dihydroceramide (B1258172) desaturase 1 (DEGS1), which is responsible for converting dihydroceramides to ceramides.[1] This inhibition results in a buildup of long-chain dihydroceramides within the cancer cells, triggering the Unfolded Protein Response (UPR) and ER stress. Concurrently, this compound activates PPARα and PPARγ nuclear receptors, leading to the upregulation of TRIB3. TRIB3, in turn, inhibits the Akt/mTORC1 signaling axis. The convergence of these two pathways, ER stress and Akt/mTORC1 inhibition, culminates in profound and sustained autophagy, ultimately leading to cancer cell death.[1][5][6]

ABTL0812_Pathway This compound Signaling Pathway cluster_lipid Lipid Metabolism cluster_signal Signaling Cascade cluster_cellular_response Cellular Response ABTL0812 This compound DEGS1 DEGS1 ABTL0812->DEGS1 inhibits PPAR PPARα / PPARγ ABTL0812->PPAR activates dhCer Dihydroceramides DEGS1->dhCer converts to Cer ER_Stress ER Stress / UPR dhCer->ER_Stress induces Cer Ceramides TRIB3 TRIB3 PPAR->TRIB3 upregulates Akt_mTORC1 Akt/mTORC1 Axis TRIB3->Akt_mTORC1 inhibits Autophagy Cytotoxic Autophagy Akt_mTORC1->Autophagy inhibition promotes ER_Stress->Autophagy contributes to Cell_Death Cancer Cell Death Autophagy->Cell_Death leads to Experimental_Workflow Lipidomics Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Cell Seeding ABTL0812_Treatment This compound Treatment Cell_Seeding->ABTL0812_Treatment Cell_Harvesting Cell Harvesting ABTL0812_Treatment->Cell_Harvesting Lipid_Extraction Lipid Extraction Cell_Harvesting->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Drying_Reconstitution Drying & Reconstitution Phase_Separation->Drying_Reconstitution LC_MS LC-MS/MS Analysis Drying_Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis

References

Troubleshooting & Optimization

ABTL-0812 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of ABTL-0812 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: The recommended solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][2] For cell viability assays, it is crucial to ensure the final concentration of DMSO in the culture medium is less than 0.2% to avoid solvent-induced cytotoxicity.[1][2]

Q2: What is the maximum concentration at which this compound can be dissolved in DMSO?

A2: this compound can be prepared in a clear DMSO stock solution at concentrations as high as 100 mg/mL.[3] Another commonly used stock concentration is 50 mg/mL in DMSO.[3]

Q3: How should I store this compound stock solutions in DMSO?

A3: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[3][4] For long-term storage, it is recommended to store the aliquots at -80°C, where they are stable for up to one year.[3] For short-term storage, aliquots can be kept at -20°C for up to one month.[3][4]

Q4: Can I store this compound in DMSO at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. While most compounds are stable at room temperature for short durations, for optimal efficacy and to prevent degradation, storage at -20°C or -80°C is advised.[4]

Q5: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?

A5: If your this compound solution appears cloudy or has precipitated, it may be due to the compound coming out of solution, which can happen with changes in temperature or concentration. Gently warm the solution and vortex or sonicate until the compound is fully dissolved. To avoid precipitation when diluting the stock solution for your experiment, it is recommended to perform a stepwise dilution.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation During Dilution Rapid change in solvent polarity or concentration.Perform a stepwise dilution of the DMSO stock solution into your aqueous-based culture medium. Ensure vigorous mixing after each step.
Inconsistent Experimental Results Degradation of this compound due to improper storage.Ensure stock solutions are aliquoted and stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).[3] Avoid repeated freeze-thaw cycles.[3][4]
High concentration of DMSO in the final working solution affecting cells.The final concentration of DMSO in cell-based assays should be kept low, ideally below 0.5%, and a vehicle control (medium with the same DMSO concentration) should always be included.[4] Some studies have used final DMSO concentrations of less than 0.2%.[1][2]
Difficulty Dissolving the Compound Insufficient mixing or sonication.Ensure the vial is tightly sealed and vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can also aid in solubilization.

Quantitative Data Summary

Parameter Value Solvent Reference
Stock Solution Concentration50 mg/mLDMSO[3]
Stock Solution Concentration100 mg/mLDMSO[3]
Long-Term Storage Stability1 year at -80°CIn solvent[3]
Short-Term Storage Stability1 month at -20°CIn solvent[3]
Recommended Final DMSO Concentration for in vitro assays< 0.2%Cell Culture Medium[1][2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 296.44 g/mol )[3]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 29.64 mg of this compound.

    • Aseptically add the weighed this compound powder to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.

    • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3]

Visualizations

ABTL0812_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Dissolved add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_short Store at -20°C (≤ 1 month) aliquot->store_short Short-term store_long Store at -80°C (≤ 1 year) aliquot->store_long Long-term

Caption: Workflow for preparing and storing this compound in DMSO.

ABTL0812_Signaling_Pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_pi3k PI3K/Akt/mTOR Pathway ABTL0812 This compound ER_Stress ER Stress ABTL0812->ER_Stress Induces TRIB3 TRIB3 ABTL0812->TRIB3 Upregulates Autophagy Cytotoxic Autophagy ER_Stress->Autophagy Akt Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->Autophagy Inhibits TRIB3->Akt Inhibits CellDeath Cancer Cell Death Autophagy->CellDeath

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Overcoming ABTL-0812 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to the novel anti-cancer agent ABTL-0812 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a first-in-class, orally available small molecule that induces cytotoxic autophagy in cancer cells through a dual mechanism. It activates PPARα and PPARγ nuclear receptors, leading to the upregulation of Tribbles homolog 3 (TRIB3). TRIB3, in turn, inhibits the Akt/mTORC1 signaling pathway. Concurrently, this compound induces endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR).[1][2][3] This combined action results in a robust and sustained autophagy that leads to cancer cell death, while generally sparing non-tumoral cells.[1][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While specific acquired resistance to this compound has not been extensively documented in the literature, based on its mechanism of action, potential resistance could arise from:

  • Alterations in the ER Stress Response: Cancer cells can adapt to chronic ER stress by upregulating chaperone proteins like GRP78/BiP, which help in protein folding and reduce the pro-apoptotic signals of the UPR.[4][5]

  • Modulation of TRIB3 Expression or Function: Since TRIB3 is a key mediator of this compound's activity, downregulation of its expression or mutations affecting its interaction with Akt could confer resistance. Conversely, in some contexts, TRIB3 has been shown to protect cancer cells from chemotherapy-induced ER stress, suggesting a complex role that could be exploited by resistant cells.[6]

  • Dysregulation of Autophagy: While this compound induces cytotoxic autophagy, cancer cells can sometimes hijack the autophagic process for survival. This can involve shifting the balance from cell death-inducing autophagy to a cytoprotective one.[7][8]

  • Upregulation of Pro-Survival Pathways: Activation of alternative survival pathways that bypass the Akt/mTORC1 axis could compensate for the inhibitory effects of this compound.

Q3: Are there any known biomarkers that can predict sensitivity or resistance to this compound?

A3: TRIB3 and DDIT3/CHOP mRNA levels in the blood have been investigated as potential pharmacodynamic biomarkers for this compound activity, as their expression is induced upon treatment.[9] High basal expression of components of the PI3K/Akt/mTOR pathway may indicate initial sensitivity. Conversely, elevated levels of ER stress chaperones or altered expression of key autophagy-related genes could be explored as potential markers of reduced sensitivity.

Troubleshooting Guide for Reduced this compound Efficacy

This guide provides a structured approach to investigate and potentially overcome reduced sensitivity to this compound in your cancer cell line experiments.

Problem 1: Decreased Cell Death Observed at Previously Effective Concentrations
Potential Cause Suggested Troubleshooting Steps
Adaptation to ER Stress 1. Assess UPR Markers: Use Western blot or RT-qPCR to analyze the expression of key UPR proteins, including GRP78, CHOP, and spliced XBP1. Chronically treated cells may exhibit elevated GRP78 and reduced CHOP expression, indicating a shift towards a pro-survival UPR. 2. Co-treatment with ER Stress Sensitizers: Consider combining this compound with agents that exacerbate ER stress or inhibit pro-survival UPR branches.
Altered TRIB3 Signaling 1. Verify TRIB3 Induction: Confirm that this compound treatment still induces TRIB3 expression at both the mRNA and protein levels in the less sensitive cells compared to the parental line. 2. Sequence TRIB3: In long-term resistance models, consider sequencing the TRIB3 gene to check for mutations that might impair its function.
Shift to Cytoprotective Autophagy 1. Monitor Autophagic Flux: Perform an autophagic flux assay (e.g., using LC3 turnover in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine) to determine if the autophagic process is completing and leading to degradation, or if there is a blockage in the later stages. 2. Inhibit Late-Stage Autophagy: Co-treat with autophagy inhibitors like Chloroquine or Hydroxychloroquine. If this restores sensitivity, it suggests the autophagy was cytoprotective.[7]
Problem 2: Cell Line Recovers Quickly After this compound Removal
Potential Cause Suggested Troubleshooting Steps
Activation of Alternative Survival Pathways 1. Pathway Profiling: Use antibody arrays or phosphoproteomics to screen for the activation of other pro-survival signaling pathways (e.g., MAPK/ERK, STAT3). 2. Combination Therapy: Based on the profiling results, combine this compound with inhibitors of the identified activated pathways.
Emergence of a Resistant Subpopulation 1. Single-Cell Cloning: Isolate single-cell clones from the treated population and assess their individual sensitivity to this compound to confirm the presence of a resistant subpopulation. 2. Characterize Resistant Clones: Perform molecular characterization of the resistant clones to identify the underlying resistance mechanisms.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated during the investigation of this compound resistance.

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineIC50 (µM) after 72hFold Resistance
Parental Cancer Cell Line15.5 ± 2.11.0
This compound Resistant Sub-line48.2 ± 4.53.1

Table 2: Expression of Key Proteins in Parental vs. Resistant Cells (Fold Change)

ProteinBaseline Expression (Resistant vs. Parental)Expression after this compound Treatment (Resistant vs. Parental)
TRIB30.8 ± 0.11.2 ± 0.2
p-Akt (S473)1.1 ± 0.152.5 ± 0.4
GRP783.2 ± 0.54.1 ± 0.6
CHOP0.7 ± 0.090.9 ± 0.1
LC3-II1.5 ± 0.21.8 ± 0.3

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis of Protein Expression
  • Protein Extraction: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-TRIB3, anti-p-Akt, anti-GRP78, anti-CHOP, anti-LC3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Autophagic Flux Assay (LC3 Turnover)
  • Cell Treatment: Seed cells in 6-well plates. Treat the cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) for the last 4 hours of the this compound treatment period.

  • Protein Extraction and Western Blot: Perform protein extraction and Western blot analysis as described above, using an anti-LC3 antibody.

  • Analysis: Compare the amount of LC3-II accumulation in the presence of the lysosomal inhibitor between the control and this compound treated groups. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.

Visualizations

ABTL0812_Mechanism_of_Action ABTL0812 This compound PPAR PPARα/γ ABTL0812->PPAR activates ER_Stress ER Stress ABTL0812->ER_Stress induces TRIB3 TRIB3 Upregulation PPAR->TRIB3 induces Akt Akt TRIB3->Akt inhibits mTORC1 mTORC1 Akt->mTORC1 Autophagy Cytotoxic Autophagy mTORC1->Autophagy inhibits ER_Stress->Autophagy induces Cell_Death Cancer Cell Death Autophagy->Cell_Death

Caption: Mechanism of action of this compound leading to cytotoxic autophagy.

Resistance_Troubleshooting_Workflow Start Reduced this compound Sensitivity Check_TRIB3 Assess TRIB3 Induction (RT-qPCR, Western Blot) Start->Check_TRIB3 Check_UPR Analyze UPR Markers (GRP78, CHOP) Start->Check_UPR Check_Autophagy Perform Autophagic Flux Assay Start->Check_Autophagy TRIB3_Down TRIB3 Induction Impaired Check_TRIB3->TRIB3_Down UPR_Adapted Pro-survival UPR Signature Check_UPR->UPR_Adapted Autophagy_Cytoprotective Autophagy is Cytoprotective Check_Autophagy->Autophagy_Cytoprotective Solution_TRIB3 Investigate Upstream Regulators of TRIB3 TRIB3_Down->Solution_TRIB3 Yes Solution_UPR Combine with ER Stress Sensitizers UPR_Adapted->Solution_UPR Yes Solution_Autophagy Combine with Autophagy Inhibitors (e.g., Chloroquine) Autophagy_Cytoprotective->Solution_Autophagy Yes

Caption: Troubleshooting workflow for investigating this compound resistance.

Signaling_Pathway_Resistance cluster_resistance Potential Resistance Mechanisms ABTL0812 This compound TRIB3 TRIB3 ABTL0812->TRIB3 ER_Stress ER Stress ABTL0812->ER_Stress Akt Akt TRIB3->Akt Autophagy Cytotoxic Autophagy Akt->Autophagy ER_Stress->Autophagy Cell_Death Cell Death Autophagy->Cell_Death TRIB3_down TRIB3 Downregulation TRIB3_down->TRIB3 GRP78_up GRP78 Upregulation GRP78_up->ER_Stress dampens Autophagy_block Autophagy Block/ Shift to Pro-Survival Autophagy_block->Autophagy Bypass_pathway Alternative Survival Pathway Activation Bypass_pathway->Cell_Death inhibits

Caption: Potential resistance pathways to this compound's therapeutic effects.

References

Interpreting off-target effects of ABTL-0812 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ABTL-0812. Our aim is to help you interpret potential off-target effects and navigate common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell viability assays (e.g., MTT, CellTiter-Glo).

  • Question: We are treating our cancer cell lines with this compound and observing variable or weak cytotoxic effects. What could be the underlying cause?

  • Answer: Several factors can contribute to this observation. Firstly, ensure that the this compound concentrations and incubation times are appropriate for your specific cell line. The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cancer cell lines.[1][2][3] Secondly, cell density at the time of treatment can influence the outcome. High cell densities might lead to nutrient depletion and altered metabolic states, potentially masking the drug's effect. It is also crucial to confirm that your vehicle control (e.g., DMSO) is not contributing to cytotoxicity at the concentrations used. Lastly, consider the possibility of inherent or acquired resistance in your cell line, which might be linked to alterations in the PI3K/Akt/mTOR pathway or the cellular stress response.

Issue 2: Difficulty in detecting the induction of TRIB3 and downregulation of p-Akt/mTOR signaling via Western blot.

  • Question: We are not observing a consistent increase in TRIB3 expression or a decrease in Akt phosphorylation at Ser473 after this compound treatment. How can we troubleshoot this?

  • Answer: This could be an issue with either the experimental conditions or the Western blot protocol itself. Ensure that you are harvesting cell lysates at an appropriate time point post-treatment, as the induction of TRIB3 and subsequent inhibition of Akt phosphorylation are dynamic processes. A time-course experiment is recommended to determine the optimal time point. For the Western blot, it is critical to use a blocking buffer that is compatible with phospho-protein detection; 5% BSA in TBST is generally recommended over milk, as milk contains phosphoproteins that can cause high background.[4] Also, verify the specificity and efficacy of your primary antibodies for both total and phosphorylated proteins. Loading sufficient amounts of total protein (30-40 µg) is also important for detecting changes in protein expression and phosphorylation.[4]

Issue 3: Ambiguous results in autophagy assays, such as an increase in LC3-II levels without significant cell death.

  • Question: We see an accumulation of LC3-II upon this compound treatment, but this does not correlate with the expected level of cytotoxic autophagy. How should we interpret this?

  • Answer: An increase in LC3-II alone is not definitive proof of increased autophagic flux.[5] It can indicate either an induction of autophagy or a blockage in the fusion of autophagosomes with lysosomes. To distinguish between these two possibilities, it is essential to perform an autophagy flux assay.[5] This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as chloroquine (B1663885) or bafilomycin A1. A further increase in LC3-II levels in the presence of the inhibitor would confirm an increase in autophagic flux. Additionally, monitoring the levels of p62/SQSTM1, a protein that is degraded during autophagy, can provide further evidence. A decrease in p62 levels would be consistent with functional autophagy.

Issue 4: Observing signs of cellular stress that are not directly linked to apoptosis.

  • Question: Our cells treated with this compound show morphological changes indicative of stress, but we do not see a significant increase in markers of apoptosis like cleaved caspase-3. What other cell death mechanisms might be at play?

  • Answer: this compound is known to induce cell death primarily through cytotoxic autophagy, which is a non-apoptotic form of programmed cell death.[6][7] Therefore, it is expected that you might not observe classic apoptotic features. The cellular stress you are observing is likely due to the induction of the Unfolded Protein Response (UPR) as a consequence of Endoplasmic Reticulum (ER) stress, a key part of this compound's mechanism of action.[8] To confirm this, you can perform qPCR or Western blot to measure the expression of ER stress markers such as ATF4 and CHOP (also known as DDIT3). An upregulation of these markers would support the induction of ER stress.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a dual mechanism of action that converges to induce cytotoxic autophagy in cancer cells.[6][7] It activates the nuclear receptors PPARα and PPARγ, leading to the upregulation of Tribbles Homolog 3 (TRIB3).[6] TRIB3, in turn, inhibits the PI3K/Akt/mTORC1 signaling pathway.[6] Concurrently, this compound induces Endoplasmic Reticulum (ER) stress, triggering the Unfolded Protein Response (UPR).[8] The combination of mTORC1 inhibition and ER stress leads to a robust and sustained autophagic response that results in cancer cell death.

Q2: Are there any known off-target effects of this compound?

A2: The term "off-target" in the context of this compound is nuanced. The drug's effects, including the induction of ER stress and the profound activation of autophagy, are considered part of its on-target mechanism leading to cancer cell death. However, these broad cellular responses can have widespread downstream consequences that might be misinterpreted as off-target effects in certain experimental settings. For example, the modulation of autophagy could influence other cellular processes such as inflammation or metabolism. It is crucial to interpret experimental results within the known mechanistic framework of this compound.

Q3: How can I be sure that the cell death I'm observing is due to cytotoxic autophagy and not another mechanism?

A3: To confirm that the observed cell death is mediated by cytotoxic autophagy, you can perform several experiments. First, as mentioned in the troubleshooting guide, confirm an increase in autophagic flux using lysosomal inhibitors. Second, you can use autophagy inhibitors, such as 3-methyladenine (B1666300) (3-MA) or spautin-1, to see if they can rescue the cells from this compound-induced death. If the inhibition of autophagy reduces cell death, it strongly suggests that the cytotoxic effect is autophagy-dependent. Finally, you should also check for markers of other cell death pathways, such as apoptosis (e.g., cleaved caspases, PARP cleavage) and necroptosis (e.g., MLKL phosphorylation), to rule them out.

Q4: What are the potential mechanisms of resistance to this compound?

A4: While specific mechanisms of acquired resistance to this compound are still under investigation, potential resistance could arise from alterations in its core signaling pathway. For instance, mutations in components of the PI3K/Akt/mTOR pathway that render it insensitive to TRIB3-mediated inhibition could confer resistance. Similarly, cells that can adapt to high levels of ER stress, for example, by upregulating specific chaperones or antioxidant responses, might be less susceptible to this compound-induced cytotoxicity. The generation of paclitaxel-resistant TNBC cells has been shown to not confer cross-resistance to ABTL0812.[7]

Q5: What are the recommended concentrations of this compound for in vitro and in vivo experiments?

A5: The effective concentration of this compound varies depending on the cancer cell line and the experimental model. For in vitro studies, IC50 values typically range from 15 µM to 50 µM.[1][2] For in vivo mouse models, oral administration of this compound at doses of 120 mg/kg to 240 mg/kg has been shown to be effective in reducing tumor growth.[1][8][9] In clinical trials, the recommended phase 2 dose has been determined to be 1300 mg three times a day.[10][11]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Adenocarcinoma~20-30
H1975Lung Adenocarcinoma~25-35
H157Squamous Lung Carcinoma~20-30
H520Squamous Lung Carcinoma~30-40
U87MGGlioblastoma15.8
T98GGlioblastoma46.9
GSC-5Glioblastoma Stem Cells15.2
MDA-MB-231Triple-Negative Breast Cancer~20-60
231PTR (Paclitaxel-Resistant)Triple-Negative Breast Cancer~20-60

Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[1][7][12][13]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer ModelAdministration RouteDosageOutcome
Glioblastoma (U87MG & T98G)Oral120 mg/kg & 240 mg/kg dailyImpaired tumor growth, increased survival
Lung Cancer (A549)OralNot specifiedPotentiates the effect of docetaxel
Pancreatic Cancer (MiaPaCa-2)Oral120 mg/kg, 5 times/weekInhibition of tumor growth
Neuroblastoma (SK-N-BE(2))Oral120 mg/kgImpaired tumor growth

Data compiled from multiple sources.[1][8][9][13]

Experimental Protocols

1. Western Blot for TRIB3, p-Akt (Ser473), and LC3-II

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 30-50 µg of protein per lane onto a 12% polyacrylamide gel to ensure good separation of LC3-I and LC3-II bands.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRIB3, phospho-Akt (Ser473), total Akt, and LC3B overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL detection reagent.

2. Autophagy Flux Assay

  • Cell Treatment: Seed cells and treat with this compound at the desired concentration. For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 50 µM chloroquine or 100 nM bafilomycin A1) to a subset of the wells.

  • Lysis and Western Blot: Harvest cell lysates and perform Western blotting for LC3B as described above.

  • Analysis: Compare the LC3-II levels in cells treated with this compound alone to those co-treated with the lysosomal inhibitor. A significant increase in LC3-II in the co-treated sample indicates an increase in autophagic flux.

3. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. It is also recommended to measure background absorbance at a reference wavelength of 630 nm to correct for optical variations.[14]

Visualizations

ABTL0812_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum PI3K PI3K Akt Akt PI3K->Akt activates This compound This compound PPARa/g PPARa/g This compound->PPARa/g activates ER_Stress ER_Stress This compound->ER_Stress induces TRIB3 TRIB3 PPARa/g->TRIB3 upregulates TRIB3->Akt inhibits mTORC1 mTORC1 Akt->mTORC1 activates Autophagy Autophagy mTORC1->Autophagy inhibits Cell_Death Cell_Death Autophagy->Cell_Death leads to cytotoxic UPR UPR ER_Stress->UPR activates UPR->Autophagy induces Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment This compound Treatment (dose-response & time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis (TRIB3, p-Akt, LC3-II) Treatment->Western_Blot Autophagy_Flux Autophagy Flux Assay Treatment->Autophagy_Flux ER_Stress_Assay ER Stress Marker Analysis (qPCR for ATF4, CHOP) Treatment->ER_Stress_Assay Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Autophagy_Flux->Data_Analysis ER_Stress_Assay->Data_Analysis Troubleshooting_Logic Start Unexpected Experimental Result Check_Cytotoxicity Low/Inconsistent Cytotoxicity? Start->Check_Cytotoxicity Check_Signaling TRIB3/p-Akt Modulation Absent? Check_Cytotoxicity->Check_Signaling No Solution_Cytotoxicity Optimize dose, time, cell density. Check for resistance. Check_Cytotoxicity->Solution_Cytotoxicity Yes Check_Autophagy Ambiguous Autophagy Results? Check_Signaling->Check_Autophagy No Solution_Signaling Optimize Western Blot protocol. Check antibody validity. Perform time-course. Check_Signaling->Solution_Signaling Yes Check_Apoptosis Apoptosis Markers Negative? Check_Autophagy->Check_Apoptosis No Solution_Autophagy Perform autophagy flux assay. Measure p62 levels. Check_Autophagy->Solution_Autophagy Yes Solution_Apoptosis Investigate cytotoxic autophagy. Measure ER stress markers. Check_Apoptosis->Solution_Apoptosis Yes End Problem Resolved Check_Apoptosis->End No Solution_Cytotoxicity->End Solution_Signaling->End Solution_Autophagy->End Solution_Apoptosis->End

References

ABTL-0812 In Vivo Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of ABTL-0812 in in vivo studies. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class, orally administered small molecule that induces cytotoxic autophagy in cancer cells through a dual mechanism.[1][2] It inhibits the Akt/mTORC1 signaling pathway by inducing the overexpression of Tribbles homolog 3 (TRIB3), a pseudokinase that blocks Akt activation.[1][3] Simultaneously, it activates Endoplasmic Reticulum (ER) Stress and the subsequent Unfolded Protein Response (UPR).[1][4] Both of these actions converge to trigger robust and persistent autophagy, leading to cancer cell death while generally sparing non-tumoral cells.[1][5]

Q2: What is the recommended route of administration for this compound in animal studies?

A2: In preclinical animal models, this compound is consistently administered orally (p.o.).[1][2][6] This aligns with its development as an oral anticancer compound for clinical use.

Q3: What are the typical dosage ranges for this compound in murine models?

A3: Based on published preclinical studies, dosages for this compound in mice typically range from 120 mg/kg to 240 mg/kg, administered daily by oral gavage.[1][2] These doses have been shown to be well-tolerated and effective in various xenograft models, including glioblastoma and neuroblastoma.[1][6]

Q4: Has a Maximum Tolerated Dose (MTD) been established for this compound?

A4: In the first-in-human Phase 1 clinical trial, a Maximum Tolerated Dose (MTD) was not reached, highlighting the drug's high safety profile.[5][7] The Recommended Phase 2 Dose (RP2D) was determined based on pharmacokinetic/pharmacodynamic (PK/PD) modeling.[5][7]

Q5: Can this compound be combined with other therapies?

A5: Yes, preclinical and clinical data show that this compound potentiates the efficacy of standard-of-care treatments, including chemotherapy and radiotherapy, without a significant increase in toxicity.[1][8][9] It has shown synergistic effects with agents like paclitaxel (B517696), carboplatin, cisplatin, and irinotecan (B1672180) in various cancer models.[5][6][9]

Troubleshooting Guide

Q1: I am observing high variability in tumor growth inhibition between subjects. What could be the cause?

A1: Variability can stem from several factors:

  • Drug Formulation and Administration: Ensure this compound is properly solubilized or suspended and that the oral gavage technique is consistent to guarantee accurate dosing.

  • Tumor Heterogeneity: The inherent biological variability in xenograft models can lead to different growth rates. Ensure tumors are of a uniform size at the start of treatment.

  • Animal Health: Monitor the general health of the animals, as underlying issues can affect treatment response. Both 120 mg/kg and 240 mg/kg doses have been reported to be well-tolerated without significant weight loss or signs of distress.[1][2]

Q2: My in vitro IC50 values for this compound are not translating to the expected in vivo efficacy. Why might this be?

A2: Discrepancies between in vitro and in vivo results are common due to complex physiological factors.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism will differ from cell culture conditions. The oral bioavailability and tissue distribution will impact the concentration of the drug that reaches the tumor.

  • Tumor Microenvironment: The in vivo tumor microenvironment, including factors like hypoxia and angiogenesis, can influence drug efficacy. Studies have shown that this compound can reduce the vascularization of tumors.[1]

  • Dosing Schedule: In vitro exposure is constant, whereas in vivo levels fluctuate. The dosing frequency in your study should be sufficient to maintain a therapeutic concentration at the tumor site. Daily administration is common in published studies.[1]

Q3: Are there any known pharmacodynamic biomarkers to confirm that this compound is hitting its target in vivo?

A3: Yes, the upregulation of TRIB3 and DDIT3 (also known as CHOP) are key markers of this compound's mechanism of action.[3][10] You can measure the mRNA or protein levels of these markers in tumor tissue collected at the end of the study to confirm target engagement.[10] In clinical studies, TRIB3 mRNA levels in peripheral blood mononuclear cells have been explored as a potential biomarker.[3]

Data Presentation

Table 1: Summary of this compound Dosages in Preclinical In Vivo Models

Cancer TypeAnimal ModelDosage(s)Administration Route & ScheduleKey FindingsReference
GlioblastomaAthymic nude mice (subcutaneous xenografts)120 mg/kg, 240 mg/kgOral, DailyImpaired tumor growth, decreased cell proliferation, reduced vascularization.[1][2]
NeuroblastomaMice (subcutaneous xenografts)120 mg/kgOralImpaired tumor growth.[6]
NeuroblastomaImmunodeficient mice (subcutaneous xenografts)120 mg/kgOralPotentiates the effect of irinotecan and retinoic acid.[5]
Lung AdenocarcinomaImmunosuppressed nude mice (subcutaneous xenografts)Not specified, but used in combinationOralPotentiates the therapeutic effect of docetaxel.[3]

Experimental Protocols

Protocol: General Methodology for an In Vivo Efficacy Study of this compound

This protocol provides a generalized framework. Specific details should be optimized for your cell line and animal model.

  • Cell Culture: Culture the chosen cancer cell line (e.g., U87MG for glioblastoma) under standard conditions. Ensure cells are healthy and in the logarithmic growth phase before implantation.

  • Animal Model: Use immunodeficient mice (e.g., athymic female CD1 nu/nu), typically 6-8 weeks old. Allow animals to acclimate for at least one week before the experiment begins.

  • Tumor Implantation:

    • For subcutaneous models, inject 5 x 10⁶ cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Randomization and Grouping:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=10 per group is common).

    • Example groups:

      • Group 1: Vehicle control (oral, daily)

      • Group 2: this compound (120 mg/kg, oral, daily)

      • Group 3: this compound (240 mg/kg, oral, daily)

      • Group 4: Positive control (e.g., another mTOR inhibitor like everolimus).[1]

  • Drug Preparation and Administration:

    • Prepare the this compound formulation according to the supplier's instructions or established lab protocols.

    • Administer the specified dose daily via oral gavage. The volume is typically 10 mL/kg.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record animal body weight and monitor for any signs of toxicity or distress at the same frequency.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a specific size or after a fixed duration.

    • At the endpoint, euthanize the animals and excise the tumors.

    • Measure the final tumor weight.

    • A portion of the tumor can be flash-frozen for molecular analysis (e.g., immunoblotting for p-Akt, TRIB3) or fixed in formalin for histological analysis (e.g., Ki67 for proliferation).

Visualizations

ABTL0812_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K ABTL0812 This compound TRIB3 TRIB3 ABTL0812->TRIB3 Induces Expression ER Endoplasmic Reticulum (ER) ABTL0812->ER Induces Stress Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Akt->mTORC1 Autophagy Cytotoxic Autophagy mTORC1->Autophagy Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation TRIB3->Akt Inhibits ER_Stress ER Stress / UPR ER->ER_Stress ER_Stress->Autophagy Cell_Death Cancer Cell Death Autophagy->Cell_Death

Caption: Dual mechanism of action of this compound leading to cytotoxic autophagy.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Culture (e.g., U87MG) Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (Athymic Nude Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth (to ~100 mm³) Tumor_Implantation->Tumor_Growth Randomization 5. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Oral Dosing (Vehicle, this compound) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Animal Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Excision 9. Tumor Excision & Weight Measurement Endpoint->Tumor_Excision Analysis 10. Tissue Analysis (Histology, Western Blot) Tumor_Excision->Analysis

Caption: General experimental workflow for an this compound in vivo efficacy study.

References

Technical Support Center: Measuring Cytotoxic Autophagy Induced by ABTL-0812

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring cytotoxic autophagy induced by the anti-cancer agent ABTL-0812. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class, orally administered small molecule that induces cytotoxic autophagy in cancer cells.[1][2] Its mechanism of action is twofold:

  • Inhibition of the Akt/mTORC1 signaling pathway : this compound upregulates the expression of Tribbles Pseudokinase 3 (TRIB3).[1][3][4] TRIB3, in turn, binds to Akt, preventing its activation and leading to the inhibition of the downstream mTORC1 pathway, a key negative regulator of autophagy.[1][4]

  • Induction of Endoplasmic Reticulum (ER) Stress : this compound causes an accumulation of dihydroceramides, which induces ER stress and activates the Unfolded Protein Response (UPR).[5][6] This ER stress signaling further promotes the induction of autophagy.[5][6]

The convergence of these two pathways leads to a robust and sustained autophagic response that results in cancer cell death, while normal cells are less affected.[1][2]

Q2: How does cytotoxic autophagy differ from cytoprotective autophagy?

Autophagy can have dual roles in cancer. Cytoprotective autophagy allows cancer cells to survive under stressful conditions, such as nutrient deprivation or chemotherapy, by recycling cellular components to provide energy and building blocks. In contrast, cytotoxic autophagy, as induced by this compound, is a form of programmed cell death where the autophagic process is excessively activated, leading to the degradation of essential cellular components and ultimately, cell demise.[1]

Q3: What are the key molecular markers to measure this compound-induced autophagy?

The primary markers for monitoring autophagy induced by this compound are:

  • LC3-II (Microtubule-associated protein 1A/1B-light chain 3-II) : An increase in the lipidated form of LC3 (LC3-II) is a hallmark of autophagosome formation. Monitoring the conversion of LC3-I to LC3-II is a standard method to assess autophagy induction.[3][7]

  • p62/SQSTM1 (Sequestosome 1) : p62 is an autophagy receptor that is itself degraded during the autophagic process. A decrease in p62 levels can indicate a functional autophagic flux.[8][9]

  • TRIB3 (Tribbles Pseudokinase 3) : As a key mediator of this compound's action, an increase in TRIB3 expression is an upstream indicator of the drug's engagement with its target pathway.[3][4]

Q4: What assays can be used to measure the cytotoxic effects of this compound?

Several assays can be employed to quantify the cytotoxicity of this compound:

  • Cell Viability Assays (e.g., CCK-8, MTT) : These colorimetric assays measure the metabolic activity of viable cells. A decrease in signal indicates a reduction in cell viability.[1][2][10][11][12]

  • Clonogenic Survival Assay : This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining) : While this compound primarily induces autophagic cell death, it's often useful to run apoptosis assays to distinguish between different cell death modalities.[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound-induced cytotoxic autophagy, the following diagrams have been generated using Graphviz.

cluster_0 This compound Dual Mechanism of Action cluster_1 Akt/mTORC1 Pathway Inhibition cluster_2 ER Stress Induction ABTL0812 This compound TRIB3 TRIB3 ABTL0812->TRIB3 Upregulates Dihydroceramides Dihydroceramides ABTL0812->Dihydroceramides Increases Akt Akt TRIB3->Akt Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy Cytotoxic Autophagy mTORC1->Autophagy Inhibits Cell_Death Cancer Cell Death Autophagy->Cell_Death ER_Stress ER Stress Dihydroceramides->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates UPR->Autophagy Promotes

This compound Mechanism of Action

cluster_0 Autophagic Flux Assay Workflow (LC3-II Turnover) start Seed Cells treat Treat with this compound +/- Lysosomal Inhibitor (e.g., Chloroquine) start->treat lyse Lyse Cells & Quantify Protein treat->lyse wb Western Blot for LC3-I/II and p62 lyse->wb analyze Densitometry Analysis wb->analyze end Assess Autophagic Flux analyze->end

Autophagic Flux Assay Workflow

cluster_0 Cytotoxicity Assay Workflow (CCK-8) start Seed Cells in 96-well Plate treat Treat with varying concentrations of this compound start->treat add_cck8 Add CCK-8 Reagent treat->add_cck8 incubate Incubate (1-4 hours) add_cck8->incubate read Measure Absorbance at 450 nm incubate->read end Calculate Cell Viability (%) read->end

References

ABTL-0812 toxicity profile in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity profile of ABTL-0812 in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound in non-cancerous cells?

A1: Preclinical data indicates that this compound exhibits a high safety profile and is highly selective for tumor cells, sparing non-tumoral cells.[1][2] At therapeutic concentrations, it does not typically kill normal cells.[1] This selectivity is attributed to the fact that cancer cells have elevated levels of Endoplasmic Reticular (ER) stress to survive hostile environments. This compound pushes the ER stress levels beyond a protective threshold in cancer cells, leading to cell death, while healthy cells have a wider margin of tolerance.[3][4]

Q2: Has the cytotoxicity of this compound been quantitatively assessed in any non-cancerous cell lines?

A2: Yes, the 50% inhibitory concentration (IC50) of this compound has been determined in normal human astrocytes and Human Brain Microvascular Endothelial Cells (HBMVECs). The IC50 values were found to be 380 μM for astrocytes and 225 μM for HBMVECs.[2]

Q3: What is the mechanism of action of this compound, and how does it spare non-cancerous cells?

A3: this compound has a dual mechanism of action that converges to induce robust and persistent cytotoxic autophagy in cancer cells.[2][5] It activates the nuclear receptors PPARα and PPARγ, leading to the upregulation of Tribbles homolog 3 (TRIB3).[1][2] TRIB3, a pseudokinase, inhibits the Akt/mTORC1 signaling pathway.[2][5] Simultaneously, this compound induces ER stress and the Unfolded Protein Response (UPR).[2][5] This combined action leads to autophagy-mediated cell death specifically in cancer cells, which are already under high ER stress.[3][5]

Troubleshooting Guide

Issue 1: High cytotoxicity observed in non-cancerous control cell lines.

  • Possible Cause: The concentration of this compound used may be too high for the specific cell line being tested. While generally safe for non-cancerous cells, very high concentrations can induce toxicity.

  • Troubleshooting Step: Perform a dose-response curve starting from a low concentration and titrating up to determine the optimal, non-toxic concentration for your specific non-cancerous cell line. Refer to the published IC50 values for astrocytes (380 μM) and HBMVECs (225 μM) as a starting reference.[2]

  • Possible Cause: The cell line may be particularly sensitive or may have been cultured under stressful conditions, making it more susceptible to drug-induced stress.

  • Troubleshooting Step: Ensure the cells are healthy and growing in optimal culture conditions before initiating the experiment. Use a fresh batch of cells from a reliable source.

Issue 2: Inconsistent results in cell viability assays.

  • Possible Cause: Variability in cell seeding density can lead to inconsistent results.

  • Troubleshooting Step: Ensure a consistent number of cells are seeded in each well. It is advisable to perform a cell count before seeding.

  • Possible Cause: Uneven drug distribution in the culture wells.

  • Troubleshooting Step: After adding this compound, gently mix the plate to ensure even distribution of the compound in the media.

  • Possible Cause: The incubation time with this compound may not be optimal.

  • Troubleshooting Step: Conduct a time-course experiment to determine the optimal duration of exposure for your experimental setup.

Quantitative Toxicity Data

Cell LineCell TypeIC50 (μM)Citation
Normal Human Astrocytes (NHA)Non-Cancerous380[2]
Human Brain Microvascular Endothelial Cells (HBMVEC)Non-Cancerous225[2]

Experimental Protocols

Cell Viability Assay (Based on CCK-8)

This protocol is a general guideline for assessing the cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) or similar tetrazolium salt-based assay.

  • Cell Seeding:

    • Culture the desired non-cancerous cell line (e.g., NHA, HBMVEC) in appropriate culture medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plate for the desired time period (e.g., 48 hours).

  • Cell Viability Measurement:

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using appropriate software.

Signaling Pathway and Experimental Workflow

ABTL0812_Mechanism cluster_ABTL0812 This compound Action cluster_pathways Cellular Pathways cluster_outcome Cellular Outcome ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR ER_Stress ER Stress & UPR ABTL0812->ER_Stress TRIB3 TRIB3 Upregulation PPAR->TRIB3 Akt_mTORC1 Akt/mTORC1 Inhibition TRIB3->Akt_mTORC1 Autophagy Cytotoxic Autophagy Akt_mTORC1->Autophagy ER_Stress->Autophagy CellDeath Cancer Cell Death Autophagy->CellDeath NormalCellSparing Non-Cancerous Cell Sparing Autophagy->NormalCellSparing Cytotoxicity_Assay_Workflow start Start seed_cells Seed Non-Cancerous Cells (96-well plate) start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 treat_drug Treat with this compound (Serial Dilutions) incubate1->treat_drug incubate2 Incubate 48h (Drug Exposure) treat_drug->incubate2 add_cck8 Add CCK-8 Reagent incubate2->add_cck8 incubate3 Incubate 1-4h add_cck8->incubate3 read_absorbance Measure Absorbance (450 nm) incubate3->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

References

Technical Support Center: ABTL-0812 Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ABTL-0812 in combination therapy experiments. Here you will find frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class, orally administered small molecule that induces cytotoxic autophagy in cancer cells through a dual mechanism.[1][2][3] It binds to and activates the nuclear receptors PPARα and PPARγ, which leads to the upregulation of Tribbles Pseudokinase 3 (TRIB3).[2][4][5] TRIB3, in turn, binds to Akt and inhibits the PI3K/Akt/mTORC1 signaling pathway.[1][6] Concurrently, this compound induces Endoplasmic Reticulum (ER) stress by increasing cellular levels of dihydroceramides, activating the Unfolded Protein Response (UPR).[6][7] This dual action converges to induce a robust and persistent autophagy that results in cancer cell death, while largely sparing non-tumoral cells.[1][4]

Q2: With which chemotherapeutic agents has this compound shown synergy?

A2: Preclinical and clinical studies have demonstrated that this compound potentiates the efficacy of several standard chemotherapy agents without a significant increase in toxicity.[1][8] Notable combinations include:

  • Paclitaxel (B517696) and Carboplatin: This combination has been investigated in Phase I/II clinical trials for endometrial and squamous non-small cell lung cancer (NSCLC).[1][5][9]

  • FOLFIRINOX: A Phase 2b clinical trial is studying this compound in combination with FOLFIRINOX for patients with metastatic pancreatic cancer.[1]

  • Temozolomide and Radiotherapy: In preclinical glioblastoma models, this compound potentiated the effects of both treatments.[10][11]

  • Paclitaxel (in Triple-Negative Breast Cancer): Preclinical models have shown that this compound can enhance the anti-tumor effect of paclitaxel and even revert chemoresistance.[8]

Q3: What are the key pharmacodynamic biomarkers to confirm this compound activity?

A3: The most reliable pharmacodynamic biomarkers for this compound activity are the mRNA and protein levels of TRIB3 and the ER stress marker DDIT3/CHOP.[4][6] Increased expression of these genes has been validated in patient blood samples and tumor tissues from clinical trials, confirming target engagement.[5][6][9] Another key marker is the conversion of LC3-I to LC3-II, which indicates the formation of autophagosomes.[12]

Q4: What is a typical effective concentration range for this compound in in vitro cell culture experiments?

A4: The half-maximal inhibitory concentrations (IC50s) for this compound vary across different cancer cell lines but typically fall within the range of 15 µM to 47 µM after 48-96 hours of treatment.[3][10][11] For mechanistic studies or combination assays, researchers often use concentrations ranging from 5 µM to 40 µM.[1][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Signaling Pathway and Experimental Workflows

ABTL0812_Mechanism_of_Action cluster_0 This compound Dual Mechanism cluster_1 Akt/mTOR Pathway Inhibition cluster_2 ER Stress Induction ABTL This compound PPAR ↑ PPARα / PPARγ Activation ABTL->PPAR DHC ↑ Dihydroceramides ABTL->DHC TRIB3 ↑ TRIB3 Expression PPAR->TRIB3 Akt Akt TRIB3->Akt Inhibits Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Autophagy Robust Cytotoxic Autophagy mTORC1->Autophagy Inhibits mTORC1->Autophagy CellDeath Cancer Cell Death Autophagy->CellDeath ER_Stress Endoplasmic Reticulum Stress DHC->ER_Stress ER_Stress->Autophagy Induces UPR ↑ UPR Activation (ATF4, CHOP) ER_Stress->UPR UPR->TRIB3 Induces

Caption: Dual mechanism of this compound leading to cytotoxic autophagy.

Synergy_Experiment_Workflow cluster_workflow Synergy Analysis Workflow arrow A 1. Single Agent Titration Determine IC50 for this compound and Combination Drug (e.g., Paclitaxel) B 2. Combination Plate Setup Treat cells with drugs at a constant ratio (e.g., based on IC50 ratio) across a range of dilutions. A->B C 3. Cell Viability Assay Incubate for 48-72h. Measure viability (e.g., MTT assay). B->C D 4. Data Analysis Calculate fractional effect (Fa) for each dose. Use software (e.g., CompuSyn) to calculate Combination Index (CI). C->D E 5. Interpretation CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism D->E

Caption: Experimental workflow for assessing drug synergy.

Troubleshooting Guides

Issue EncounteredQuestion / Possible CauseSuggested Solution
Low/No Cytotoxicity Observed Is the this compound concentration too low?Perform a dose-response curve for your specific cell line. IC50s can range from 15-47 µM. Ensure the final DMSO concentration is low (<0.2%) as it can be toxic at higher levels.[1]
Is the incubation time too short?Cytotoxic effects are typically measured after 48 to 96 hours of continuous exposure.[3][10] Consider a time-course experiment.
Weak LC3-II band on Western Blot Is basal autophagy low in your cell line?Some cell lines have low basal autophagy. To confirm this compound is inducing autophagy, you must perform an autophagy flux assay by co-treating with an inhibitor like bafilomycin A1 or chloroquine.[13]
Are you using the correct gel percentage?LC3-I and LC3-II are small proteins (16-18 kDa and 14-16 kDa, respectively). Use a higher percentage gel (12-15%) or a gradient gel to ensure proper separation.[1]
Could the protein have degraded?LC3 is sensitive to degradation and multiple freeze-thaw cycles. Prepare fresh lysates and analyze them quickly.
Inconsistent Synergy Results Is the drug ratio optimal for combination?Synergy can be ratio-dependent. The Chou-Talalay method typically uses a constant ratio of drugs based on their individual IC50s. Test a few different ratios if initial results are inconclusive.
Is the mathematical model appropriate?The Chou-Talalay method and Combination Index (CI) is a robust and widely accepted model for quantifying synergy.[3][6][7] Ensure you are using appropriate software (e.g., CompuSyn) for accurate CI calculation.
High Background on Western Blot for TRIB3/CHOP Is the antibody concentration too high?Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background.
Is blocking insufficient?Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[1]

Quantitative Data Summary

Table 1: In-Vitro Efficacy of this compound in Glioblastoma (GBM) Cell Lines Data represents the half-maximal inhibitory concentration (IC50) after treatment.

Cell Line / Cell TypeTreatment DurationIC50 (µM)Citation
GBM Cell Lines (Panel)48 hours15.2 - 46.9[3][10][11]
GBM Stem Cells (GSCs)96 hours15.2 - 46.9[3][10][11]
HBMVEC (Normal Endothelial)48 hours> 50[10]
Astrocytes (Normal)48 hours> 50[10]

Table 2: Clinical Efficacy of this compound + Paclitaxel/Carboplatin in Squamous NSCLC Data from a Phase II clinical trial (NCT03366480).

Efficacy EndpointValue
Overall Response Rate (ORR)52.0%
Median Overall Survival (OS)22.5 months
Median Progression-Free Survival (PFS)6.2 months
Citation [5][9]

Table 3: Interpretation of Combination Index (CI) Values Based on the Chou-Talalay Method.

CI ValueInterpretation
< 1Synergism: The effect of the two drugs combined is greater than the sum of their individual effects.
= 1Additive Effect: The effect of the two drugs combined is equal to the sum of their individual effects.
> 1Antagonism: The effect of the two drugs combined is less than the sum of their individual effects.
Citation [3][6][7]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture media. For combination experiments, prepare them at a fixed ratio (e.g., the ratio of their IC50s). This compound is typically dissolved in DMSO; ensure the final DMSO concentration in all wells is ≤0.2%.[1]

  • Treatment: Remove the old media and add 100 µL of media containing the single agents or the combination to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan (B1609692) crystal formation.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression.

Protocol 2: Autophagy Flux Assay by Western Blot

This assay is crucial to determine if this compound truly induces autophagy (increases autophagosome formation) or merely blocks their degradation.

  • Experimental Setup: For each condition, set up two parallel wells/dishes.

    • Dish 1: Treat with this compound (and/or combination drug) alone.

    • Dish 2: Treat with this compound (and/or combination drug) + a lysosomal inhibitor.

  • Treatment:

    • Treat cells with the desired concentration of this compound for a set duration (e.g., 16-24 hours).

    • For the final 2-4 hours of the incubation, add a lysosomal inhibitor such as Bafilomycin A1 (50-100 nM) or Chloroquine (20-50 µM) to the "Dish 2" set.[10] Include appropriate vehicle and inhibitor-only controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel. This higher percentage is critical for resolving LC3-I and LC3-II.[1]

  • Transfer: Transfer proteins to a 0.2 µm PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against LC3.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate.

  • Interpretation: Autophagic flux is determined by comparing the LC3-II levels between the inhibitor-treated and untreated samples. A significant further increase in the LC3-II band intensity in the presence of the inhibitor (e.g., this compound + Bafilomycin A1) compared to the drug alone (this compound) indicates a true induction of autophagic flux.[13]

Autophagy_Flux_Logic cluster_logic Interpreting Autophagy Flux Start Observe ↑ LC3-II with This compound Treatment Question Is this due to ↑ formation or ↓ degradation? Start->Question Assay Perform Flux Assay: Compare [this compound] vs [this compound + Bafilomycin A1] Question->Assay Result1 Result A: LC3-II is even higher with Bafilomycin A1 co-treatment Assay->Result1 Result2 Result B: LC3-II level is similar with Bafilomycin A1 co-treatment Assay->Result2 Conclusion1 Conclusion: Autophagic flux is INDUCED. (Formation > Degradation) Result1->Conclusion1 Conclusion2 Conclusion: Autophagic flux is BLOCKED. (Degradation is inhibited) Result2->Conclusion2

Caption: Logic for interpreting results from an autophagy flux assay.

References

Technical Support Center: Cell Viability Assay Interference with ABTL-0812

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ABTL-0812. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges when assessing cell viability in the presence of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cancer cells?

This compound is a first-in-class, orally available small molecule that induces cytotoxic autophagy in cancer cells.[1] Its mechanism of action is twofold: it inhibits the Akt/mTORC1 signaling pathway by upregulating the expression of TRIB3, and it induces endoplasmic reticulum (ER) stress.[1][2] The convergence of these two pathways leads to autophagy-mediated cancer cell death.[1]

Q2: Can this compound directly interfere with the chemistry of cell viability assays?

Currently, there is no direct evidence to suggest that this compound, an α-hydroxylinoleic acid, chemically interferes with common cell viability assay reagents such as MTT, XTT, or the luciferase in the CellTiter-Glo® assay.[3] However, compounds with strong reducing or oxidizing properties can interfere with tetrazolium-based assays (MTT, XTT).[4][5][6] Given that this compound induces ROS accumulation, it is a good practice to perform a cell-free control to rule out any direct chemical interaction.

Q3: How can the biological effects of this compound on cellular metabolism lead to misleading results in viability assays?

The primary challenge in assessing the cytotoxicity of this compound lies in its profound impact on cellular metabolism, which can indirectly affect the readouts of viability assays.

  • ER Stress and Metabolism: ER stress, a key part of this compound's mechanism, can significantly alter cellular metabolism. Studies have shown that ER stress can lead to reduced glucose uptake and compromised mitochondrial function, resulting in lower cellular ATP levels.[7][8][9]

  • Autophagy and ATP Levels: The induction of autophagy can also have a complex effect on cellular ATP levels. While autophagy can be a survival mechanism to generate ATP during starvation, prolonged or excessive autophagy, as induced by this compound, can lead to a decrease in cellular ATP.[10][11] Additionally, dying cells undergoing autophagy may release ATP, which could be detected by the assay and misconstrued as a sign of viability.[12][13]

These metabolic alterations can lead to a discrepancy between the number of viable cells and the assay signal, potentially underestimating the cytotoxic effect of this compound when using assays that measure metabolic activity or ATP levels.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered when using MTT, XTT, and CellTiter-Glo® assays with this compound.

Troubleshooting Workflow for Cell Viability Assays with this compound

Troubleshooting Workflow start Inconsistent or Unexpected Cell Viability Results with this compound q1 Are you observing higher than expected viability? start->q1 s1 Potential Cause: Biological resistance or insufficient drug concentration. Solution: Increase this compound concentration or incubation time. Verify with an alternative assay (e.g., live/dead staining). q1->s1 Yes q2 Are you observing lower than expected viability or high variability? q1->q2 No q3 Have you performed a cell-free control? s1->q3 s2 Potential Cause: Metabolic shutdown preceding cell death. This compound-induced changes in cellular redox state. Solution: Perform time-course experiment. Use an endpoint assay not based on metabolic activity. q2->s2 Yes q2->q3 No s2->q3 s3 Potential Cause: Direct chemical interference of this compound with assay reagents. Solution: Run this compound in media with assay reagent but no cells. If interference is observed, choose an alternative assay. q3->s3 No end Optimized and Validated Cell Viability Data q3->end Yes s3->end

Caption: A logical workflow for troubleshooting inconsistent cell viability results with this compound.

MTT & XTT Assays

Issue 1: Lower than expected IC50 values or a plateau in cell death at higher concentrations of this compound.

  • Potential Cause: this compound induces a strong metabolic shutdown due to ER stress and autophagy, leading to a rapid decrease in the reduction of MTT or XTT that may not linearly correlate with the number of viable cells at later time points.

  • Recommended Solutions:

    • Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint where the metabolic activity still correlates with cell number.

    • Alternative Assay: Validate your findings with an endpoint assay that is not based on metabolic activity, such as a live/dead cell staining (e.g., Trypan Blue, Calcein AM/Ethidium Homodimer-1) or a crystal violet assay that measures total biomass.

    • Cell-Free Control: To rule out direct reduction of the tetrazolium salt by this compound, incubate the compound in cell-free media with the MTT or XTT reagent.

Issue 2: High background absorbance in the control wells.

  • Potential Cause: Contamination of media or reagents, or the presence of reducing agents in the media.

  • Recommended Solutions:

    • Use fresh, sterile media and reagents.

    • Consider using phenol (B47542) red-free media, as phenol red can interfere with absorbance readings.

    • Perform a "media-only" control (media + assay reagent) to determine the background absorbance.

CellTiter-Glo® (ATP-based) Assay

Issue 1: Discrepancy between luminescence signal and actual cell viability observed under a microscope.

  • Potential Cause: this compound's induction of ER stress and autophagy can lead to a significant decrease in cellular ATP levels that precedes cell death.[7][8][9][11] This can result in an underestimation of the number of viable cells. Conversely, a transient increase in ATP release from dying cells could mask the cytotoxic effect.[12][13]

  • Recommended Solutions:

    • Orthogonal Validation: Corroborate your CellTiter-Glo® results with a non-ATP-based assay, such as a real-time impedance-based assay or a direct cell count using a hemocytometer with trypan blue exclusion.

    • Time-Course Analysis: Measure ATP levels at multiple time points after this compound treatment to understand the kinetics of ATP depletion in relation to cell death.

Issue 2: Low luminescent signal across all wells.

  • Potential Cause: Suboptimal reagent performance, insufficient cell number, or widespread cytotoxicity.

  • Recommended Solutions:

    • Reagent Quality Control: Ensure the CellTiter-Glo® reagent is properly stored and has not expired. Prepare the reagent fresh before each experiment.

    • Optimize Cell Seeding Density: Determine the optimal cell seeding density for your cell line to ensure the signal is within the linear range of the assay.

    • Positive Control: Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) to ensure the assay is performing as expected.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by different cell viability assays.

Cell LineCancer TypeAssay UsedIC50 (µM)Reference
A549Lung AdenocarcinomaMTT~20-30[14]
H1975Lung AdenocarcinomaMTT~10-20[14]
H520Lung Squamous CarcinomaMTT~10-20[14]
H157Lung Squamous CarcinomaMTT~10-15[14]
U87MGGlioblastomaCCK-815.8[15]
A172GlioblastomaCCK-825.3[15]
U251MGGlioblastomaCCK-846.9[15]
GSC-5Glioblastoma Stem CellsCCK-815.2[15]
BT12MGlioblastoma Stem CellsCCK-843.7[15]
MDA-MB-231Triple-Negative Breast CancerMTT~20[16]
231PTR (paclitaxel-resistant)Triple-Negative Breast CancerMTT~20[16]

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

XTT Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Thaw the XTT labeling reagent and the electron-coupling reagent. Immediately before use, mix the two reagents according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the prepared XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 650 nm.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate. Follow step 2 of the MTT protocol.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Signaling Pathway and Assay Interference

This compound Mechanism of Action

This compound Mechanism of Action cluster_0 Akt/mTORC1 Pathway cluster_1 ER Stress Pathway ABTL0812 This compound TRIB3 TRIB3 (Upregulation) ABTL0812->TRIB3 ER_Stress ER Stress ABTL0812->ER_Stress Akt Akt (Inhibition) TRIB3->Akt mTORC1 mTORC1 (Inhibition) Akt->mTORC1 Autophagy Cytotoxic Autophagy mTORC1->Autophagy ER_Stress->Autophagy CellDeath Cancer Cell Death Autophagy->CellDeath

Caption: this compound induces cancer cell death via two converging pathways.

Potential Biological Interference in Viability Assays

Potential Biological Interference of this compound in Viability Assays cluster_0 Cellular Effects cluster_1 Assay Readouts ABTL0812 This compound Treatment ER_Stress ER Stress ABTL0812->ER_Stress Autophagy Autophagy ABTL0812->Autophagy Metabolic_Alteration Altered Cellular Metabolism ER_Stress->Metabolic_Alteration Autophagy->Metabolic_Alteration MTT_XTT MTT/XTT Reduction (Measures NAD(P)H flux) Metabolic_Alteration->MTT_XTT affects CTG CellTiter-Glo® (Measures ATP levels) Metabolic_Alteration->CTG affects Misinterpretation Potential for Misinterpretation of Cell Viability MTT_XTT->Misinterpretation CTG->Misinterpretation

Caption: How this compound's biological effects can influence the readouts of common viability assays.

References

Technical Support Center: Managing ABTL-0812 Gastrointestinal Side Effects in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential gastrointestinal side effects of ABTL-0812 in mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: My mice are experiencing diarrhea after this compound administration. What should I do?

A1: While this compound is generally well-tolerated, mild and transient diarrhea can occasionally occur. First, ensure the diarrhea is not a result of experimental procedure, such as stress from handling or oral gavage. If the diarrhea is mild (soft stools but not watery), ensure mice have easy access to food and water to prevent dehydration. If the diarrhea is moderate to severe (watery stools, soiling of the perineal area), consider the following interventions:

  • Supportive Care: Provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution. A veterinarian should be consulted for appropriate volumes and frequency.

  • Dietary Modification: Provide a more easily digestible, high-fiber diet or hydrogel packs.

  • Anti-diarrheal Medication: In consultation with a veterinarian, loperamide (B1203769) can be administered. It is crucial to use a formulation and dosage appropriate for mice to avoid complications like intestinal paralysis.

Q2: I've observed weight loss in my mice following this compound treatment. Is this expected and how should I manage it?

A2: Significant weight loss is not a commonly reported side effect of this compound in preclinical mouse studies.[1][2] However, any weight loss exceeding 15-20% of the baseline body weight is a cause for concern and may require intervention or reaching a humane endpoint.

  • Monitor Body Weight: Weigh the mice daily to track the extent and trend of weight loss.

  • Assess Food and Water Intake: Ensure that the weight loss is not due to reduced consumption. If so, provide palatable, high-calorie food supplements.

  • Rule out Other Causes: Weight loss can be a symptom of other issues such as tumor burden, dehydration, or stress. A thorough clinical assessment of the mouse is necessary.

  • Supportive Care: If weight loss is persistent, provide nutritional support in the form of high-calorie gels or liquids.

Q3: Some of my mice appear lethargic and have a hunched posture after dosing. What does this indicate?

A3: Lethargy and hunched posture are general signs of distress in mice and can be caused by a variety of factors, not necessarily direct drug toxicity.

  • Check for Dehydration: Gently pinch the skin on the back. If it remains tented, the mouse is likely dehydrated and requires fluid support.

  • Assess for Pain: These can be signs of abdominal discomfort. Consult with a veterinarian about the appropriateness of analgesic administration.

  • Observe for Other Symptoms: Look for other signs of illness such as ruffled fur, half-closed eyes, or social isolation.

  • Procedural Complications: If oral gavage was used for administration, these signs could indicate an injury to the esophagus or stomach. Careful monitoring is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, orally administered small molecule that induces cytotoxic autophagy in cancer cells.[1][3] Its mechanism is dual-fold: it inhibits the Akt/mTORC1 signaling pathway by upregulating TRIB3, and it induces endoplasmic reticulum (ER) stress.[1][4][5] This combined action leads to a robust and sustained autophagy that results in cancer cell death, while largely sparing non-tumoral cells.[3][5]

Q2: What are the known gastrointestinal side effects of this compound in humans?

A2: In clinical trials, this compound has shown a favorable safety profile.[3][6] The most frequently reported non-hematological adverse events are mild to moderate gastrointestinal issues, including diarrhea, nausea, and vomiting.[7][8][9]

Q3: How should I monitor my mice for potential gastrointestinal side effects?

A3: A comprehensive monitoring plan is essential. This should include:

  • Daily Cage-Side Observations: Look for changes in posture, activity level, and social interaction. Note the presence of any diarrhea or changes in stool consistency.

  • Daily Body Weight Measurement: This is a critical indicator of overall health.

  • Weekly Food and Water Intake Measurement: This can help identify anorexia or adipsia early.

  • Stool Scoring: Use a standardized scoring system to objectively assess stool consistency.

Q4: Are there any known drug interactions that could exacerbate gastrointestinal side effects?

A4: While specific drug interaction studies focusing on gastrointestinal side effects in mice are not extensively published, it is important to consider the potential for additive effects when co-administering this compound with other agents known to cause gastrointestinal toxicity, such as certain chemotherapies. When this compound is used in combination, careful monitoring for an increase in the severity of gastrointestinal symptoms is warranted.

Quantitative Data on this compound Side Effects in Mice

Published preclinical studies have consistently reported that this compound is well-tolerated in mice, with no significant toxicity or weight loss observed at therapeutic doses. The tables below summarize the qualitative findings from these studies.

Table 1: Summary of this compound Side Effects in Glioblastoma Mouse Models

Mouse ModelThis compound DosageObserved Side EffectsCitation
Athymic female cd1 nu/nu mice with U87MG and T98G subcutaneous xenografts120 mg/Kg and 240 mg/Kg (oral)Well tolerated, no significant weight loss, no signs of distress or toxicity.[1][2]

Table 2: General Safety Profile of this compound in Preclinical Animal Models

Cancer ModelKey FindingCitation
Various (lung, endometrial, pancreatic cancer, neuroblastoma)Excellent safety profile as a single agent.[3][6]
VariousPotentiates chemotherapy without increasing its toxicity.[10]

Experimental Protocols

Protocol 1: Body Weight Monitoring and Intervention

  • Baseline Measurement: Record the body weight of each mouse for 3 consecutive days before the start of the experiment to establish a stable baseline.

  • Daily Monitoring: Weigh each mouse at approximately the same time each day throughout the study period.

  • Data Recording: Record the weights in a spreadsheet and calculate the percentage change from baseline for each mouse.

  • Intervention Thresholds:

    • Alert Level (10-15% weight loss): Increase monitoring to twice daily. Provide nutritional support (e.g., high-calorie gel) and ensure easy access to food and water.

    • Action Level (>15% weight loss): Initiate supportive care, including subcutaneous fluids. Consult a veterinarian. Consider a temporary dose reduction of this compound.

    • Humane Endpoint (>20% weight loss or >15% with other clinical signs): Euthanize the animal to prevent further suffering.

Protocol 2: Stool Consistency Scoring

  • Observation: Observe the fresh feces of each mouse daily.

  • Scoring: Assign a score based on the following scale:

    • 0: Normal, well-formed pellets.

    • 1: Soft, but still formed pellets.

    • 2: Very soft, unformed stools (diarrhea).

    • 3: Watery diarrhea.

  • Intervention: If a score of 2 or 3 is observed for more than 24 hours, initiate supportive care as described in the Troubleshooting Guide.

Protocol 3: Supportive Care for Dehydration

  • Assessment: Perform a skin tenting test to assess dehydration.

  • Fluid Administration: If dehydration is present, administer warmed (to body temperature) sterile 0.9% saline or Lactated Ringer's solution subcutaneously in the scruff of the neck.

  • Dosage: A typical volume is 1-2 mL per 30g mouse, but this should be determined in consultation with a veterinarian.

  • Frequency: Administer fluids once or twice daily, depending on the severity of dehydration.

  • Monitoring: Continue to monitor for signs of dehydration and adjust the frequency of fluid administration as needed.

Visualizations

ABTL0812_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Akt Akt This compound This compound PPARα/γ PPARα/γ This compound->PPARα/γ activates TRIB3 TRIB3 This compound->TRIB3 induces expression ER_Stress Endoplasmic Reticulum Stress (UPR) PPARα/γ->ER_Stress induces Autophagy Autophagy ER_Stress->Autophagy activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC1->Autophagy inhibits TRIB3->Akt inhibits Cell_Death Cell_Death Autophagy->Cell_Death leads to

Caption: this compound Mechanism of Action.

GI_Side_Effect_Workflow cluster_interventions Interventions start This compound Administration monitoring Daily Monitoring: - Body Weight - Clinical Signs - Stool Consistency start->monitoring check_signs GI Side Effects Observed? monitoring->check_signs no_effects Continue Monitoring check_signs->no_effects No assess_severity Assess Severity (Mild, Moderate, Severe) check_signs->assess_severity Yes no_effects->monitoring supportive_care Supportive Care: - Hydration - Nutritional Support assess_severity->supportive_care diet_mod Dietary Modification assess_severity->diet_mod vet_consult Consult Veterinarian assess_severity->vet_consult humane_endpoint Humane Endpoint Criteria Met? supportive_care->humane_endpoint diet_mod->humane_endpoint dose_adjust Consider Dose Adjustment/Holiday vet_consult->dose_adjust dose_adjust->humane_endpoint euthanize Euthanize Animal humane_endpoint->euthanize Yes continue_treatment Continue Treatment with Monitoring humane_endpoint->continue_treatment No continue_treatment->monitoring

Caption: Experimental Workflow for Managing GI Side Effects.

References

ABTL-0812 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ABTL-0812. The information provided is intended to assist in the design and interpretation of experiments and to address potential issues, including those that may arise from batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a first-in-class, orally available small molecule that induces cytotoxic autophagy in cancer cells through a dual mechanism of action.[1][2] It binds to and activates the nuclear receptors PPARα and PPARγ, leading to the upregulation of Tribbles Pseudokinase 3 (TRIB3).[3] TRIB3 then binds to Akt, preventing its phosphorylation and thereby inhibiting the pro-survival PI3K/Akt/mTORC1 signaling pathway.[3][4] Concurrently, this compound induces endoplasmic reticulum (ER) stress, activating the Unfolded Protein Response (UPR).[4] Both the inhibition of the Akt/mTORC1 axis and the induction of ER stress converge to promote robust and sustained autophagy that results in cancer cell death.[1][5]

Q2: How should I store and handle my vial of this compound?

A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2][5] It is recommended to store the stock solution at -20°C. The final concentration of DMSO in your cell culture media should be kept low (e.g., <0.2%) to avoid solvent-induced cytotoxicity.[2] For in vivo studies, specific formulations in vehicles like corn oil or a mix of DMSO, PEG300, Tween80, and water have been used.[6] Always refer to the manufacturer's datasheet for specific storage and handling instructions for your particular batch.

Q3: What are the expected cellular outcomes after treating cancer cells with this compound?

A3: Treatment of susceptible cancer cells with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation.[4][7] At the molecular level, you should observe an increase in the expression of TRIB3 mRNA and protein.[8] Concurrently, there should be a decrease in the phosphorylation of Akt (at Ser473) and downstream mTORC1 targets like p70S6K.[2][4] You should also see an induction of ER stress markers, such as the phosphorylation of PERK and eIF2α, and increased expression of ATF4 and CHOP.[2][4] Finally, these events should culminate in the induction of autophagy, which can be monitored by observing the conversion of LC3-I to LC3-II and changes in p62 levels via western blot.[9]

Q4: I suspect batch-to-batch variability with my this compound. What should I do?

A4: Batch-to-batch variability is a potential concern for any chemically synthesized small molecule and can arise from minor differences in purity, impurity profile, or physical properties like solubility.[1][10] If you suspect variability is affecting your experimental results, first, ensure that your experimental setup, including cell line authentication, passage number, and reagent quality, is consistent. If the issue persists, contact the supplier and request the certificate of analysis (CofA) for the specific batch you are using. The CofA provides details on the purity and quality control tests performed. When publishing, it is good practice to report the batch number of the compound used. If you have access to a previous batch that yielded expected results, a side-by-side comparison with the new batch is the most definitive way to confirm variability.

Data Presentation

In Vitro Efficacy of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in different human cancer cell lines, as reported in various studies. These values can serve as a reference for expected efficacy.

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
U87MGGlioblastoma~25 µM48 hours[5][7]
T98GGlioblastoma~30 µM48 hours[5][7]
A172Glioblastoma~15.2 µM48 hours[5][7]
U251Glioblastoma~20 µM48 hours[5][7]
A549Lung Adenocarcinoma~20-30 µM48-72 hours[4][11]
H1975Lung AdenocarcinomaNot specified-[12]
H520Squamous Lung Carcinoma~10 µM-[12]
H157Squamous Lung Carcinoma~15 µM-[12]
MiaPaCa-2Pancreatic Cancer~20 µM48 hours[4]
GSC-5Glioblastoma Stem Cells~46.9 µM96 hours[5][7]

Mandatory Visualizations

Signaling Pathways and Workflows

ABTL-0812_Mechanism_of_Action This compound Mechanism of Action cluster_0 Upstream Events cluster_1 Core Signaling Pathways cluster_2 Downstream Effect ABTL0812 This compound PPARs PPARα / PPARγ (Nuclear Receptors) ABTL0812->PPARs Binds and Activates ER_Stress Endoplasmic Reticulum (ER) Stress ABTL0812->ER_Stress Induces TRIB3 TRIB3 (Pseudokinase) Upregulation PPARs->TRIB3 Increases Transcription Akt Akt TRIB3->Akt Binds and Inhibits Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Inhibition Autophagy Cytotoxic Autophagy mTORC1->Autophagy Inhibition of mTORC1 relieves its suppression of autophagy UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates UPR->Autophagy Induces CellDeath Cancer Cell Death Autophagy->CellDeath

Caption: this compound's dual mechanism of action.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results Start Inconsistent or Unexpected Experimental Results (e.g., high IC50, weak marker modulation) Check_Protocol Review Experimental Protocol: - Cell passage number? - Reagent preparation? - Incubation times? Start->Check_Protocol Check_Compound Verify Compound Integrity: - Correct storage? - Freshly diluted? - Correct concentration? Start->Check_Compound Run_Controls Perform Control Experiments: - Positive control (e.g., another autophagy inducer)? - Vehicle control effects? Check_Protocol->Run_Controls Check_Compound->Run_Controls Decision Are results still inconsistent? Run_Controls->Decision Variability_Suspected Batch-to-Batch Variability Suspected Decision->Variability_Suspected Yes Resolve Issue Resolved / Explained Decision->Resolve No Contact_Supplier Contact Supplier: - Request Certificate of Analysis (CofA). - Inquire about known issues. Variability_Suspected->Contact_Supplier Side_by_Side Perform Side-by-Side Test (if old batch is available) Variability_Suspected->Side_by_Side Experimental_Workflow General Experimental Workflow for this compound Start Start: Experiment Planning Prep_Cells 1. Cell Culture (Seed cells at appropriate density) Start->Prep_Cells Prep_Drug 2. Prepare this compound (Dilute from stock to working concentrations) Prep_Cells->Prep_Drug Treatment 3. Treatment (Add this compound or vehicle to cells) Prep_Drug->Treatment Incubation 4. Incubation (e.g., 24, 48, or 72 hours) Treatment->Incubation Endpoint 5. Endpoint Assay Incubation->Endpoint Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Endpoint->Viability Phenotypic Western Protein Analysis (Western Blot for p-Akt, TRIB3, LC3) Endpoint->Western Mechanistic qPCR Gene Expression Analysis (qPCR for TRIB3, CHOP) Endpoint->qPCR Mechanistic Data_Analysis 6. Data Analysis and Interpretation Viability->Data_Analysis Western->Data_Analysis qPCR->Data_Analysis

References

Navigating the Stability of ABTL-0812 in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the long-term stability of ABTL-0812 in solution. Authored for professionals in research and drug development, this resource offers detailed troubleshooting, frequently asked questions, and best practices for handling this compound to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored under the following conditions. Adhering to these guidelines is critical to prevent degradation and ensure experimental consistency.

Q2: How should I prepare working solutions of this compound for my experiments?

A2: The preparation of working solutions depends on the experimental model (in vitro or in vivo). It is crucial to use the prepared solutions immediately to ensure the compound's efficacy.

Q3: Is there any information on the long-term stability of this compound in aqueous solutions?

A3: While specific quantitative data on the long-term stability of this compound in various aqueous solutions is not extensively published, the general recommendation is for immediate use after preparation. For clinical applications, an oral solution of 100 mg/mL has been used, though a solid capsule formulation is now in development, which may suggest that liquid formulations could have limitations regarding long-term stability or patient tolerability.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation observed in the stock solution upon thawing. The compound may have come out of solution during the freeze-thaw cycle. The concentration may be too high for the solvent at a lower temperature.Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Inconsistent results in cell-based assays. Degradation of this compound in the working solution. Improper preparation of the working solution.Always prepare fresh working solutions immediately before each experiment. Ensure the DMSO stock is fully dissolved and properly mixed into the aqueous buffer or cell culture medium.
Reduced efficacy in animal studies. Degradation of the compound in the formulation. Improper formulation for the route of administration.Prepare the in vivo formulation immediately before administration.[2] Ensure all components of the formulation are thoroughly mixed to achieve a homogenous solution.
Difficulty dissolving this compound in a desired solvent. This compound is a lipid analog and may have limited solubility in certain aqueous buffers.For in vitro studies, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution. This can then be diluted into your aqueous experimental medium. For in vivo oral gavage, formulations with PEG300, Tween 80, and ddH2O, or corn oil have been suggested.[2]

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound stock solutions to maintain their stability.

Storage TemperatureSolventDurationReference
-20°CLiquid2 years[2]
-80°CIn solvent1 year[2]
-20°CIn solvent1 month[2]

Experimental Protocols

Preparation of this compound Working Solutions

For In Vitro Cellular Assays:

  • Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.9644 mg of this compound (Molecular Weight: 296.44 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly: Ensure the compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Storage of stock solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.

  • Preparation of working solution: Immediately before use, dilute the stock solution to the desired final concentration in your cell culture medium. For example, to achieve a final concentration of 20 µM in 10 mL of medium, add 20 µL of the 10 mM stock solution to the medium. Mix well by gentle inversion.

For In Vivo Oral Administration (Example Formulation): [2]

  • Prepare a 100 mg/mL stock solution in DMSO.

  • Formulation preparation (for a 1 mL working solution):

    • To 400 µL of PEG300, add 50 µL of the 100 mg/mL DMSO stock solution.

    • Mix until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and mix until clear.

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • Use immediately: This formulation should be used immediately for oral gavage.

Visualizing the Mechanism of Action

The following diagrams illustrate key aspects of this compound's mechanism of action and experimental workflows.

ABTL0812_Signaling_Pathway cluster_cell Cancer Cell cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ABTL0812 This compound ER_Stress ER Stress ABTL0812->ER_Stress induces TRIB3 TRIB3 (Pseudokinase) ABTL0812->TRIB3 induces expression UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Autophagy Cytotoxic Autophagy ER_Stress->Autophagy induces UPR->TRIB3 upregulates Akt Akt TRIB3->Akt inhibits activation mTOR mTOR Akt->mTOR activates mTOR->Autophagy inhibits Cell_Death Cancer Cell Death Autophagy->Cell_Death leads to

Caption: Signaling pathway of this compound leading to cancer cell death.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment stock Prepare this compound Stock Solution (in DMSO) store Aliquot and Store at -20°C / -80°C stock->store thaw Thaw Stock Solution store->thaw thaw2 Thaw Stock Solution store->thaw2 dilute_vitro Prepare Fresh Working Solution in Media thaw->dilute_vitro treat_cells Treat Cells dilute_vitro->treat_cells analyze_vitro Analyze Results treat_cells->analyze_vitro dilute_vivo Prepare Fresh Formulation (e.g., with PEG300/Tween80) thaw2->dilute_vivo administer Administer to Animal Model dilute_vivo->administer analyze_vivo Analyze Results administer->analyze_vivo

Caption: Recommended workflow for preparing and using this compound solutions.

References

ABTL-0812 Technical Support Center: Troubleshooting Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ABTL-0812. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when working with this compound in cell culture experiments, with a specific focus on preventing and troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cancer research?

This compound is a first-in-class, orally available small molecule that acts as an anti-cancer agent.[1][2] Its mechanism of action involves the dual activation of the nuclear receptors PPARα and PPARγ, which leads to endoplasmic reticulum (ER) stress and the blockade of the PI3K/Akt/mTOR signaling pathway.[2][3] This dual action induces robust cytotoxic autophagy in cancer cells, leading to their death, while largely sparing non-tumoral cells.[1][2] It is being investigated in a broad spectrum of cancer types, including lung, endometrial, pancreatic cancer, and neuroblastoma.[3]

Q2: What are the solvent recommendations for preparing this compound stock solutions?

For in vitro cell culture assays, this compound is typically dissolved in Dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

Q3: I observed precipitation when adding my this compound stock solution to the cell culture medium. What is the likely cause?

This is a common issue when working with lipophilic compounds like this compound. Precipitation, which may appear as cloudiness, crystals, or visible particles, typically occurs when the compound's concentration exceeds its solubility limit in the final aqueous cell culture medium.[4][5] The final concentration of DMSO in the medium is also a critical factor; high concentrations of DMSO can be toxic to cells, but too low a concentration may not be sufficient to keep the compound in solution.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5-1%.[5] For sensitive cell lines, it is advisable to keep the concentration even lower, for instance, at or below 0.2%.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

This guide provides step-by-step instructions to help you overcome challenges with this compound solubility in your experiments.

Issue 1: Precipitate formation immediately upon dilution of DMSO stock in culture medium.

Possible Cause: The concentration of this compound in the final working solution is too high for the given DMSO concentration.

Solutions:

  • Serial Dilution: Instead of adding the high-concentration stock directly to the full volume of medium, perform one or more intermediate dilution steps in the culture medium. This gradual reduction in DMSO concentration can help keep the compound in solution.

  • Reduce Final Concentration: If your experimental design allows, lower the final working concentration of this compound.

  • Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.[6]

  • Vortexing/Mixing: Ensure thorough and immediate mixing after adding the stock solution to the medium to facilitate rapid and uniform dispersion.

Issue 2: The prepared this compound stock solution appears cloudy or contains particles.

Possible Cause: The compound has not fully dissolved in the DMSO or has precipitated out during storage.

Solutions:

  • Gentle Warming and Agitation: Warm the stock solution in a 37°C water bath for a few minutes and vortex or sonicate the vial to aid dissolution.[5][6]

  • Fresh Stock Preparation: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.

Issue 3: Gradual precipitation observed in the incubator over the course of the experiment.

Possible Cause: The compound is unstable or has limited long-term solubility in the complete culture medium (containing serum, etc.) at 37°C.

Solutions:

  • Reduce Incubation Time: If possible, shorten the duration of the experiment.

  • Media Changes: For longer-term experiments, consider changing the medium with freshly prepared this compound solution periodically (e.g., every 24-48 hours).

  • Serum Concentration: Investigate if reducing the serum concentration in your culture medium (if your cell line tolerates it) affects precipitation, as components in serum can sometimes interact with compounds.

Data Presentation: Recommended this compound Concentrations

The following table summarizes typical concentration ranges for this compound used in published research. Note that the optimal concentration will vary depending on the cell line and experimental objectives.

ApplicationCell Line ExamplesConcentration Range (µM)Incubation Time (hours)Reference
Cell Viability/ProliferationGlioblastoma (U87MG), Pancreatic (MiaPaCa-2), Lung (A549)15 - 47 µM (IC50)48 - 72[1][7]
Combination StudiesLung Adenocarcinoma (A549)20 µM (sub-IC50)72[7]
Mechanism of Action StudiesNeuroblastoma (LA1-5s, SK-N-BE(2))10 - 40 µM24[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated pipettes and sterile tips

    • Cell culture medium, pre-warmed to 37°C

  • Stock Solution Preparation (e.g., 20 mM):

    • Calculate the required amount of this compound powder and DMSO to achieve a 20 mM stock solution. (Molecular Weight of this compound is 296.44 g/mol ).

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex or sonicate the vial until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (e.g., 20 µM final concentration in 10 mL medium):

    • Thaw a single aliquot of the 20 mM this compound stock solution.

    • Calculate the volume of stock solution needed for the final concentration. For a 20 µM solution from a 20 mM stock, this is a 1:1000 dilution. For 10 mL of medium, you would need 10 µL of the stock solution.

    • Add the 10 µL of the 20 mM stock solution directly to the 10 mL of pre-warmed cell culture medium.

    • Immediately mix the solution thoroughly by gentle inversion or pipetting.

    • The final DMSO concentration in this example will be 0.1%, which is well-tolerated by most cell lines.

    • Use the freshly prepared working solution for your experiment.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the dual mechanism of action of this compound, leading to cytotoxic autophagy in cancer cells.

ABTL0812_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI3K PI3K Akt_inactive Akt (inactive) PI3K->Akt_inactive activates mTORC1 mTORC1 (inactive) Akt_inactive->mTORC1 inhibits ABTL This compound PPARs PPARα / PPARγ ABTL->PPARs activates ER_Stress Endoplasmic Reticulum Stress ABTL->ER_Stress induces TRIB3 TRIB3 (Upregulation) PPARs->TRIB3 induces expression Autophagy Cytotoxic Autophagy ER_Stress->Autophagy induces TRIB3->Akt_inactive inhibits activation mTORC1->Autophagy inhibits CellDeath Cancer Cell Death Autophagy->CellDeath leads to

Caption: this compound mechanism of action.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to address precipitation issues.

Troubleshooting_Workflow Start Start: Preparing This compound working solution Check_Precipitate Precipitation observed? Start->Check_Precipitate Immediate_Precipitate Immediate Precipitation Check_Precipitate->Immediate_Precipitate Yes, Immediately Delayed_Precipitate Delayed Precipitation (in incubator) Check_Precipitate->Delayed_Precipitate Yes, Over Time No_Precipitate No Precipitation Proceed with experiment Check_Precipitate->No_Precipitate No Action1 1. Use serial dilution 2. Lower final concentration 3. Pre-warm media & mix well Immediate_Precipitate->Action1 Action2 1. Reduce incubation time 2. Change media periodically Delayed_Precipitate->Action2 Check_Stock Check Stock Solution: Cloudy or Particles? Action1->Check_Stock Action2->Check_Stock Action_Stock Warm (37°C) & Sonicate. If unresolved, prepare fresh stock. Check_Stock->Action_Stock Yes End Problem Resolved Check_Stock->End No Action_Stock->End

Caption: Workflow for troubleshooting precipitation.

References

Differentiating cytotoxic from cytostatic effects of ABTL-0812

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for differentiating the cytotoxic and cytostatic effects of ABTL-0812.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, orally administered small molecule that induces cancer cell death through cytotoxic autophagy[1][2]. Its mechanism is twofold:

  • Inhibition of the Akt/mTORC1 axis: this compound activates PPARα and PPARγ nuclear receptors, leading to the overexpression of Tribbles-3 pseudokinase (TRIB3). TRIB3 then binds to Akt, preventing its activation and thereby inhibiting the pro-survival Akt/mTORC1 signaling pathway[3].

  • Induction of Endoplasmic Reticulum (ER) Stress: this compound causes an accumulation of dihydroceramides, which induces ER stress and the Unfolded Protein Response (UPR)[4].

The convergence of these two pathways leads to a robust and sustained autophagic response that results in cancer cell death[3].

Q2: Does this compound have both cytotoxic and cytostatic effects?

Yes, the effects of this compound are concentration-dependent. At lower concentrations (e.g., 5 and 10 µM in glioblastoma cell lines), it primarily induces a cytostatic effect characterized by cell cycle arrest in the G0/G1 phase[5]. At higher concentrations (e.g., 20 and 40 µM), it exerts a cytotoxic effect, leading to a significant increase in the sub-G1 cell population, which is indicative of cell death[5].

Q3: How can I differentiate between the cytotoxic and cytostatic effects of this compound in my experiments?

To distinguish between cytotoxicity (cell death) and cytostasis (inhibition of proliferation), a combination of assays is recommended:

  • Cell Viability vs. Cell Proliferation Assays: Running parallel assays that measure metabolic activity (e.g., MTT) and membrane integrity (e.g., LDH release) can provide initial insights. A decrease in metabolic activity without a corresponding increase in membrane permeability may suggest a cytostatic effect.

  • Cell Cycle Analysis: This is a key assay to identify cell cycle arrest (cytostasis) versus an increase in the sub-G1 population (cytotoxicity).

  • Colony Formation Assay: This long-term assay provides a definitive measure of a cell's ability to proliferate. A reduction in the number of colonies indicates a cytotoxic effect, while a decrease in the size of the colonies suggests a cytostatic effect.

Experimental Protocols and Data Presentation

Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the quantification of cells in different phases of the cell cycle.

Methodology:

  • Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for a specified duration (e.g., 16-24 hours).

  • Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes[1][6].

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS[1].

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes[1][6][7].

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence should be measured on a linear scale. Gate out doublets using the pulse width and area parameters[1].

Data Presentation:

The following table summarizes the expected cell cycle distribution in U87MG glioblastoma cells after treatment with this compound for 16 hours.

This compound Conc. (µM)% G0/G1% S% G2/M% Sub-G1Predominant Effect
0 (Control)553015<5-
5702010<5Cytostatic
10751510<5Cytostatic
206010525Cytotoxic
40455545Cytotoxic

Note: The values in this table are illustrative and based on findings reported in the literature[5]. Actual percentages may vary depending on the cell line and experimental conditions.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Methodology:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours.

  • Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.

  • Fixing and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution like 10% neutral buffered formalin for 15-30 minutes[8].

    • Stain the colonies with 0.5% crystal violet solution for 20-40 minutes[9][10].

  • Quantification: Wash away the excess stain, air dry the plates, and count the number of colonies (defined as a cluster of ≥50 cells). The size of the colonies can also be measured using imaging software.

Data Presentation:

This compound Conc. (µM)Average Colony NumberAverage Colony Size (relative to control)Interpretation
0 (Control)150100%-
514570%Primarily Cytostatic
1013050%Cytostatic
207030%Cytotoxic & Cytostatic
402020%Primarily Cytotoxic

Note: This table presents hypothetical data to illustrate the interpretation of colony formation assay results.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, LDH)
IssuePossible Cause(s)Recommendation(s)
High background in control wells - Contamination of media or reagents.- Phenol (B47542) red in the medium interfering with absorbance readings.- Use fresh, sterile reagents.- Use phenol red-free medium for the assay incubation period.
Low signal in treated wells - Insufficient incubation time with the assay reagent.- Cell detachment during washing steps (for adherent cells).- Optimize incubation time for your specific cell line.- Be gentle during washing steps or use a no-wash assay format if available.
Inconsistent results between replicates - Uneven cell seeding.- Pipetting errors.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.
Cell Cycle Analysis
IssuePossible Cause(s)Recommendation(s)
High CV of the G0/G1 peak - Inconsistent staining.- Cell clumping.- Ensure cells are properly resuspended in the staining buffer.- Filter the cell suspension before analysis.
No clear G2/M peak - Cells are not actively proliferating.- Insufficient number of events acquired.- Use logarithmically growing cells.- Acquire a sufficient number of events (e.g., >10,000).
Debris in the low DNA content region - Excessive cell death and fragmentation.- Gate out debris based on forward and side scatter properties.
Colony Formation Assay
IssuePossible Cause(s)Recommendation(s)
Too few or no colonies in control wells - Seeding density is too low.- Poor cell viability.- Optimize the initial cell seeding number.- Ensure cells are healthy and in the logarithmic growth phase before seeding.
Colonies are overlapping - Seeding density is too high.- Incubation time is too long.- Reduce the initial number of cells seeded.- Monitor colony growth and stop the experiment before colonies merge.
Uneven staining - Insufficient volume of staining solution.- Incomplete removal of medium before fixing.- Ensure the entire well surface is covered with the fixing and staining solutions.- Aspirate all medium before adding the fixative.

Visualizations

ABTL0812_Signaling_Pathway cluster_akt_mtor Akt/mTORC1 Pathway Inhibition cluster_er_stress ER Stress Pathway Activation ABTL0812 ABTL0812 PPAR PPARα/γ ABTL0812->PPAR activates TRIB3 TRIB3 PPAR->TRIB3 upregulates Akt Akt TRIB3->Akt inhibits mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Autophagy Cytotoxic Autophagy mTORC1->Autophagy inhibits ABTL0812_2 This compound DHC Dihydroceramides ABTL0812_2->DHC increases ER_Stress ER Stress DHC->ER_Stress induces UPR UPR ER_Stress->UPR activates UPR->Autophagy leads to Experimental_Workflow start Start: Treat cells with a range of this compound concentrations short_term Short-term Assays (24-72 hours) start->short_term long_term Long-term Assay (1-3 weeks) start->long_term viability Cell Viability Assay (e.g., MTT, LDH) short_term->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) short_term->cell_cycle colony Colony Formation Assay long_term->colony interpretation Data Interpretation & Conclusion viability->interpretation cell_cycle->interpretation colony->interpretation Logical_Relationship cluster_results Experimental Observations cluster_conclusion Conclusion cell_cycle Increased G0/G1 population No significant sub-G1 increase cytostatic Cytostatic Effect cell_cycle->cytostatic colony_size Reduced colony size colony_size->cytostatic sub_g1 Significant increase in sub-G1 population cytotoxic Cytotoxic Effect sub_g1->cytotoxic colony_number Reduced colony number colony_number->cytotoxic

References

Validation & Comparative

ABTL-0812: A Novel PI3K/Akt/mTOR Pathway Inhibitor with a Unique Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Other PI3K/Akt/mTOR Inhibitors for Researchers and Drug Development Professionals

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made it a prime target for anticancer drug development. ABTL-0812 is a novel, first-in-class small molecule that inhibits this pathway through a unique mechanism, distinguishing it from other inhibitors in its class. This guide provides a comprehensive comparison of this compound with other PI3K/Akt/mTOR inhibitors, focusing on preclinical efficacy, mechanism of action, and clinical trial data, supported by detailed experimental protocols.

Mechanism of Action: A Differentiated Approach

Unlike many PI3K/Akt/mTOR inhibitors that directly target the kinase activity of one or more of these proteins, this compound employs a distinct, indirect mechanism. It activates the nuclear receptors PPARα and PPARγ, leading to the upregulation of Tribbles homolog 3 (TRIB3), a pseudokinase that binds to Akt and prevents its phosphorylation and subsequent activation. This blockade of the Akt/mTORC1 axis, coupled with the induction of endoplasmic reticulum (ER) stress, triggers robust and sustained cytotoxic autophagy, leading to cancer cell death. This dual mechanism of action contributes to its efficacy and potentially a favorable safety profile.

Below is a diagram illustrating the proposed signaling pathway of this compound in comparison to the general PI3K/Akt/mTOR pathway.

cluster_0 General PI3K/Akt/mTOR Pathway cluster_1 This compound Mechanism of Action cluster_2 Other PI3K/Akt/mTOR Inhibitors RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ABTL0812 This compound PPAR PPARα/γ ABTL0812->PPAR activates ER_Stress ER Stress ABTL0812->ER_Stress induces TRIB3 TRIB3 (Pseudokinase) PPAR->TRIB3 upregulates Akt_inhibited Akt TRIB3->Akt_inhibited binds & inhibits Autophagy Cytotoxic Autophagy Akt_inhibited->Autophagy ER_Stress->Autophagy CellDeath Cancer Cell Death Autophagy->CellDeath BKM120 BKM120 (Pan-PI3K) BKM120->PI3K inhibits MK2206 MK-2206 (Allosteric Akt) MK2206->Akt inhibits Copanlisib Copanlisib (Pan-PI3K) Copanlisib->PI3K inhibits

Caption: Signaling pathways of PI3K/Akt/mTOR and this compound.

Preclinical Efficacy: A Comparative Overview

The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound and other selected PI3K/Akt/mTOR inhibitors in various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Adenocarcinoma30[1]
MiaPaCa-2Pancreatic Cancer40[1]
U87MGGlioblastoma15.2 - 46.9[2]
GSC-5Glioblastoma Stem Cell15.2 - 43.7
MDA-MB-231Triple-Negative Breast Cancer34.0

Table 2: In Vitro Cytotoxicity (IC50) of Comparator PI3K/Akt/mTOR Inhibitors

InhibitorTarget(s)Cell LineCancer TypeIC50 (nM)Reference
BKM120 Pan-class I PI3KA2780Ovarian Cancer100 - 700[3]
U87MGGlioblastoma~1000-2000[4]
MK-2206 Allosteric Akt1/2/3A549Lung Adenocarcinoma>1000[5]
MiaPaCa-2Pancreatic Cancer~1000[6]
MultipleBreast Cancer<500 (sensitive lines)[7]
Copanlisib Pan-class I PI3K (α, δ)KPL4Breast Cancer19 (PIK3CA mutant)[8]
HuCCT-1Cholangiocarcinoma147[9]
EGI-1Cholangiocarcinoma137[9]

Clinical Trial Landscape

This compound is currently in Phase 2 clinical trials for several cancer indications. The following tables provide an overview of key clinical trials for this compound and comparator inhibitors in lung and pancreatic cancer.

Table 3: Overview of Key Clinical Trials in Lung Cancer

DrugTrial PhaseCancer TypeTreatment RegimenKey Findings/EndpointsReference
This compound Phase 2Squamous NSCLCThis compound + Paclitaxel + CarboplatinORR: 52.0%, mOS: 22.5 months[10]
BKM120 Phase 2 (BASALT-1)PI3K-activated NSCLCBKM120 monotherapyDid not meet primary endpoint of 12-week PFS[11]
MK-2206 Phase 2Advanced NSCLC (EGFR wild type, erlotinib-pretreated)MK-2206 + ErlotinibMet primary endpoint (DCR > 20% at 12 weeks)[12]
Copanlisib Phase 2 (NCI-MATCH)Tumors with PIK3CA mutationsCopanlisib monotherapyORR: 16% in a broad range of solid tumors[13]

Table 4: Overview of Key Clinical Trials in Pancreatic Cancer

DrugTrial PhaseCancer TypeTreatment RegimenStatus/EndpointsReference
This compound Phase 2bMetastatic Pancreatic CancerThis compound + FOLFIRINOXRecruiting; Primary endpoint: PFS[14]
BKM120 Phase 1bAdvanced Solid Tumors (including pancreatic)BKM120 + TrametinibMinimal activity observed in pancreatic cancer[15]
MK-2206 Phase 1Advanced Solid Tumors (including pancreatic)MK-2206 monotherapyOne patient with pancreatic adenocarcinoma showed a partial response[16]
Copanlisib Phase 1Advanced Solid TumorsCopanlisib monotherapyStable disease observed in some patients[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of PI3K/Akt/mTOR inhibitors.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram: MTT Assay

A Seed cells in a 96-well plate and treat with compounds B Add MTT solution to each well (final concentration 0.5 mg/mL) A->B C Incubate for 2-4 hours at 37°C B->C D Add solubilization solution (e.g., DMSO or SDS-HCl) C->D E Incubate in the dark at room temperature for 2-4 hours D->E F Measure absorbance at 570 nm using a microplate reader E->F

Caption: MTT assay workflow.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for the desired duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[18][19]

Western Blot Analysis for TRIB3 and LC3 Expression

Western blotting is used to detect specific proteins in a sample. This protocol details the detection of TRIB3 (a marker of this compound activity) and LC3 (a marker of autophagy).

Workflow Diagram: Western Blot

A Lyse treated cells and quantify protein concentration B Separate proteins by size using SDS-PAGE A->B C Transfer proteins to a PVDF or nitrocellulose membrane B->C D Block the membrane to prevent non-specific binding C->D E Incubate with primary antibodies (anti-TRIB3, anti-LC3) D->E F Wash and incubate with HRP-conjugated secondary antibody E->F G Detect signal using an enhanced chemiluminescence (ECL) substrate F->G H Image the blot using a chemiluminescence detection system G->H

Caption: Western blot workflow.

Protocol:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against TRIB3 and LC3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20][21]

Autophagy Flux Assay

Autophagy is a dynamic process. Measuring the accumulation of autophagosomes (LC3-II) in the presence and absence of lysosomal inhibitors provides a measure of autophagic flux.

Protocol:

  • Treat cells with the test compound in the presence or absence of a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) for the desired time.

  • Lyse the cells and perform Western blot analysis for LC3 as described above.

  • An increase in the amount of LC3-II in the presence of the lysosomal inhibitor compared to the test compound alone indicates an increase in autophagic flux.

  • Alternatively, cells can be transfected with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). In this system, autophagosomes appear as yellow puncta (GFP and RFP colocalization), while autolysosomes appear as red puncta (GFP fluorescence is quenched in the acidic environment of the lysosome). An increase in red puncta indicates increased autophagic flux.[22]

Conclusion

This compound represents a promising new approach to targeting the PI3K/Akt/mTOR pathway. Its unique mechanism of action, involving the induction of cytotoxic autophagy through TRIB3 upregulation and ER stress, distinguishes it from other direct kinase inhibitors. Preclinical data demonstrate its efficacy across a range of cancer cell lines, and ongoing Phase 2 clinical trials are evaluating its potential in combination with standard-of-care chemotherapies. While direct comparative data with other PI3K/Akt/mTOR inhibitors is limited, the available evidence suggests that this compound has a distinct and potentially advantageous profile that warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the activity of this compound and other pathway inhibitors in their own research.

References

A Head-to-Head Comparison of ABTL-0812 and Everolimus in Preclinical Glioblastoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of the novel autophagy inducer ABTL-0812 and the established mTOR inhibitor everolimus (B549166) for the treatment of glioblastoma (GBM), the most aggressive form of brain cancer. This analysis is based on preclinical data from in vitro and in vivo glioblastoma models, offering insights into their respective mechanisms of action, efficacy, and experimental underpinnings.

Glioblastoma is characterized by its therapeutic resistance and high recurrence rate, making the development of new therapeutic strategies a critical unmet need. Both this compound and everolimus target the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in GBM that drives tumor growth and survival.[1][2] However, their distinct mechanisms of action result in different downstream effects and preclinical efficacy.

Comparative Efficacy in Glioblastoma Models

Preclinical studies have demonstrated that this compound exhibits potent anti-cancer activity in a range of glioblastoma cell lines and patient-derived glioblastoma stem cells (GSCs).[3][4] In direct comparative studies, this compound was found to be significantly more efficacious than everolimus in both subcutaneous and orthotopic xenograft models of glioblastoma.[5]

In Vitro Efficacy

This compound has been shown to inhibit cell proliferation in a panel of GBM cell lines and patient-derived GSCs with IC50 values ranging from 15.2 µM to 46.9 µM.[3][4][5]

Cell Line/ModelThis compound IC50 (µM)Everolimus IC50 (µM)
U87MG25.3Not reported in direct comparison
T98G31.8Not reported in direct comparison
A17215.2Not reported in direct comparison
U25120.7Not reported in direct comparison
GSC-5 (Patient-Derived)46.9Not reported in direct comparison
BT12M (Patient-Derived)38.5Not reported in direct comparison
Table 1: In vitro IC50 values for this compound in various glioblastoma cell lines and patient-derived stem cells after 48 or 96 hours of treatment. Data for a direct comparison with everolimus in these specific cell lines is not available in the primary source.[4][5]
In Vivo Efficacy

In subcutaneous xenograft models using U87MG and T98G glioblastoma cell lines, oral administration of this compound at doses of 120 mg/kg and 240 mg/kg resulted in a significant reduction in tumor growth compared to the vehicle control.[5] Notably, both doses of this compound were significantly more effective than everolimus administered at 5 mg/kg.[5]

The superiority of this compound was also demonstrated in orthotopic intra-brain xenograft models, which more closely mimic the clinical setting.[5]

In Vivo ModelTreatment GroupOutcome
U87MG Subcutaneous XenograftThis compound (120 mg/kg)Significant tumor growth inhibition
This compound (240 mg/kg)Significant tumor growth inhibition, superior to everolimus
Everolimus (5 mg/kg)Tumor growth inhibition
T98G Subcutaneous XenograftThis compound (120 mg/kg)Significant tumor growth inhibition
This compound (240 mg/kg)Significant tumor growth inhibition, superior to everolimus
Everolimus (5 mg/kg)Tumor growth inhibition
Orthotopic Intra-brain XenograftThis compoundIncreased disease-free and overall survival, superior to everolimus
EverolimusIncreased disease-free and overall survival
Table 2: Summary of in vivo efficacy of this compound and everolimus in glioblastoma xenograft models.[5]

Mechanisms of Action: A Tale of Two Pathways

While both drugs converge on the PI3K/Akt/mTOR pathway, their upstream mechanisms are distinct.

This compound employs a dual mechanism of action.[3][5][6] It induces the overexpression of Tribbles pseudokinase 3 (TRIB3), which in turn binds to Akt and prevents its phosphorylation and activation.[3][5] This leads to the inhibition of the downstream mTORC1 signaling.[3][5] Concurrently, this compound induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3][5] The combination of mTORC1 inhibition and ER stress induction leads to a robust and sustained autophagy, ultimately resulting in cancer cell death.[3][5]

Everolimus , a derivative of rapamycin, is a well-characterized mTOR inhibitor.[7] It forms a complex with the intracellular protein FKBP12, and this complex directly binds to and inhibits mTORC1.[7] This blockade of mTORC1 signaling leads to a G1 cell cycle arrest and a reduction in cell proliferation.[7]

ABTL-0812_Mechanism cluster_0 This compound Action cluster_1 Cellular Processes ABTL0812 This compound TRIB3 TRIB3 Overexpression ABTL0812->TRIB3 ER_Stress ER Stress / UPR ABTL0812->ER_Stress Akt Akt TRIB3->Akt Autophagy Cytotoxic Autophagy ER_Stress->Autophagy mTORC1 mTORC1 Akt->mTORC1 mTORC1->Autophagy CellDeath Cell Death Autophagy->CellDeath Everolimus_Mechanism cluster_0 Everolimus Action cluster_1 Cellular Processes Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 mTORC1 mTORC1 FKBP12->mTORC1 Complex Formation CellCycle Cell Cycle Arrest (G1) mTORC1->CellCycle Proliferation Cell Proliferation mTORC1->Proliferation CellCycle->Proliferation MTT_Assay_Workflow cluster_0 MTT Assay Workflow start Seed GBM Cells in 96-well plate treat Treat with this compound or Everolimus start->treat incubate Incubate for 48-96 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for formazan (B1609692) formation add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read Measure absorbance dissolve->read calculate Calculate IC50 read->calculate Orthotopic_Xenograft_Workflow cluster_0 Orthotopic Xenograft Workflow start Stereotactic implantation of GBM cells into mouse brain treat Oral administration of this compound, Everolimus, or vehicle start->treat monitor Monitor survival and neurological signs treat->monitor analyze Histological analysis of brain tissue monitor->analyze

References

ABTL-0812: A Novel Autophagy Inducer Challenging Standard Chemotherapy in Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical and clinical data reveals the therapeutic potential of ABTL-0812, a first-in-class anticancer agent, in non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of this compound's efficacy against standard chemotherapy, supported by experimental data, protocol descriptions, and pathway visualizations for researchers, scientists, and drug development professionals.

This compound is an orally administered small molecule that induces cytotoxic autophagy in cancer cells. Its unique mechanism of action, which involves the inhibition of the PI3K/Akt/mTOR pathway and induction of endoplasmic reticulum (ER) stress, sets it apart from traditional cytotoxic chemotherapy agents. Preclinical and clinical evidence, particularly in squamous NSCLC, suggests that this compound not only has standalone antitumor activity but also potentiates the effects of standard chemotherapy regimens.

Mechanism of Action: A Dual Approach to Cancer Cell Death

This compound's primary mechanism involves the upregulation of Tribbles homolog 3 (TRIB3), an endogenous inhibitor of the Akt kinase. This leads to the disruption of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cancer cell growth and survival.[1][2][3][4] Concurrently, this compound induces ER stress, further contributing to autophagy-mediated cell death.[3][5][6] This dual mechanism provides a targeted approach to eliminating cancer cells while showing a favorable safety profile.[5]

Below is a diagram illustrating the signaling pathway of this compound.

ABTL0812_Pathway cluster_cell Cancer Cell ABTL0812 This compound PPAR PPARα/γ ABTL0812->PPAR Activates ER_Stress ER Stress ABTL0812->ER_Stress Induces TRIB3 TRIB3 (Upregulation) PPAR->TRIB3 Induces expression Akt Akt TRIB3->Akt Inhibits mTOR mTORC1 Akt->mTOR Activates Autophagy Cytotoxic Autophagy Akt->Autophagy Inhibits mTOR->Autophagy Inhibits CellDeath Cancer Cell Death Autophagy->CellDeath Leads to ER_Stress->Autophagy Contributes to

Caption: this compound signaling pathway in lung cancer cells.

Preclinical Efficacy: Synergistic Effects with Chemotherapy

In preclinical studies, this compound has demonstrated significant antitumor activity in various lung cancer models. When combined with standard chemotherapy agents like docetaxel (B913) or paclitaxel (B517696), this compound shows a synergistic effect, enhancing the inhibition of tumor progression without increasing toxicity.[1]

In Vitro Cell Viability

Studies on human lung adenocarcinoma (A549, H1975) and squamous carcinoma (H157, H520) cell lines show that this compound induces cell death and potentiates the cytotoxic effects of paclitaxel.[1] The combination of this compound and paclitaxel was found to be more effective than either agent alone.[1]

Cell LineTreatmentIC50 (µM)
A549 (Adenocarcinoma) This compound~50
Docetaxel~0.01
This compound (20 µM) + Docetaxel<0.001

Table 1: In vitro efficacy of this compound alone and in combination with docetaxel in the A549 lung adenocarcinoma cell line. Data extracted from graphical representations in scientific publications.[7]

In Vivo Tumor Growth Inhibition

In vivo experiments using A549 human lung adenocarcinoma xenografts in immunosuppressed nude mice have shown that this compound's efficacy is comparable to docetaxel.[1] The combination of this compound and docetaxel resulted in the highest inhibition of tumor progression.[1]

Clinical Efficacy: The ENDOLUNG Trial

The efficacy of this compound in combination with standard chemotherapy has been evaluated in a Phase II clinical trial (ENDOLUNG, NCT03366480) in patients with advanced squamous NSCLC.[3][6][8] Patients received this compound in combination with paclitaxel and carboplatin (B1684641). The results from this trial are promising and show favorable outcomes compared to historical controls.[6][9]

Efficacy EndpointIntention-to-Treat (ITT) Population (n=40)Full Analysis (FA) Population (n=25)
Overall Response Rate (ORR) 32.5%52.0%
Disease Control Rate (DCR) 52.5%84.0%
Progression-Free Survival (PFS) 6.2 months6.2 months
Overall Survival (OS) 18.4 months22.5 months

Table 2: Efficacy results from the Phase II ENDOLUNG trial of this compound in combination with paclitaxel and carboplatin in patients with squamous NSCLC.[8][9]

Standard Chemotherapy for Non-Small Cell Lung Cancer

Standard first-line treatment for advanced NSCLC often involves a platinum-based doublet chemotherapy.[10][11][12] Commonly used combinations include:

  • Cisplatin or Carboplatin with Paclitaxel[10][13]

  • Cisplatin or Carboplatin with Gemcitabine[13]

  • Cisplatin or Carboplatin with Docetaxel[13]

  • Cisplatin or Carboplatin with Pemetrexed (for non-squamous NSCLC)[13]

The clinical outcomes for these standard regimens vary, but the results from the ENDOLUNG trial suggest that the addition of this compound to a paclitaxel and carboplatin backbone may offer a significant improvement in efficacy for patients with squamous NSCLC.[6]

Experimental Protocols

Preclinical In Vivo Xenograft Study
  • Animal Model: Immunosuppressed nude mice.

  • Cell Line: A549 human lung adenocarcinoma cells were implanted subcutaneously.

  • Treatment Groups:

    • Vehicle control

    • This compound

    • Docetaxel

    • This compound in combination with docetaxel

  • Administration: Specific dosages and schedules for drug administration were followed as per the study design.

  • Endpoint: Tumor progression was monitored and measured over time to assess the efficacy of the different treatments.[1]

Below is a diagram illustrating a general experimental workflow for a preclinical in vivo study.

Preclinical_Workflow start Start cell_culture A549 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation randomization Tumor Growth & Randomization into Treatment Groups implantation->randomization treatment Treatment Administration (Vehicle, this compound, Docetaxel, Combination) randomization->treatment monitoring Tumor Volume Measurement treatment->monitoring monitoring->treatment Repeated Cycles endpoint Endpoint Analysis (Tumor Growth Inhibition) monitoring->endpoint finish End endpoint->finish

Caption: Generalized preclinical in vivo experimental workflow.

Phase II Clinical Trial (ENDOLUNG)
  • Study Design: A Phase II clinical trial evaluating this compound in combination with paclitaxel and carboplatin.

  • Patient Population: First-line patients with advanced squamous non-small cell lung cancer (Stage IIIb not amenable to irradiation or Stage IV).[3][6]

  • Treatment Regimen:

    • This compound: 1300 mg administered orally three times a day (TID).[3][6]

    • Paclitaxel: 175 mg/m².[3][6]

    • Carboplatin: AUC5.[3][6]

  • Schedule: The combination therapy was administered every 3 weeks for up to 8 cycles, followed by maintenance therapy with this compound until disease progression or unacceptable toxicity.[3][6]

  • Primary Endpoint: Overall Response Rate (ORR) according to RECIST v1.1.[3][6]

  • Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DOR), and safety.[3][6]

Conclusion

This compound presents a promising new therapeutic strategy for non-small cell lung cancer, particularly squamous cell carcinoma. Its novel mechanism of action, centered on inducing cytotoxic autophagy, offers a distinct advantage over or in combination with traditional chemotherapy. Preclinical data strongly supports its synergistic effect with standard chemotherapeutic agents, and the results from the Phase II ENDOLUNG trial demonstrate a clinically meaningful improvement in efficacy when combined with paclitaxel and carboplatin. Further clinical development is warranted to confirm these findings and to explore the potential of this compound in other cancer types and therapeutic combinations.

References

A Comparative Guide to Autophagy Induction: The Unique Mechanism of ABTL-0812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel autophagy inducer ABTL-0812 with other established classes of autophagy-inducing agents. We will delve into the distinct signaling pathways, present available quantitative data for comparison, and provide detailed experimental protocols for key assays used in autophagy research.

Introduction to Autophagy and Its Induction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer, making the modulation of autophagy a promising therapeutic strategy. Autophagy can be induced by various stimuli, and several pharmacological agents have been identified that can trigger this process through different mechanisms.

This compound: A Novel Dual-Mechanism Autophagy Inducer

This compound is a first-in-class, orally available small molecule that induces cytotoxic autophagy in cancer cells through a unique dual mechanism of action, setting it apart from other autophagy inducers.[1][2]

Mechanism of Action of this compound

This compound's distinctive mechanism involves two converging signaling pathways:

  • Inhibition of the Akt/mTORC1 Axis via TRIB3 Upregulation: this compound activates the nuclear receptors PPARα and PPARγ, leading to the transcriptional upregulation of Tribbles homolog 3 (TRIB3). TRIB3 is a pseudokinase that binds to and inhibits the activation of Akt, a central kinase in the PI3K/Akt/mTOR pathway. This inhibition of the Akt/mTORC1 axis, a major negative regulator of autophagy, promotes the initiation of the autophagic process.[2]

  • Induction of Endoplasmic Reticulum (ER) Stress: this compound inhibits the enzyme dihydroceramide (B1258172) desaturase 1 (DEGS1), leading to the accumulation of dihydroceramides. This accumulation induces ER stress and activates the Unfolded Protein Response (UPR).[3][4] The UPR, in turn, triggers a robust and sustained autophagic response.

This dual mechanism of concurrent Akt/mTORC1 inhibition and ER stress induction results in a potent and cytotoxic form of autophagy specifically in cancer cells.[1]

Comparison with Other Autophagy Inducers

To highlight the unique position of this compound, we compare its mechanism with three other major classes of autophagy inducers: mTOR inhibitors, statins, and BH3 mimetics.

FeatureThis compoundmTOR Inhibitors (e.g., Rapamycin)Statins (e.g., Simvastatin)BH3 Mimetics (e.g., ABT-737)
Primary Target(s) PPARα/γ, DEGS1[1][3]mTORC1[5]HMG-CoA Reductase[6]Bcl-2, Bcl-xL, Bcl-w[7]
Upstream Signaling PPAR activation, Dihydroceramide accumulation[1][3]Direct binding to FKBP12, which then inhibits mTORC1[5]Inhibition of mevalonate (B85504) pathway, AMPK activation[8]Competitive binding to BH3 domain of anti-apoptotic Bcl-2 family proteins[9][10]
Core Mechanism Dual inhibition of Akt/mTORC1 axis and induction of ER stress[2]Direct inhibition of mTORC1, a master negative regulator of autophagy[5]Complex mechanism involving inhibition of protein prenylation and activation of AMPK, which can inhibit mTORC1[8]Disruption of the inhibitory interaction between Bcl-2/Bcl-xL and Beclin-1, a key autophagy-initiating protein[9][10]
Downstream Effects Upregulation of TRIB3, inhibition of Akt, sustained UPR activation[2][3]Dephosphorylation of ULK1 and Atg13, initiating autophagosome formation[11]Reduced synthesis of isoprenoids, altered cellular signalingRelease of Beclin-1 to initiate autophagy
Reported Potency (Autophagy Induction) IC50 for proliferation: 15.2 µM to 46.9 µM in glioblastoma cells[2]Induces autophagy at nanomolar concentrations (e.g., 50 µM in some studies)[12]Induces autophagy at micromolar concentrations (e.g., 5 µM)[13]EC50 for Bcl-2/Bcl-xL binding: 30.3 nM / 78.7 nM. Autophagy induction observed at micromolar concentrations (e.g., 1 µM)[7][14]

Note on Potency Data: The provided potency values are for different biological effects (e.g., cell proliferation, target binding) and were determined in various cell lines and experimental conditions. A direct comparison of the potency for autophagy induction is challenging without side-by-side studies. The concentrations at which autophagy is observed provide a general idea of their relative potency.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of this compound and other autophagy inducers.

ABTL0812_Mechanism ABTL0812 This compound PPAR PPARα/γ ABTL0812->PPAR activates DEGS1 DEGS1 ABTL0812->DEGS1 inhibits TRIB3 TRIB3 PPAR->TRIB3 upregulates Akt Akt TRIB3->Akt inhibits mTORC1 mTORC1 Akt->mTORC1 activates Autophagy Cytotoxic Autophagy mTORC1->Autophagy inhibits DHC Dihydroceramides DEGS1->DHC ER_Stress ER Stress / UPR DHC->ER_Stress induces ER_Stress->Autophagy induces

This compound Dual Mechanism of Action

Other_Inducers_Mechanisms cluster_mTOR mTOR Inhibitors cluster_Statins Statins cluster_BH3 BH3 Mimetics Rapamycin Rapamycin mTORC1_m mTORC1 Rapamycin->mTORC1_m inhibits Autophagy_m Autophagy mTORC1_m->Autophagy_m inhibits Statins Statins HMG_CoA HMG-CoA Reductase Statins->HMG_CoA inhibits Mevalonate Mevalonate Pathway HMG_CoA->Mevalonate AMPK AMPK Mevalonate->AMPK regulates mTORC1_s mTORC1 AMPK->mTORC1_s inhibits Autophagy_s Autophagy mTORC1_s->Autophagy_s inhibits BH3_mimetics BH3 Mimetics Bcl2 Bcl-2 / Bcl-xL BH3_mimetics->Bcl2 inhibit Beclin1 Beclin-1 Bcl2->Beclin1 inhibits Autophagy_b Autophagy Beclin1->Autophagy_b initiates

Mechanisms of Other Autophagy Inducers

Experimental Protocols

Accurate assessment of autophagy is crucial for studying the effects of inducers like this compound. Below are detailed protocols for three key assays used to monitor autophagy.

Western Blot Analysis of LC3-II and p62 (Autophagic Flux Assay)

This assay measures the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1, both markers of autophagic activity.

a. Cell Culture and Treatment:

  • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Treat cells with the autophagy inducer (e.g., this compound, rapamycin) at various concentrations and for different time points.

  • For autophagic flux analysis, include a set of wells co-treated with a lysosomal inhibitor (e.g., 50 µM chloroquine (B1663885) or 100 nM bafilomycin A1) for the last 2-4 hours of the treatment period.[15]

b. Protein Extraction:

  • After treatment, wash cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

d. Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins on a 12-15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LC3B (typically 1:1000 dilution) and p62 (typically 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image.

  • Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH).

e. Data Analysis:

  • Quantify the band intensities for LC3-II, p62, and the loading control.

  • Calculate the ratio of LC3-II to the loading control and the ratio of p62 to the loading control.

  • Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference indicates an induction of autophagy. A decrease in p62 levels upon treatment also indicates increased autophagic degradation.

Fluorescence Microscopy of GFP-LC3 Puncta

This method allows for the visualization and quantification of autophagosomes as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.

a. Cell Culture and Transfection:

  • Plate cells on glass coverslips in multi-well plates.

  • Transfect the cells with a GFP-LC3 expression vector using a suitable transfection reagent. Alternatively, use a stable cell line expressing GFP-LC3.

  • Allow the cells to recover and express the protein for 24-48 hours.

b. Cell Treatment:

  • Treat the cells with the autophagy inducer as described in the Western blot protocol. Include control and lysosomal inhibitor-treated groups.

c. Cell Fixation and Staining:

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

d. Image Acquisition:

  • Acquire images using a fluorescence microscope equipped with appropriate filters for GFP and DAPI.

  • Capture images from multiple random fields for each condition to ensure representative data.

e. Image Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify the number of GFP-LC3 puncta per cell.

  • Set a threshold to distinguish puncta from diffuse cytoplasmic fluorescence.

  • Count the number of puncta and the number of cells in each image.

  • Calculate the average number of puncta per cell for each condition. An increase in the number of GFP-LC3 puncta indicates an accumulation of autophagosomes.

exp_workflow cluster_wb Western Blot for LC3-II & p62 cluster_if GFP-LC3 Puncta Microscopy wb1 Cell Treatment & Lysis wb2 Protein Quantification wb1->wb2 wb3 SDS-PAGE & Transfer wb2->wb3 wb4 Immunoblotting wb3->wb4 wb5 Data Analysis wb4->wb5 if1 Cell Culture & Transfection if2 Cell Treatment if1->if2 if3 Fixation & Staining if2->if3 if4 Image Acquisition if3->if4 if5 Image Analysis if4->if5

Experimental Workflows for Autophagy Assays

Conclusion

This compound stands out in the landscape of autophagy inducers due to its unique dual mechanism of action that converges to induce a potent cytotoxic autophagy in cancer cells. Unlike mTOR inhibitors that directly target the central regulator of autophagy, statins that have a more pleiotropic effect on cellular metabolism, or BH3 mimetics that modulate the Bcl-2 family's interaction with Beclin-1, this compound orchestrates autophagy through the coordinated inhibition of the Akt/mTORC1 pathway and the induction of ER stress. This distinct mechanism underscores its potential as a novel therapeutic agent and provides a valuable tool for researchers studying the intricate regulation of autophagy. The provided experimental protocols offer a starting point for the rigorous evaluation of this compound and other autophagy modulators in a research setting.

References

Validating the Role of PPARs in ABTL-0812's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of ABTL-0812, a first-in-class anticancer agent, focusing on the validation of its mechanism of action mediated by Peroxisome Proliferator-Activated Receptors (PPARs). We present a compilation of preclinical and clinical data, detailed experimental protocols, and a comparative overview with alternative therapeutic strategies targeting similar pathways.

Mechanism of Action of this compound: The Central Role of PPARs

This compound is a small molecule that exerts its anticancer effects through a unique dual mechanism initiated by the activation of PPARα and PPARγ.[1] This activation leads to a cascade of downstream events culminating in cytotoxic autophagy in cancer cells.

The primary mechanism involves the upregulation of Tribbles Homolog 3 (TRIB3), a pseudokinase that binds to and inhibits the serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway.[2][3][4] The inhibition of the Akt/mTORC1 axis is a key driver of the induced autophagy.[2][5]

Concurrently, PPAR activation by this compound induces endoplasmic reticulum (ER) stress, further contributing to the autophagic response.[1][6] This dual mechanism of Akt/mTORC1 inhibition and ER stress induction leads to a robust and sustained autophagic process that results in cancer cell death.[1]

A later finding has elucidated that this compound treatment leads to an accumulation of cellular long-chain dihydroceramides by impairing the activity of dihydroceramide (B1258172) desaturase-1 (DEGS1).[6] This increase in dihydroceramides is a key trigger for the observed ER stress and subsequent unfolded protein response (UPR), which ultimately promotes cytotoxic autophagy.[6]

The following diagram illustrates the signaling pathway of this compound.

ABTL0812_Mechanism ABTL0812 This compound PPARs PPARα / PPARγ ABTL0812->PPARs Activates DEGS1 DEGS1 Inhibition ABTL0812->DEGS1 Inhibits TRIB3 TRIB3 Upregulation PPARs->TRIB3 Akt Akt Inhibition TRIB3->Akt Inhibits mTORC1 mTORC1 Inhibition Akt->mTORC1 Inhibits Autophagy Cytotoxic Autophagy mTORC1->Autophagy Induces ER_Stress ER Stress ER_Stress->Autophagy Contributes to DHCer Dihydroceramide Accumulation DHCer->ER_Stress Induces DEGS1->DHCer Prevents Accumulation

Diagram 1: this compound Signaling Pathway.

Preclinical Performance of this compound

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
Glioblastoma
U87MGGlioblastoma15.2 - 46.9[2][3][7][8]
T98GGlioblastoma15.2 - 46.9[2][3][7][8]
Patient-Derived GSCsGlioblastoma15.2 - 43.7[7]
Triple-Negative Breast Cancer
MDA-MB-231Breast Cancer34.0 ± 1.6[5][9]
MDA-MB-231 (Paclitaxel-Resistant)Breast Cancer37.0 ± 3.3[5][9]
Other Cancer Types
A549Lung Adenocarcinoma20 - 60
H1975Lung Adenocarcinoma20 - 60
H520Squamous Cell Lung Carcinoma20 - 60
H157Squamous Cell Lung Carcinoma20 - 60
MiaPaCa-2Pancreatic Cancer-
In Vivo Efficacy in Xenograft Models

The antitumor activity of this compound has been validated in several preclinical xenograft models.

Cancer TypeXenograft ModelTreatmentKey FindingsReference
Glioblastoma U87MG & T98G subcutaneousThis compound (120 or 240 mg/kg, oral, daily) vs. Everolimus (B549166) (5 mg/kg, oral, 2 days/week)This compound significantly impaired tumor growth, increased disease-free and overall survival. Showed superior efficacy compared to everolimus. Increased TRIB3 and decreased p-Akt in tumors.[3][10][11]
Triple-Negative Breast Cancer Paclitaxel-resistant MDA-MB-231 subcutaneousThis compound (120 mg/kg, oral, daily) + Paclitaxel (B517696) (10 mg/kg, i.p., weekly)Combination potentiated the antitumor effect of paclitaxel and reverted chemoresistance. Increased TRIB3 and LC3-II in tumors.[5][12]
Lung Adenocarcinoma A549 subcutaneousThis compound + Docetaxel (B913)This compound potentiated the therapeutic effect of docetaxel with the highest inhibition of tumor progression.[13]
Pancreatic Cancer MiaPaCa-2 subcutaneousThis compound (oral)Inhibited tumor growth.
Neuroblastoma SK-N-BE(2) subcutaneousThis compound (120 mg/kg) ± Irinotecan (5mg/kg) or Retinoic Acid (100 mg/kg)Proposed study to evaluate single and combination therapy.[14][15]

Comparison with Alternative Therapies

A direct comparison of this compound with other PPAR agonists and PI3K/Akt/mTOR inhibitors is crucial for understanding its therapeutic potential.

Other PPAR Agonists

While several PPAR agonists have been investigated for their anticancer properties, their clinical development has been met with mixed results.

CompoundPPAR TargetCancer TypeKey FindingsReference
Rosiglitazone PPARγLiposarcoma, Breast CancerNo notable clinical response in liposarcoma or breast cancer.[16]
Pioglitazone PPARγColon, Esophageal, Breast, Lung, Prostate CancerAnti-proliferative and pro-apoptotic effects reported in preclinical models.[17]
Troglitazone PPARγLiposarcoma, Refractory Breast CancerPhase II study in liposarcoma with no available results. Failed to improve disease progression in refractory breast cancer.[16]
Bezafibrate Pan-PPARColon CancerReduced development of new colon cancer by 53% in a clinical trial.[15]
PI3K/Akt/mTOR Inhibitors

Inhibitors of the PI3K/Akt/mTOR pathway represent a major class of targeted cancer therapies.

CompoundTargetCancer TypeKey FindingsReference
Everolimus mTORC1Endometrioid Adenocarcinoma, GlioblastomaEncouraging results as a single agent in recurrent endometrioid adenocarcinomas. Modest growth inhibition in glioblastoma xenografts compared to this compound.[10][11][18][19]
Ridaforolimus (MK-8669) mTORLung and Breast CancerCombination with Akt inhibitor MK-2206 showed enhanced anti-tumor activity in preclinical models.[20]
Pictilisib (GDC-0941) Pan-PI3KNSCLCAntitumor activity observed in combination with chemotherapy in early clinical studies.[21]
Capivasertib (AZD5363) AktVariousIn Phase III clinical trials.[22]
Ipatasertib (GDC-0068) AktGastric CancerPreliminary positive results with chemotherapy have led to a Phase II trial.[21][22]

Clinical Validation of this compound

This compound has undergone clinical evaluation, demonstrating a favorable safety profile and promising efficacy.

Phase I/Ib Trial (NCT02201823)

A first-in-human dose-escalation trial in 29 patients with advanced solid tumors established the safety and tolerability of this compound.[1][23]

  • Key Findings:

    • No maximum tolerated dose was reached.

    • Recommended Phase 2 Dose (RP2D) was determined to be 1300 mg three times a day.

    • Most adverse events were mild gastrointestinal issues.

    • Two patients experienced long-term disease stabilization (>1 year).

    • A correlation was found between drug levels and the pAkt/Akt ratio, a key pharmacodynamic biomarker.[1]

Phase I/IIa Trial in Endometrial and Lung Cancer (NCT03366480)

This trial evaluated this compound in combination with paclitaxel and carboplatin (B1684641) as a first-line therapy for advanced endometrial cancer and squamous non-small cell lung cancer (NSCLC).[7][12][23][24]

IndicationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Endometrial Cancer 65.8% (13.2% CR, 52.6% PR)9.8 months23.6 months[24]
Squamous NSCLC 53%6.2 months-[24]

The study concluded that the combination of this compound with chemotherapy is superior to chemotherapy alone.[23] Furthermore, TRIB3 and DDIT3 mRNA levels in patient blood samples were identified as potential pharmacodynamic biomarkers for monitoring this compound activity.[4][6][9][22][25]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for the desired time period (e.g., 48 or 72 hours). Include vehicle-only (DMSO) controls.

  • Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

The following diagram outlines the workflow for a typical cell viability experiment.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound (and controls) Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Diagram 2: Cell Viability Assay Workflow.
Western Blot Analysis for TRIB3 and p-Akt

This protocol is used to quantify the protein expression levels of TRIB3 and the phosphorylation status of Akt.

Materials:

  • Treated cell or tumor lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-TRIB3, anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells or homogenized tumor tissue in an appropriate lysis buffer and quantify protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels relative to a loading control (e.g., β-actin).

Animal Xenograft Studies

This protocol describes the establishment of subcutaneous xenografts and the evaluation of in vivo antitumor efficacy.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line suspension

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse. Matrigel may be co-injected to improve tumor take rate.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 120 mg/kg) or vehicle control daily via oral gavage.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

The following diagram illustrates the workflow of a typical xenograft study.

Xenograft_Workflow Start Inject Cancer Cells Subcutaneously Tumor_Growth Monitor Tumor Growth Start->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer this compound (and controls) Randomize->Treat Monitor Measure Tumor Volume and Body Weight Treat->Monitor Endpoint Euthanize and Excise Tumors Monitor->Endpoint Analyze Tumor Analysis (Weight, Biomarkers) Endpoint->Analyze

Diagram 3: Xenograft Study Workflow.

Conclusion

The collective evidence strongly supports the pivotal role of PPARα and PPARγ activation in the anticancer mechanism of this compound. Through the upregulation of TRIB3 and induction of ER stress, this compound effectively inhibits the pro-survival Akt/mTORC1 pathway, leading to cytotoxic autophagy in cancer cells. Preclinical data demonstrate its potent in vitro and in vivo efficacy across a range of cancer types, including those with resistance to standard therapies.

Clinical trials have further validated the safety and efficacy of this compound, particularly in combination with chemotherapy for endometrial and lung cancers. The identification of pharmacodynamic biomarkers such as TRIB3 and DDIT3 provides valuable tools for monitoring treatment response.

Compared to other PPAR agonists that have shown limited clinical success in oncology, this compound's unique dual mechanism of action appears to confer a more robust and selective anticancer effect. While numerous PI3K/Akt/mTOR inhibitors are in development, this compound's upstream activation of a natural inhibitor (TRIB3) presents a distinct therapeutic strategy. Further comparative studies are warranted to fully delineate the positioning of this compound in the landscape of targeted cancer therapies.

References

ABTL-0812's safety profile compared to traditional chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A novel anti-cancer agent, ABTL-0812, demonstrates a significantly improved safety and tolerability profile compared to traditional chemotherapeutics, both as a monotherapy and in combination regimens. Clinical trial data indicates that this compound primarily induces mild to moderate gastrointestinal side effects, a stark contrast to the severe and often debilitating toxicities associated with conventional chemotherapy.

This compound is a first-in-class, orally administered small molecule that induces cytotoxic autophagy in cancer cells.[1] Its unique mechanism of action, which involves the upregulation of Tribbles homolog 3 (TRIB3) and the induction of endoplasmic reticulum (ER) stress, leads to the inhibition of the Akt/mTORC1 signaling pathway, ultimately resulting in cancer cell death.[2][3] This targeted approach appears to spare healthy cells, leading to a more favorable safety profile.[4]

Superior Safety Profile in Clinical Trials

A first-in-human Phase I/Ib clinical trial (NCT02201823) of this compound as a single agent in patients with advanced solid tumors revealed an excellent safety and tolerability profile.[5][6] The most commonly reported drug-related adverse events were mild to moderate (Grade 1-2) gastrointestinal issues.[5] Notably, a maximum tolerated dose was not reached, indicating the drug's low toxicity.[5]

When used in combination with traditional chemotherapeutic agents like paclitaxel (B517696) and carboplatin (B1684641) in the ENDOLUNG Phase 1/2 study, this compound did not increase the known toxicities of the chemotherapy regimen.[1] This suggests that this compound can be effectively combined with standard-of-care treatments without exacerbating their side effects.

Comparison of Adverse Events

The following table summarizes the adverse events observed in clinical trials for this compound in combination with paclitaxel and carboplatin, and for the paclitaxel and carboplatin combination alone. Data for this compound as a monotherapy is qualitative, highlighting its mild gastrointestinal side effects.

Adverse EventThis compound + Paclitaxel/Carboplatin (ENDOLUNG Trial)[7][8]Paclitaxel + Carboplatin[9][10][11]This compound Monotherapy (Phase I Trial)[5]
Hematological
Neutropenia52.9% (All Grades)Grade 3/4: 37.1% - 48%Not reported as a significant adverse event.
Anemia37.3% (All Grades)Grade 3: 5.2% - 9.5%Not reported as a significant adverse event.
Thrombocytopenia19.6% (All Grades)Grade 3/4: 2.8% - 9.6%Not reported as a significant adverse event.
LeukopeniaNot specifically reportedGrade 3/4: 8.6% - 12.6%Not reported as a significant adverse event.
Febrile NeutropeniaOne case of Grade 34.8% - 14%Not reported.
Non-Hematological
Nausea66.7% (All Grades)Grade 3: ~7%Most common, Grade 1-2.
Asthenia (Fatigue)66.7% (All Grades)Grade 3/4: ~2%Reported, but severity not specified.
Diarrhea54.9% (All Grades)Grade 3/4: 1.6%Reported, Grade 1-2.
Vomiting54.9% (All Grades)Grade 3: 3.2%Reported, Grade 1-2.
Peripheral NeuropathyNot specifically reported as a major AE for the combination.Up to 47% (sensory)Not reported as a significant adverse event.
Alopecia (Hair Loss)Not specifically reported as a major AE for the combination.UniversalNot reported.
Myalgia/ArthralgiaNot specifically reported as a major AE for the combination.Grade 3/4: ~4%Not reported.

Note: The grading of adverse events is based on the Common Terminology Criteria for Adverse Events (CTCAE).[12][13][14][15][16] Grade 1 is mild, Grade 2 is moderate, Grade 3 is severe, Grade 4 is life-threatening, and Grade 5 is death.

Experimental Protocols

Preclinical Safety and Toxicity Assessment

A standard experimental workflow for evaluating the safety and toxicity of a new anti-cancer drug like this compound in preclinical studies typically follows the OECD Guidelines for the Testing of Chemicals, specifically Guideline 407 for repeated dose 28-day oral toxicity studies in rodents.[17][18][19][20][21]

Objective: To determine the potential adverse effects of a test substance administered orally in repeated doses over 28 days.

Methodology:

  • Animal Model: Typically rats, with both male and female animals.

  • Dose Groups: A control group receiving the vehicle and at least three dose groups receiving varying levels of the test substance.

  • Administration: The test substance is administered daily by oral gavage.

  • Observations:

    • Clinical Signs: Daily monitoring for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.

    • Body Weight: Recorded weekly.

    • Food/Water Consumption: Measured weekly.

    • Ophthalmological Examination: Performed prior to the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters.

    • Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

    • Histopathology: Tissues from all organ systems are preserved for microscopic examination.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for preclinical safety assessment.

ABTL0812_Signaling_Pathway cluster_cell Cancer Cell ABTL0812 This compound PPAR PPARα/γ ABTL0812->PPAR Activates ER_Stress Endoplasmic Reticulum Stress ABTL0812->ER_Stress Induces TRIB3 TRIB3 (Upregulation) PPAR->TRIB3 Induces Akt Akt TRIB3->Akt Inhibits (prevents phosphorylation) mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy Cytotoxic Autophagy mTORC1->Autophagy Inhibits ER_Stress->Autophagy Induces Cell_Death Cancer Cell Death Autophagy->Cell_Death Leads to

Caption: this compound's dual mechanism of action leading to cancer cell death.

Preclinical_Safety_Workflow cluster_workflow Preclinical Safety Assessment Workflow Dose_Range_Finding Dose-Range Finding Studies Repeated_Dose_Toxicity Repeated Dose Toxicity Study (e.g., 28-day in rodents) Dose_Range_Finding->Repeated_Dose_Toxicity Data_Analysis Data Analysis & Reporting Repeated_Dose_Toxicity->Data_Analysis Safety_Pharmacology Safety Pharmacology Safety_Pharmacology->Data_Analysis Genotoxicity Genotoxicity Assays Genotoxicity->Data_Analysis IND_Submission Investigational New Drug (IND) Application Submission Data_Analysis->IND_Submission

Caption: A typical workflow for preclinical drug safety assessment.

References

ABTL-0812: A Comparative Analysis of a Novel Autophagy-Inducing Cancer Therapy Across Diverse Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ABTL-0812 is a first-in-class, orally available small molecule that induces cytotoxic autophagy in cancer cells, representing a promising therapeutic strategy. This guide provides a comparative analysis of its performance in various cancer types, supported by preclinical experimental data.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism of action. It binds to and activates the nuclear receptors PPARα and PPARγ, leading to the upregulation of Tribbles Pseudokinase 3 (TRIB3).[1] TRIB3, in turn, inhibits the Akt/mTORC1 signaling pathway, a critical regulator of cell growth and proliferation.[2][3][4] Concurrently, this compound induces endoplasmic reticulum (ER) stress, triggering the Unfolded Protein Response (UPR).[2][3] The convergence of Akt/mTORC1 inhibition and ER stress induction leads to a robust and sustained autophagic response that results in cancer cell death.[2][5] Some evidence also suggests that this compound may inhibit mTORC2 and dihydrofolate reductase (DHFR).[6]

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ABTL0812 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PPAR [label="PPARα / PPARγ", fillcolor="#F1F3F4", fontcolor="#202124"]; ER_Stress [label="Endoplasmic Reticulum\nStress (ER Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; TRIB3 [label="TRIB3 Overexpression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UPR [label="Unfolded Protein\nResponse (UPR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Autophagy [label="Cytotoxic Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellDeath [label="Cancer Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

ABTL0812 -> PPAR [label="activates"]; ABTL0812 -> ER_Stress [label="induces"]; PPAR -> TRIB3 [label="induces"]; ER_Stress -> UPR [label="activates"]; TRIB3 -> Akt [label="inhibits"]; Akt -> mTORC1 [label="activates", style=dashed, arrowhead=tee]; UPR -> Autophagy [label="induces"]; mTORC1 -> Autophagy [label="inhibits", style=dashed, arrowhead=tee]; TRIB3 -> Autophagy [label="induces"]; Autophagy -> CellDeath [label="leads to"]; }

Caption: A typical workflow for assessing cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: After a few hours of incubation, a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

This technique is employed to detect and quantify specific proteins involved in the this compound signaling pathway, such as TRIB3, p-Akt, and mTOR.

Protocol:

  • Cell Lysis: Cancer cells, treated with this compound or vehicle for a specified time, are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto an SDS-polyacrylamide gel. The proteins are separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-TRIB3, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).

Animal Xenograft Studies

In vivo efficacy of this compound is assessed using immunodeficient mice bearing tumors derived from human cancer cell lines or patient tissues.

```dot digraph "Xenograft Study Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

A [label="Inject cancer cells subcutaneously\nor orthotopically into\nimmunodeficient mice"]; B [label="Allow tumors to reach a\npredetermined size (e.g., 100-200 mm³)"]; C [label="Randomize mice into treatment groups\n(Vehicle, this compound, Chemotherapy, Combination)"]; D [label="Administer treatment as per schedule\n(e.g., oral gavage daily)"]; E [label="Monitor tumor volume and body weight\nregularly (e.g., 2-3 times/week)"]; F [label="At study endpoint, euthanize mice and\nexcise tumors for analysis"]; G [label="Analyze tumor weight, volume,\nand biomarkers (e.g., IHC, Western blot)"];

A -> B -> C -> D -> E -> F -> G; }

References

Head-to-Head Study: A Comparative Analysis of ABTL-0812 and Other TRIB3 Upregulators in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and mechanisms of therapeutic agents that upregulate Tribbles Homolog 3 (TRIB3), a key protein in cancer cell death pathways.

This guide provides a comprehensive comparison of ABTL-0812, a first-in-class small molecule, with other known inducers of TRIB3: capsaicin, thapsigargin (B1683126), and tunicamycin (B1663573). The objective is to offer a clear, data-driven overview of their mechanisms of action, efficacy in upregulating TRIB3, and impact on cancer cell viability, supported by detailed experimental protocols.

Introduction to TRIB3 Upregulation in Cancer Therapy

Tribbles Homolog 3 (TRIB3) is a pseudokinase that has emerged as a significant target in oncology. Its upregulation is linked to the induction of cancer cell death, primarily through the inhibition of the pro-survival Akt/mTORC1 signaling pathway and the induction of cellular stress responses. Several compounds have been identified that can increase the expression of TRIB3, offering potential therapeutic avenues for various cancers. This guide focuses on a head-to-head comparison of these agents.

Comparative Analysis of TRIB3 Upregulators

This section provides a comparative overview of this compound, capsaicin, thapsigargin, and tunicamycin, focusing on their mechanisms of action and their effects on TRIB3 expression and cancer cell viability.

Mechanism of Action and Quantitative Effects

The following table summarizes the primary mechanisms of action of the compared TRIB3 upregulators and provides quantitative data on their efficacy.

CompoundPrimary Mechanism of TRIB3 UpregulationCancer Cell Line(s)Concentration RangeTRIB3 Upregulation (Fold Change)Effect on p-AktEffect on Cell Viability (IC50)
This compound PPARα and PPARγ receptor agonist[1]Glioblastoma (U87MG, GSC-5), TNBC (MDA-MB-231)[2][3]5 - 20 µM (in vitro)[2]Concentration-dependent increase in TRIB3 protein[2]Significant decrease in p-Akt (Ser473)[2]34.0 - 37.0 µM (TNBC)[3]
Capsaicin Transcriptional and post-translational regulation[4]Gastric cancer (AGS, MKN-45), Cervical cancer (SiHa)[4]50 - 200 µM[4]Dose- and time-dependent increase in TRIB3 protein[4]Inhibition of Akt phosphorylation[5]Not specified for TRIB3 upregulation studies[4]
Thapsigargin ER Stress Inducer (SERCA inhibitor)[6][7]Hepatocytes (HepG2), Pancreatic β-cells (INS-1)[8][9]25 - 100 nM (HepG2), 1 µM (INS-1)[8][9]Significant increase in TRIB3 protein[9]Downregulation of p-Akt[7]Not specified for TRIB3 upregulation studies[8][9]
Tunicamycin ER Stress Inducer (N-glycosylation inhibitor)[6][7]Hepatocytes (HepG2), Pancreatic β-cells (INS-1)[8][9]2.5 - 10 µg/mL (HepG2), 2 µg/mL (INS-1)[8][9]Significant increase in TRIB3 protein[9]Downregulation of p-Akt[7]Not specified for TRIB3 upregulation studies[8][9]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the processes involved.

Signaling Pathways

ABTL0812_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ABTL0812_ext This compound ABTL0812_int This compound ABTL0812_ext->ABTL0812_int PPAR PPARα/γ ABTL0812_int->PPAR TRIB3_gene TRIB3 Gene PPAR->TRIB3_gene Activation TRIB3_mRNA TRIB3 mRNA TRIB3_protein TRIB3 Protein TRIB3_mRNA->TRIB3_protein Translation Akt Akt TRIB3_protein->Akt Inhibition mTORC1 mTORC1 TRIB3_protein->mTORC1 Inhibition pAkt p-Akt (Inactive) Akt->pAkt Akt->mTORC1 Activation Autophagy Cytotoxic Autophagy mTORC1->Autophagy Inhibition Cell_Death Cancer Cell Death Autophagy->Cell_Death TRIB3_gene->TRIB3_mRNA Transcription

This compound signaling pathway leading to cancer cell death.

ER_Stress_Pathway ER_Stress ER Stress (Thapsigargin, Tunicamycin) PERK PERK ER_Stress->PERK ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP TRIB3_gene TRIB3 Gene CHOP->TRIB3_gene Transcription TRIB3_protein TRIB3 Protein TRIB3_gene->TRIB3_protein Akt_inhibition Akt Inhibition TRIB3_protein->Akt_inhibition Apoptosis Apoptosis Akt_inhibition->Apoptosis

ER stress-induced TRIB3 upregulation and apoptosis.

Experimental Workflows

WesternBlot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., this compound, Capsaicin) Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-TRIB3, anti-p-Akt) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Image Analysis & Quantification Detection->Analysis

Western blot workflow for TRIB3 and p-Akt analysis.

MTT_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Treatment 2. Add TRIB3 Upregulators (Varying Concentrations) Cell_Seeding->Treatment Incubation 3. Incubate for 24-72h Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 5. Incubate for 2-4h (Formazan Crystal Formation) MTT_Addition->Formazan_Incubation Solubilization 6. Add Solubilization Solution Formazan_Incubation->Solubilization Absorbance_Reading 7. Read Absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate Cell Viability & IC50 Absorbance_Reading->Data_Analysis

MTT assay workflow for cell viability assessment.

Detailed Experimental Protocols

This section provides standardized protocols for the key experiments cited in this guide.

Western Blot Analysis for TRIB3 and Phospho-Akt (Ser473)

Objective: To quantify the protein levels of TRIB3 and the phosphorylation status of Akt at Serine 473 in response to treatment with TRIB3 upregulators.

Materials:

  • Cancer cell lines of interest

  • TRIB3 upregulators (this compound, capsaicin, thapsigargin, tunicamycin)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-TRIB3, anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the TRIB3 upregulators for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[11]

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of TRIB3 upregulators on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • TRIB3 upregulators

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of the TRIB3 upregulators. Include untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.[14]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[14]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Conclusion

This guide provides a comparative framework for evaluating this compound and other TRIB3 upregulators. This compound demonstrates a targeted mechanism of action through PPAR agonism, leading to TRIB3 upregulation. In contrast, thapsigargin and tunicamycin induce TRIB3 as part of a broader ER stress response, while the precise upstream regulators of capsaicin-induced TRIB3 expression require further investigation. The provided data and protocols offer a solid foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of TRIB3 upregulation in cancer treatment.

References

Unveiling the Synergistic Power of ABTL-0812 and Paclitaxel in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data demonstrates a potent synergistic interaction between the novel autophagy-inducing agent ABTL-0812 and the conventional chemotherapeutic drug paclitaxel (B517696). This combination has shown promise in enhancing anti-cancer efficacy and overcoming chemoresistance in various cancer models, including triple-negative breast cancer, non-small cell lung cancer, and endometrial cancer. This guide provides an objective comparison of the combination's performance, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Executive Summary

The combination of this compound and paclitaxel represents a promising therapeutic strategy. Preclinical studies have consistently demonstrated that this compound synergistically enhances the cytotoxic effects of paclitaxel in a range of cancer cell lines. This synergy is attributed to the distinct yet complementary mechanisms of action of the two drugs. This compound induces cytotoxic autophagy through the inhibition of the PI3K/Akt/mTOR signaling pathway and the induction of Endoplasmic Reticulum (ER) stress. Paclitaxel, a mitotic inhibitor, also impacts the PI3K/Akt pathway, and the dual targeting of this critical survival pathway appears to be a key driver of the observed synergy. This guide will delve into the quantitative data from these studies, outline the experimental protocols used, and visualize the complex biological interactions.

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between this compound and paclitaxel has been quantified in various cancer cell lines, most notably in triple-negative breast cancer (TNBC). The following tables summarize the key findings from these studies, highlighting the reduction in the half-maximal inhibitory concentration (IC50) of paclitaxel when combined with this compound.

Table 1: In Vitro Efficacy of this compound and Paclitaxel in Triple-Negative Breast Cancer Cell Lines
Cell LineTreatmentIC50
MDA-MB-231 This compound34.0 ± 1.6 µM
Paclitaxel> 100 nM
231PTR (Paclitaxel-Resistant) This compound37.0 ± 3.3 µM
Paclitaxel> 100 nM
MDA-MB-231 Paclitaxel + 10 µM this compound8.1 ± 1.2 nM
231PTR (Paclitaxel-Resistant) Paclitaxel + 10 µM this compound8.1 ± 1.2 nM

Data sourced from Polonio-Alcalá et al., Cancer Communications, 2022.

Table 2: Synergistic Potential in Lung and Endometrial Cancer

While specific IC50 and Combination Index (CI) values for the this compound and paclitaxel combination in lung and endometrial cancer cell lines were not explicitly detailed in the reviewed literature, preclinical studies have confirmed a synergistic potentiation of paclitaxel's cytotoxicity in adenocarcinoma and squamous lung cancer cells. Clinical trials have also shown promising results for the combination in advanced squamous non-small cell lung cancer and endometrial cancer, suggesting a clinical benefit.

Deciphering the Molecular Synergy: Signaling Pathways

The synergistic effect of this compound and paclitaxel stems from their convergent impact on critical cancer cell survival pathways. The following diagram illustrates the proposed mechanism of their combined action.

Synergistic_Pathway Synergistic Signaling Pathway of this compound and Paclitaxel ABTL0812 This compound ER_Stress ER Stress ABTL0812->ER_Stress TRIB3 TRIB3 ABTL0812->TRIB3 UPR Unfolded Protein Response (UPR) ER_Stress->UPR UPR->TRIB3 Autophagy Cytotoxic Autophagy UPR->Autophagy Akt Akt TRIB3->Akt mTOR mTOR Akt->mTOR mTOR->Autophagy CellDeath Cancer Cell Death Autophagy->CellDeath Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_Akt_inhibition PI3K/Akt Pathway Inhibition Paclitaxel->PI3K_Akt_inhibition MitoticArrest Mitotic Arrest Microtubules->MitoticArrest MitoticArrest->CellDeath PI3K_Akt_inhibition->Akt

Caption: Synergistic mechanism of this compound and paclitaxel.

Experimental Validation: Workflow and Protocols

The synergistic interaction between this compound and paclitaxel has been validated through a series of in vitro and in vivo experiments. The general workflow for these studies is outlined below.

Experimental_Workflow Experimental Workflow for Validating Synergy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Culture (e.g., TNBC, Lung, Endometrial) Treatment Treat with this compound, Paclitaxel, and Combination CellCulture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (TRIB3, LC3-II, Akt) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Combination Index) MTT_Assay->Data_Analysis Xenograft Establish Xenograft Tumor Models in Mice InVivo_Treatment Treat with this compound, Paclitaxel, and Combination Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth and Body Weight InVivo_Treatment->Tumor_Measurement IHC Immunohistochemistry of Tumor Tissue InVivo_Treatment->IHC InVivo_Data_Analysis Statistical Analysis of Tumor Growth Tumor_Measurement->InVivo_Data_Analysis

Caption: Workflow for synergy validation.

Detailed Experimental Protocols
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound, paclitaxel, or a combination of both drugs at a constant ratio. Control wells receive vehicle treatment.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control. IC50 values are determined by non-linear regression analysis. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.

  • Cell Treatment: Cells are treated with this compound, paclitaxel, or the combination for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Protein Extraction: Following drug treatment, cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TRIB3, LC3-II, p-Akt, total Akt, and a loading control like GAPDH).

  • Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Logical Relationship of Combination Effect

The interaction between this compound and paclitaxel can be categorized based on the observed biological outcome.

Logical_Relationship Logical Relationship of Combination Effect ABTL0812 This compound Combination This compound + Paclitaxel ABTL0812->Combination Paclitaxel Paclitaxel Paclitaxel->Combination Synergy Synergistic Effect (CI < 1) Combination->Synergy Increased_Apoptosis Increased Apoptosis Synergy->Increased_Apoptosis Reduced_Proliferation Reduced Cell Proliferation Synergy->Reduced_Proliferation Overcome_Resistance Overcoming Chemoresistance Synergy->Overcome_Resistance

Caption: Logical flow of the combination effect.

Conclusion

The preclinical data strongly supports the synergistic interaction between this compound and paclitaxel. The combination demonstrates enhanced cytotoxicity, particularly in paclitaxel-resistant models, by dually targeting the PI3K/Akt/mTOR pathway and inducing cytotoxic autophagy. These findings provide a solid rationale for the ongoing clinical evaluation of this combination therapy in various cancer types. Further research is warranted to fully elucidate the intricate molecular mechanisms and to identify predictive biomarkers for patient response to this promising therapeutic strategy.

ABTL-0812: A Novel Approach to Overcoming Cisplatin Resistance in Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel autophagy-inducing agent ABTL-0812 against the standard-of-care chemotherapy, cisplatin (B142131), in preclinical neuroblastoma models, including those exhibiting resistance.

Neuroblastoma, a common pediatric solid tumor, presents a significant clinical challenge, particularly in high-risk or relapsed cases where resistance to conventional chemotherapies like cisplatin is prevalent.[1][2] Cisplatin, a cornerstone of neuroblastoma treatment, induces DNA damage to kill cancer cells.[1][2] However, aggressive tumors often develop resistance to this mechanism.[1][2] This guide evaluates the efficacy of this compound, a first-in-class, orally administered small molecule, as a single agent and in combination therapy for neuroblastoma, with a focus on its performance in cisplatin-resistant contexts.

Mechanism of Action: A Dual Pathway to Cytotoxic Autophagy

This compound employs a unique mechanism of action that circumvents classical DNA damage pathways, making it effective even in chemoresistant cells.[3][4][5] Its primary function is to induce robust cytotoxic autophagy, a process of cellular self-digestion, leading to cancer cell death.[4][5] This is achieved through a dual-pronged attack on key cellular signaling pathways:

  • ER Stress Induction: this compound increases the levels of cellular dihydroceramides, which triggers sustained Endoplasmic Reticulum (ER) stress and activates the Unfolded Protein Response (UPR).[6]

  • PI3K/Akt/mTOR Pathway Inhibition: The drug binds to and activates nuclear receptors PPARα and PPARγ.[4][5][7] This activation upregulates the expression of the TRIB3 pseudokinase.[7][8][9][10] TRIB3, in turn, binds to the central kinase Akt, preventing its activation and thereby inhibiting the entire PI3K/Akt/mTOR signaling cascade, a critical pathway for cancer cell survival and proliferation.[3][5][7][10]

These two actions converge to induce a powerful and sustained autophagic response that results in the death of cancer cells, while largely sparing normal cells.[3][4][10]

ABTL-0812_Mechanism_of_Action ABTL This compound PPAR PPARα / PPARγ ABTL->PPAR Activates ER_Stress ↑ Dihydroceramides Endoplasmic Reticulum (ER) Stress ABTL->ER_Stress Induces TRIB3 ↑ TRIB3 Expression PPAR->TRIB3 Upregulates Akt Akt TRIB3->Akt Inhibits Activation mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Survival & Proliferation mTORC1->Proliferation Promotes Autophagy Cytotoxic Autophagy mTORC1->Autophagy Inhibits ER_Stress->Autophagy Induces Death Cancer Cell Death Autophagy->Death Leads to

Caption: Mechanism of this compound inducing cancer cell death.

Comparative Efficacy in Neuroblastoma Models

Preclinical studies demonstrate that this compound's efficacy is comparable to cisplatin as a single agent and, crucially, it remains effective regardless of the cancer cells' genetic profiles or drug-resistance status.[3]

In Vitro Efficacy

In a panel of six distinct neuroblastoma cell lines, this compound demonstrated consistent growth inhibition. Unlike cisplatin, whose effectiveness was significantly higher in p53 wild-type cell lines (SH-SY5Y, IMR-32), this compound's activity was independent of p53 status or MYCN amplification, two common factors in high-risk neuroblastoma.[11]

Parameter This compound Cisplatin (Standard of Care) Reference
Mechanism Induces cytotoxic autophagy via ER stress and PI3K/Akt/mTOR inhibitionInduces DNA damage and apoptosis[1][2][3]
p53-Status Dependency No. Effective in both p53 wild-type and mutant cell lines.Yes. Significantly more effective in p53 wild-type cell lines.[11]
MYCN-Status Dependency No. Effective regardless of MYCN amplification status.Not specified, but efficacy is tied to DNA damage response pathways.[11]
In Vitro IC50 Range 30-60 µM across all tested neuroblastoma cell lines.Highly variable; at least 10x lower in p53 wild-type vs. mutant lines.[11]
In Vivo Efficacy

In mouse xenograft models of neuroblastoma, orally administered this compound significantly impaired tumor growth at a rate comparable to cisplatin. This demonstrates its potent anti-tumor activity in a living system.[1][2][11]

Treatment Group Mean Tumor Volume (Relative to Vehicle) Mean Tumor Weight (Relative to Vehicle) Reference
Vehicle (Control) 100%100%[11]
This compound Significantly Reduced (p ≤ 0.01)Significantly Reduced (p ≤ 0.01)[11]
Cisplatin Significantly Reduced (p ≤ 0.01)Significantly Reduced (p ≤ 0.01)[11]

Note: The table presents a qualitative summary of statistically significant findings from in vivo experiments. The study confirmed a strong correlation between tumor volume and weight.

Potentiation of Standard Chemotherapies

Beyond its efficacy as a monotherapy, this compound has been shown to potentiate the antitumor effects of standard chemotherapeutic agents without increasing their toxicity.[3][4] In neuroblastoma models, this compound enhances the activity of drugs like irinotecan (B1672180) and the differentiating agent 13-cis-retinoic acid.[1][2] This synergistic effect suggests this compound could be a valuable component of combination therapies, potentially allowing for lower doses of cytotoxic agents and reducing long-term side effects, a critical consideration in pediatric oncology.[4]

Experimental Protocols

The following are summaries of the key methodologies used to evaluate the efficacy of this compound.

In Vitro Cell Viability Assay
  • Objective: To determine the concentration of this compound and cisplatin required to inhibit the growth of neuroblastoma cell lines by 50% (IC50).

  • Cell Lines: A panel of six human neuroblastoma cell lines with varying genetic backgrounds (e.g., SH-SY5Y, IMR-32, SK-N-BE(2), LA1-5s).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of either this compound or cisplatin.

    • Incubation is carried out for 72 hours under standard cell culture conditions.

    • Following incubation, cells are fixed using 1% glutaraldehyde.

    • The fixed cells are stained with crystal violet, which stains the total protein of adherent cells.

    • The dye is solubilized, and the absorbance is read on a plate reader to quantify the number of viable cells relative to untreated controls.

  • Data Analysis: Dose-response curves are generated to calculate the IC50 values for each drug in each cell line.[2][11]

In Vivo Xenograft Tumor Growth Study
  • Objective: To evaluate the antitumor efficacy of orally administered this compound compared to cisplatin and a control vehicle in a live animal model.

  • Model: Immunocompromised mice subcutaneously injected with human neuroblastoma cells to establish tumors.

  • Procedure:

    • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., Vehicle, this compound, Cisplatin).

    • Treatments are administered according to a defined schedule (e.g., daily oral gavage for this compound).

    • Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • After a set period (e.g., 23 days), the experiment is terminated.

    • Tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted for each group. Final tumor volumes and weights are statistically compared between groups to determine treatment efficacy.[11]

In_Vivo_Xenograft_Workflow cluster_treatments Treatment Phase (e.g., 23 days) start Start: Neuroblastoma Cell Culture injection Subcutaneous Injection into Immunocompromised Mice start->injection growth Tumor Growth to Palpable Size injection->growth randomization Randomization of Mice into Treatment Groups growth->randomization group1 Group 1: Vehicle (Control) randomization->group1 group2 Group 2: This compound randomization->group2 group3 Group 3: Cisplatin randomization->group3 monitoring Periodic Monitoring: - Tumor Volume - Animal Weight group2->monitoring endpoint Experiment Endpoint: Tumor Excision & Weight Measurement monitoring->endpoint analysis Data Analysis: Statistical Comparison of Tumor Growth endpoint->analysis

Caption: Workflow for a preclinical in vivo xenograft study.

Conclusion

This compound presents a compelling therapeutic strategy for neuroblastoma, particularly for cases that are resistant to standard treatments like cisplatin. Its novel mechanism of inducing cancer cell death through cytotoxic autophagy, independent of common resistance pathways like p53 or MYCN status, marks a significant departure from traditional DNA-damaging agents. Preclinical data robustly supports its efficacy as both a monotherapy and a synergistic partner for existing chemotherapies.[1][3] The ongoing clinical evaluation of this compound will be critical in determining its role in the future treatment landscape for high-risk and relapsed neuroblastoma.[12]

References

A Comparative Analysis of ER Stress Induction: ABTL-0812 vs. Tunicamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the endoplasmic reticulum (ER) stress responses induced by the novel anti-cancer agent ABTL-0812 and the well-established ER stress inducer, tunicamycin (B1663573). This document is intended for researchers, scientists, and professionals in drug development interested in the mechanisms of ER stress and its therapeutic manipulation.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). While the UPR initially aims to restore ER function, prolonged or overwhelming ER stress can trigger apoptosis, making it a promising target for cancer therapy.

This compound is a first-in-class small molecule currently in clinical development for cancer treatment.[1] It induces cytotoxic autophagy in cancer cells through a dual mechanism involving the inhibition of the Akt/mTORC1 axis and the induction of ER stress.[2] Tunicamycin, a nucleoside antibiotic, is a widely used experimental tool that induces ER stress by inhibiting N-linked glycosylation, a crucial step in protein folding.[3][4] This guide will compare and contrast the ER stress pathways activated by these two compounds, providing insights into their distinct mechanisms of action and cellular consequences.

Comparative Data

The following tables summarize the key differences and similarities in the ER stress response induced by this compound and tunicamycin.

Table 1: Mechanism of ER Stress Induction
FeatureThis compoundTunicamycin
Primary Mechanism Impairs DEGS1 (delta 4-desaturase, sphingolipid 1) activity, leading to the accumulation of long-chain dihydroceramides.[5]Inhibits N-linked glycosylation by blocking GlcNAc phosphotransferase (GPT).[3]
Initial Trigger Accumulation of dihydroceramides in the ER.[5]Accumulation of unfolded glycoproteins in the ER.[3]
UPR Sensor Activation Primarily activates the PERK and IRE1α pathways.[5][6]Activates all three canonical UPR sensors: PERK, IRE1α, and ATF6.[3][7]
Table 2: Key Effectors in the ER Stress Response
Effector ProteinThis compound-induced ResponseTunicamycin-induced Response
pPERK Increased phosphorylation.[2]Increased phosphorylation.[8][9]
p-eIF2α Increased phosphorylation.[5][6]Increased phosphorylation.[10]
ATF4 Increased expression.[5][6]Increased expression.[11]
CHOP/DDIT3 Increased expression.[5][6]Increased expression.[10][11]
TRIB3 Increased expression.[5]Not consistently reported as a primary effector.
Spliced XBP1 (XBP1s) Induced after 2-4 hours of treatment.[5]Induced, with levels increasing in a dose- and time-dependent manner.[12][13]
ATF6 cleavage Not reported as a primary mechanism.Activated, leading to the generation of the active p50 fragment.[14]
GRP78/BiP Increased expression.[5]Increased expression.[15][16]

Signaling Pathways

The induction of ER stress by this compound and tunicamycin, while both culminating in the activation of the UPR, originates from distinct molecular events.

This compound-Induced ER Stress Pathway

This compound's mechanism is unique in that it initiates ER stress through the modulation of lipid metabolism. By inhibiting the enzyme DEGS1, this compound causes an accumulation of dihydroceramides.[5] This lipid imbalance is sensed by the ER, leading to the activation of at least two of the three UPR branches. The PERK branch is activated, leading to the phosphorylation of eIF2α and subsequent translation of ATF4.[6] ATF4, in turn, upregulates the expression of pro-apoptotic CHOP and TRIB3.[5] The IRE1α branch is also activated, resulting in the unconventional splicing of XBP1 mRNA to its active form, XBP1s.[5] This sustained ER stress response ultimately leads to cytotoxic autophagy and cancer cell death.[1][5]

cluster_ABTL0812 This compound Pathway cluster_UPR_A Unfolded Protein Response ABTL0812 This compound DEGS1 DEGS1 ABTL0812->DEGS1 Dihydroceramides Dihydroceramides (Accumulation) DEGS1->Dihydroceramides Inhibition of conversion to ceramides ER_Stress_A ER Stress Dihydroceramides->ER_Stress_A PERK PERK ER_Stress_A->PERK IRE1a_A IRE1α ER_Stress_A->IRE1a_A pPERK pPERK PERK->pPERK eIF2a eIF2α pPERK->eIF2a peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Translation CHOP_TRIB3 CHOP & TRIB3 ATF4->CHOP_TRIB3 Transcription Autophagy_Apoptosis_A Cell Death CHOP_TRIB3->Autophagy_Apoptosis_A Cytotoxic Autophagy & Apoptosis XBP1u_A XBP1u mRNA IRE1a_A->XBP1u_A Splicing XBP1s_A XBP1s mRNA XBP1u_A->XBP1s_A XBP1s_A->Autophagy_Apoptosis_A

This compound induced ER stress signaling pathway.

Tunicamycin-Induced ER Stress Pathway

Tunicamycin acts as a classic ER stress inducer by directly interfering with protein folding.[4] By inhibiting N-linked glycosylation, it causes a massive accumulation of unfolded proteins in the ER lumen.[3] This leads to the dissociation of the chaperone protein GRP78/BiP from the three UPR sensors, PERK, IRE1α, and ATF6, resulting in their activation.[7] The activation of PERK and IRE1α pathways proceeds similarly to that induced by this compound, leading to ATF4 and CHOP expression and XBP1 splicing.[10][12] In addition, tunicamycin activates the ATF6 pathway, where ATF6 translocates to the Golgi apparatus for cleavage, and its active fragment moves to the nucleus to upregulate ER chaperones and other UPR target genes.[8] The concurrent and robust activation of all three UPR arms by tunicamycin leads to a strong pro-apoptotic signal under conditions of prolonged stress.

cluster_Tunicamycin Tunicamycin Pathway cluster_UPR_T Unfolded Protein Response Tunicamycin Tunicamycin Glycosylation N-linked Glycosylation Tunicamycin->Glycosylation Unfolded_Proteins Unfolded Proteins (Accumulation) Glycosylation->Unfolded_Proteins Inhibition ER_Stress_T ER Stress Unfolded_Proteins->ER_Stress_T PERK_T PERK ER_Stress_T->PERK_T IRE1a_T IRE1α ER_Stress_T->IRE1a_T ATF6_T ATF6 ER_Stress_T->ATF6_T ATF4_T ATF4 PERK_T->ATF4_T CHOP_T CHOP ATF4_T->CHOP_T Apoptosis_T Cell Death CHOP_T->Apoptosis_T Apoptosis XBP1s_T XBP1s IRE1a_T->XBP1s_T XBP1s_T->Apoptosis_T Apoptosis ATF6_cleaved_T Cleaved ATF6 ATF6_T->ATF6_cleaved_T ATF6_cleaved_T->Apoptosis_T Apoptosis

Tunicamycin induced ER stress signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the ER stress response. Specific details may need to be optimized for different cell lines and experimental conditions.

Western Blot Analysis of UPR Proteins

This method is used to detect the expression and phosphorylation status of key UPR proteins.

  • Cell Lysis: Treat cells with this compound or tunicamycin for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, TRIB3, GRP78, ATF6, and β-actin (as a loading control) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

RT-PCR for XBP1 Splicing

This assay detects the unconventional splicing of XBP1 mRNA by activated IRE1α.[17]

  • RNA Extraction: Treat cells as described above and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.

cluster_workflow Experimental Workflow for ER Stress Analysis cluster_wb Western Blot cluster_rtpcr RT-PCR for XBP1 Splicing start Cell Treatment (this compound or Tunicamycin) lysis Cell Lysis start->lysis rna_ext RNA Extraction start->rna_ext quant Protein Quantification lysis->quant sds SDS-PAGE & Transfer quant->sds immuno Immunoblotting sds->immuno detect_wb Detection immuno->detect_wb cdna cDNA Synthesis rna_ext->cdna pcr PCR Amplification cdna->pcr gel Agarose Gel Electrophoresis pcr->gel

Workflow for analyzing ER stress markers.

Conclusion

Both this compound and tunicamycin are potent inducers of ER stress, but they achieve this through fundamentally different mechanisms. Tunicamycin, by causing a global inhibition of N-linked glycosylation, triggers a widespread UPR involving all three sensor pathways.[3][7] In contrast, this compound initiates ER stress through a more targeted mechanism involving the accumulation of dihydroceramides, which appears to predominantly activate the PERK and IRE1α arms of the UPR.[5][6]

This distinction is critical for understanding their therapeutic potential. The targeted mechanism of this compound may contribute to its selective cytotoxicity towards cancer cells, while the broader and more potent ER stress induction by tunicamycin makes it a valuable, albeit less specific, research tool.[18] Further investigation into the nuances of these pathways will be crucial for the development of novel therapeutics that exploit the ER stress response for the treatment of cancer and other diseases.

References

Replicating Preclinical Findings of ABTL-0812: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the preclinical findings for ABTL-0812, a first-in-class anticancer agent that induces cytotoxic autophagy. This document details the compound's mechanism of action, summarizes key experimental data from various laboratory settings, and offers detailed protocols to facilitate the replication of these seminal findings.

This compound is an orally available small molecule that has demonstrated a favorable safety profile and signs of efficacy in early clinical trials for several solid tumors, including non-small cell lung cancer and endometrial cancer.[1][2][3] Its unique mechanism of action, which involves the dual induction of Endoplasmic Reticulum (ER) stress and the inhibition of the PI3K/Akt/mTOR pathway, makes it a compelling candidate for further investigation and development.[4][5] This guide aims to provide the necessary information for researchers to build upon the existing preclinical data and explore the full potential of this promising therapeutic agent.

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

This compound's anticancer activity stems from its ability to simultaneously activate two key cellular stress pathways, leading to robust and sustained cytotoxic autophagy in cancer cells while sparing normal cells.[4][5]

  • Inhibition of the Akt/mTORC1 Axis via TRIB3 Upregulation: this compound treatment leads to the overexpression of Tribbles Homolog 3 (TRIB3), a pseudokinase that binds to Akt and prevents its phosphorylation and activation.[1][5] This inhibition of the central Akt/mTORC1 signaling pathway disrupts cancer cell growth and proliferation.

  • Induction of Endoplasmic Reticulum (ER) Stress: The compound also induces ER stress, triggering the Unfolded Protein Response (UPR).[1] Specifically, it activates the PERK-eIF2α-ATF4-CHOP signaling cascade, which further contributes to the induction of autophagy and, ultimately, cell death.[5]

These two pathways converge to induce a powerful and selective autophagic response that results in the death of cancer cells.

ABTL0812_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects This compound This compound TRIB3 TRIB3 Upregulation This compound->TRIB3 ER_Stress ER Stress (UPR Activation) This compound->ER_Stress Akt_mTORC1 Akt/mTORC1 Inhibition TRIB3->Akt_mTORC1 Autophagy Cytotoxic Autophagy ER_Stress->Autophagy Akt_mTORC1->Autophagy Cell_Death Cancer Cell Death Autophagy->Cell_Death

This compound's dual mechanism of action.

Comparative In Vitro Efficacy

The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values after 48 to 72 hours of treatment are summarized below, demonstrating a consistent anti-proliferative effect.

Cell LineCancer TypeIC50 (µM)Reference
U87MGGlioblastoma15.2 - 20.0[1][6]
T98GGlioblastoma25.0[1][6]
A549Lung Adenocarcinoma30.0[2]
H1975Lung Adenocarcinoma30.0[2]
H157Squamous Lung Carcinoma15.0[2]
MDA-MB-231Triple-Negative Breast Cancer34.0[7]
231PTR (Paclitaxel-Resistant)Triple-Negative Breast Cancer37.0[7]
SK-N-BE(2)Neuroblastoma~20-30[1]
MiaPaCa-2Pancreatic Cancer~30-40[8]

Comparative In Vivo Efficacy

Preclinical studies in xenograft mouse models have demonstrated the in vivo anti-tumor activity of this compound when administered orally.

Cancer ModelMouse StrainTreatmentOutcomeReference
U87MG Glioblastoma XenograftAthymic nu/nu120 mg/kg/day, p.o.Significant tumor growth inhibition[5]
T98G Glioblastoma XenograftAthymic nu/nu120 mg/kg/day, p.o.Significant tumor growth inhibition[5]
A549 Lung Cancer XenograftAthymic nude120 mg/kg/day, p.o.Tumor growth inhibition similar to docetaxel[2]
231PTR Breast Cancer XenograftNude120 mg/kg/day, p.o.Potentiated anti-tumor effect of paclitaxel (B517696)[7]
SK-N-BE(2) Neuroblastoma XenograftImmunodeficient120 mg/kg/day, p.o.Impaired tumor growth[1]

Detailed Experimental Protocols

To facilitate the replication of these findings, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and those referenced in this compound preclinical studies.[9][10][11][12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: The following day, treat the cells with various concentrations of this compound. Prepare serial dilutions of the this compound stock solution in culture medium. The final DMSO concentration should be kept below 0.2%. Include vehicle-treated (DMSO only) and untreated wells as controls. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength between 570 and 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

This protocol is for the detection of key proteins in the this compound signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TRIB3, anti-phospho-Akt (Ser473), anti-Akt, anti-LC3, anti-p62, anti-CHOP, anti-ATF4, anti-p-eIF2α, anti-eIF2α, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment and treatment of subcutaneous xenograft models in mice.[1][5][7]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cells for injection (e.g., 1-5 x 10^6 cells in PBS or Matrigel)

  • This compound formulation for oral gavage (vehicle composition should be optimized, e.g., in corn oil or a solution containing PEG300 and Tween80)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 80-100 mm³). Randomly assign the mice to treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., daily at 120 mg/kg) and the vehicle to the control group. Monitor the body weight of the mice as a measure of toxicity.

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry or western blotting).

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Western_Blot Protein Analysis (Western Blot) Treatment->Western_Blot Xenograft Xenograft Model Oral_Admin Oral Administration Xenograft->Oral_Admin Tumor_Measurement Tumor Measurement Oral_Admin->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis

General workflow for preclinical evaluation.

Conclusion

The preclinical data for this compound consistently demonstrate its potential as a novel anticancer agent with a well-defined and unique mechanism of action. By providing a consolidated overview of the existing findings and detailed experimental protocols, this guide aims to empower researchers to independently validate and expand upon this promising body of work. The successful replication of these preclinical studies in diverse laboratory settings will be crucial for the continued development of this compound and its potential translation into a valuable therapeutic option for cancer patients.

References

A Comparative Analysis of ABTL-0812 and Immunotherapy on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of ABTL-0812, a novel autophagy-inducing anti-cancer agent, and standard immunotherapies on the tumor microenvironment (TME). The objective is to present the available experimental data to inform research and drug development in oncology.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules that plays a critical role in tumor progression and response to therapy. While immunotherapies, such as immune checkpoint inhibitors and CAR T-cell therapy, have revolutionized cancer treatment by reactivating the host's immune system against tumors, there is a growing interest in understanding how other anti-cancer agents modulate the TME.[1]

This compound is a first-in-class, orally available small molecule that induces cytotoxic autophagy in cancer cells.[2] Its primary mechanism of action involves the dual activation of PPARα/γ nuclear receptors and the induction of endoplasmic reticulum (ER) stress, which collectively inhibit the PI3K/Akt/mTOR pathway and lead to cancer cell death.[2][3] Emerging preclinical data indicate that this compound also possesses significant immunomodulatory properties, suggesting it can transform immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to immune attack.[4]

This guide will compare the known effects of this compound on the TME with those of established immunotherapies, focusing on changes in immune cell infiltration, cytokine profiles, and the expression of immune-related markers.

Comparative Effects on the Tumor Microenvironment

The following tables summarize the available quantitative and qualitative data on the effects of this compound and various immunotherapies on key components of the tumor microenvironment. It is important to note that the data for this compound's immunomodulatory effects are primarily from preclinical studies, and direct head-to-head quantitative comparisons with immunotherapies in the same experimental settings are limited.

Immune Cell Infiltration
Treatment ClassAgent/TherapyKey Changes in Immune Cell InfiltrationSupporting Data/Observations
Autophagy Inducer This compound - Increased intratumoral myeloid cells. - Increased intratumoral Natural Killer T (NKT) cells (reportedly more efficient than anti-PD-1 in a pancreatic cancer model). - Targets and mitigates pro-tumoral regulatory T cells (Tregs).Preclinical syngeneic murine model of pancreatic cancer.[5]
Immune Checkpoint Inhibitor Anti-PD-1/PD-L1 - Increased number of tumor-infiltrating lymphocytes (TILs). - Increased intratumoral CD8+ T cells. - Increased intratumoral macrophages.In a murine osteosarcoma model, anti-PD-1 antibody administration increased TILs from 1.7 ± 0.7 × 10^5/g to 3.6 ± 0.8 × 10^5/g.[6]
Immune Checkpoint Inhibitor Anti-CTLA-4 - Increased activation and proliferation of a broader range of T cell clones. - Reduction of Treg-mediated immune suppression.In syngeneic mouse models (CT26 and EMT6), an increased ratio of effector T cells to Tregs was observed in responding mice.[7]
Adoptive Cell Therapy CAR T-Cell Therapy - Infiltration of engineered CAR T-cells into the tumor. - Can be engineered to recruit other immune cells, such as M1 macrophages, by secreting pro-inflammatory cytokines (e.g., IL-12, IL-18).Preclinical studies have shown that CAR T-cells engineered to secrete IL-12 and IL-18 can stimulate the recruitment of pro-inflammatory immune cells.[8]
Macrophage Polarization
Treatment ClassAgent/TherapyEffect on Macrophage PolarizationSupporting Data/Observations
Autophagy Inducer This compound - Promotes polarization towards a pro-inflammatory M1 phenotype. - Suppresses the anti-inflammatory M2 phenotype.In vitro studies with primary and immortalized monocytes-derived macrophages showed potentiation of IL-1β and TNFα expression (M1 markers) and decreased IL-10 expression (M2 marker).[5]
Immune Checkpoint Inhibitor Anti-PD-1/PD-L1 - Can shift the balance from M2 to M1 macrophages, particularly in responsive tumors.Effective checkpoint blockade, driven by IFN-γ from activated T cells, can lead to the repolarization of TAMs from an M2-like to an M1-like state.
Adoptive Cell Therapy CAR T-Cell Therapy - Can be engineered to promote M1 polarization.CAR-T cells armored with IL-18 have been shown to increase macrophages with an M1 phenotype in the TME.[9]
Cytokine and Chemokine Profile
Treatment ClassAgent/TherapyChanges in Cytokine/Chemokine ProfileSupporting Data/Observations
Autophagy Inducer This compound - Potentiates expression of pro-inflammatory cytokines IL-1β and TNFα. - Decreases expression of the immunosuppressive cytokine IL-10. - Inhibits the release of immunosuppressive chemokines (e.g., CXCL5, CCL5, CCL8 from immune cells; CCL5, CXCL6, CXCL16 from pancreatic cancer cells).In vitro studies using RT-qPCR and protein arrays.[5]
Immune Checkpoint Inhibitor Anti-PD-1/PD-L1 - Increased levels of pro-inflammatory cytokines such as IFN-γ and TNF-α due to T-cell activation.Responding tumors to anti-PD-1 therapy show an increase in activated CD8+ lymphocytes that produce IFN-γ.[10]
Adoptive Cell Therapy CAR T-Cell Therapy - Secretion of a wide range of cytokines by CAR T-cells upon activation, including IFN-γ and TNF-α. - Can lead to Cytokine Release Syndrome (CRS), characterized by high levels of IL-6 and other inflammatory cytokines. - Can be engineered to secrete specific therapeutic cytokines (e.g., IL-12, IL-18).CAR T-cells engineered to secrete IL-12 and IL-18 enhance anti-tumor responses by modulating the TME.[8]
Other Immunomodulatory Effects
Treatment ClassAgent/TherapyOther Notable EffectsSupporting Data/Observations
Autophagy Inducer This compound - Induces Immunogenic Cell Death (ICD), indicated by increased extracellular HMGB1 and ATP, and surface calreticulin. - Decreases PD-1 surface expression on both non-activated and activated CD4+ and CD8+ T cells in vitro.In vitro assays using ELISA, luciferase assays, and flow cytometry.[5]
Immune Checkpoint Inhibitor Anti-PD-1/PD-L1 - Blocks the PD-1/PD-L1 signaling axis, "releasing the brakes" on T-cell activity.The primary mechanism of action of these antibodies.[5]
Immune Checkpoint Inhibitor Anti-CTLA-4 - Blocks the inhibitory signal of CTLA-4, primarily during the T-cell priming phase in lymph nodes.CTLA-4 inhibitors prevent CTLA-4 from binding to its ligands, CD80 and CD86, on antigen-presenting cells.[3]

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound has a dual mechanism of action that converges to induce cytotoxic autophagy in cancer cells. It binds to and activates the nuclear receptors PPARα and PPARγ, leading to the upregulation of TRIB3. TRIB3, in turn, inhibits the Akt/mTORC1 signaling pathway. Concurrently, this compound induces ER stress, which also contributes to the induction of autophagy. This process can lead to immunogenic cell death, releasing tumor antigens and danger signals that can prime an anti-tumor immune response.

ABTL0812_Pathway ABTL0812 This compound PPAR PPARα/γ ABTL0812->PPAR activates ER_Stress ER Stress ABTL0812->ER_Stress induces TRIB3 TRIB3 Upregulation PPAR->TRIB3 Akt_mTOR Akt/mTORC1 Pathway TRIB3->Akt_mTOR inhibits Autophagy Cytotoxic Autophagy Akt_mTOR->Autophagy inhibition leads to ER_Stress->Autophagy ICD Immunogenic Cell Death (ICD) Autophagy->ICD TME_Modulation TME Modulation (e.g., M1 Macrophage Polarization) ICD->TME_Modulation

Caption: this compound's dual mechanism leading to cytotoxic autophagy and immunomodulation.

General Immunotherapy Mechanisms in the TME

Immunotherapies work by either stimulating the activities of specific components of the immune system or by counteracting signals produced by cancer cells that suppress immune responses.

Immunotherapy_TME cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-Cell cluster_Tumor Tumor Cell APC APC TCell T-Cell APC->TCell Antigen Presentation B7 CD80/CD86 (B7) CD28 CD28 B7->CD28 Activation Signal CTLA4 CTLA-4 B7->CTLA4 Inhibitory Signal PD1 PD-1 TumorCell Tumor Cell PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Anti_CTLA4 Anti-CTLA-4 Anti_CTLA4->CTLA4 blocks Anti_PD1 Anti-PD-1 / Anti-PD-L1 Anti_PD1->PD1 blocks CAR_T CAR T-Cell CAR_T->TumorCell Direct Killing

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of ABTL-0812

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the investigational anticancer agent ABTL-0812, adherence to proper disposal protocols is critical to ensure laboratory safety and environmental protection. As this compound is a first-in-class small molecule currently in clinical development, specific disposal guidelines must be followed in accordance with institutional, federal, and state regulations for investigational and hazardous materials.[1][2][3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[1][5] All personnel handling this compound waste must be current on chemical waste management training.[5]

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling this compound and its waste.

Spill Management: In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures for chemical agents.

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline based on standard practices for the disposal of investigational drugs.[1][2][5] Researchers must adapt these steps to comply with their specific institutional and sponsor requirements.

  • Initial Assessment and Segregation:

    • Contact your institution's EHS office to determine if this compound is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) guidelines.[1]

    • Segregate all waste contaminated with this compound, including unused product, partially used vials, contaminated lab supplies (e.g., pipette tips, gloves), and empty containers.

  • Containerization:

    • Select a compatible, leak-proof hazardous waste container.[5] This is often a designated plastic or glass container provided by your EHS department.[5]

    • Full, partially full, and empty vials or ampules of this compound should be placed directly into the designated hazardous waste container.[2] It is not necessary to empty the containers before disposal.[5]

  • Labeling:

    • Obtain official HAZARDOUS WASTE labels from your EHS department; no other labels are acceptable.[5]

    • Complete the label with the following information[5]:

      • Principal Investigator's (PI) name

      • Laboratory location (building and room number)

      • Contact phone number

      • Full chemical name: "this compound" (no abbreviations)

      • Concentration and quantity of the waste

  • Storage:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is registered with your EHS department.[5]

    • Ensure the container is kept closed except when adding waste.

    • Conduct and document weekly inspections of the SAA.[5]

  • Disposal Request and Pickup:

    • Once the container is full or ready for disposal, submit a chemical waste disposal request form to your EHS department.[5]

    • EHS will then arrange for the pickup and transportation of the waste to a permitted hazardous waste incineration facility.[1][2][5]

Quantitative Data Summary

While a specific Safety Data Sheet for this compound is not publicly available, its use in preclinical and clinical studies provides some context for handling concentrations.

ParameterValueReference
In Vitro IC50 (Glioblastoma)15.2 µM to 46.9 µM[6][7]
In Vivo Dosage (Mice)120 mg/kg or 240 mg/kg (oral)[7]
Clinical Trial Dosage500 mg to 1300 mg (oral, tid)[8]

It is important to note that any concentration of an investigational drug should be handled as potentially hazardous.

Experimental Protocols Cited

The disposal procedures outlined are based on established protocols for handling investigational drugs in a research setting. For detailed experimental use of this compound, researchers should refer to publications on its mechanism of action and clinical trials. For instance, in preclinical models, this compound has been administered orally to mice at doses of 120 mg/kg and 240 mg/kg to study its antitumor efficacy.[7] In clinical trials, doses have ranged up to 1300 mg three times a day.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Monitoring cluster_disposal Final Disposal start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Classification start->consult_ehs segregate Segregate All Contaminated Waste consult_ehs->segregate container Place in EHS-Approved Hazardous Waste Container segregate->container label_waste Attach Official 'HAZARDOUS WASTE' Label container->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa inspect Conduct Weekly Inspections store_saa->inspect request_pickup Submit Waste Disposal Request to EHS inspect->request_pickup Container Full or Disposal Needed pickup EHS Pickup and Transport request_pickup->pickup incineration Incineration at Permitted Facility pickup->incineration ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR Activates Akt Akt Activation ABTL0812->Akt Blocks ER_Stress Endoplasmic Reticulum Stress PPAR->ER_Stress Induces Autophagy Cytotoxic Autophagy ER_Stress->Autophagy Converges to Induce PI3K_mTOR PI3K/Akt/mTOR Pathway Akt->PI3K_mTOR Part of Akt->Autophagy Blockade Converges to Induce CellDeath Cancer Cell Death Autophagy->CellDeath

References

Essential Safety and Operational Guide for Handling ABTL-0812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, use, and disposal of the investigational drug ABTL-0812.

This document provides critical safety and logistical information for laboratory personnel working with this compound, a first-in-class small molecule that induces cytotoxic autophagy in cancer cells. Given that a specific Safety Data Sheet (SDS) is not publicly available for this investigational compound, this guidance is based on established best practices for handling cytotoxic and investigational drugs in a research setting.

I. Personal Protective Equipment (PPE)

The primary goal of personal protective equipment is to create a barrier between the researcher and the hazardous material, minimizing the risk of exposure. A "last line of defense," PPE is crucial for personal safety after engineering and administrative controls have been implemented.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Equipment Specification Purpose
Gloves Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.To prevent skin contact with the compound.[1][2][3][4]
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from splashes or aerosols.[2][3][5]
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.[2][3][4]
Respiratory Protection A NIOSH-approved respirator may be necessary when handling the powder form outside of a ventilated enclosure.To prevent inhalation of the compound.
Face Shield To be worn in addition to safety glasses or goggles when there is a significant splash hazard.To provide an extra layer of protection for the face.[2][5]

II. Operational Plan: Handling and Experimental Protocols

Adherence to standardized procedures is essential to ensure both the safety of laboratory personnel and the integrity of the research.

A. Engineering Controls:

  • Ventilation: All work with powdered this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]

  • Containment: Experiments should be carried out in a designated area to contain any potential spills.[6]

B. Stock Solution Preparation:

  • Dissolve this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution.

  • Clearly label the stock solution container with the compound name, concentration, solvent, and date of preparation.[6]

  • Store the stock solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

C. Cell Treatment:

  • Dilute the stock solution in cell culture media to the desired final concentration.

  • Add the diluted solution to the cells in culture.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weigh this compound Powder (in fume hood) dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve dilute Dilute Stock Solution in Cell Culture Media dissolve->dilute Stock Solution treat Treat Cells dilute->treat collect_liquid Collect Contaminated Liquid Waste treat->collect_liquid collect_solid Collect Contaminated Solid Waste treat->collect_solid cluster_pathway ABTL0812 This compound PPAR PPARα / PPARγ ABTL0812->PPAR ER_Stress ER Stress PPAR->ER_Stress TRIB3 TRIB3 Upregulation PPAR->TRIB3 Autophagy Cytotoxic Autophagy ER_Stress->Autophagy Akt Akt Inhibition TRIB3->Akt mTOR mTOR Inhibition Akt->mTOR mTOR->Autophagy CellDeath Cancer Cell Death Autophagy->CellDeath

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.